molecular formula C9H9ClO2 B141236 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone CAS No. 24085-05-0

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Cat. No.: B141236
CAS No.: 24085-05-0
M. Wt: 184.62 g/mol
InChI Key: LAMHAMBOLINJML-UHFFFAOYSA-N
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Description

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(chloromethyl)-4-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMHAMBOLINJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368531
Record name 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24085-05-0
Record name 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24085-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24085-05-0

This technical guide provides a comprehensive overview of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

This compound, also known as 3-Chloromethyl-4-hydroxyacetophenone, is an aromatic ketone.[1][2] Its structure features a phenyl ring substituted with an acetyl group, a hydroxyl group, and a chloromethyl group.[2] This trifunctional arrangement makes it a versatile building block in organic synthesis.[3] The compound is typically a red or light red to pink solid at room temperature.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 24085-05-0[2][4]
Molecular Formula C₉H₉ClO₂[4]
Molecular Weight 184.62 g/mol [2]
Appearance Red to light red/pink solid[2][3]
Melting Point 160 °C (decomposes)[3]
Boiling Point 363.6 °C at 760 mmHg[3]
Density 1.255 g/cm³[3]
Flash Point 173.7 °C[3]
Refractive Index 1.565[3]

Spectral Data

Synthesis

The primary method for synthesizing this compound is through the Blanc chloromethylation of 4-hydroxyacetophenone.[7] This reaction introduces a chloromethyl group onto the aromatic ring using formaldehyde and hydrochloric acid, typically catalyzed by a Lewis acid like zinc chloride.[7]

Experimental Protocol: Blanc Chloromethylation of 4-Hydroxyacetophenone

This protocol is adapted from documented synthesis procedures.[2]

Materials:

  • 4-Hydroxyacetophenone

  • 37% Formaldehyde solution

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalyst)

Procedure:

  • In a suitable reaction vessel, combine the 37% formaldehyde solution and concentrated hydrochloric acid.

  • To this mixture, add 4-hydroxyacetophenone at a temperature of approximately 45°C.

  • Add a catalytic amount of zinc chloride.

  • Maintain the reaction mixture at 50°C for two hours with stirring.

  • After the reaction is complete, filter the mixture.

  • Wash the solid product with water to remove unreacted starting materials and catalyst.

  • The resulting product is this compound.

Diagram 1: Synthesis of this compound

G 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction Blanc Chloromethylation 4-Hydroxyacetophenone->Reaction Formaldehyde + HCl Formaldehyde + HCl Formaldehyde + HCl->Reaction 1-(3-Chloromethyl-4-hydroxy-\nphenyl)-ethanone 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone Reaction->1-(3-Chloromethyl-4-hydroxy-\nphenyl)-ethanone

Caption: Synthesis via Blanc chloromethylation.

Applications in Drug Development

The most significant application of this compound is as a key intermediate in the synthesis of the widely used bronchodilator, Salbutamol (also known as Albuterol).[2] Salbutamol is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1]

Diagram 2: Role as a Pharmaceutical Intermediate

G A 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone B Further Synthetic Steps (e.g., amination, reduction) A->B Precursor C Salbutamol (β2-adrenergic agonist) B->C Yields

Caption: Pathway to Salbutamol synthesis.

Biological Signaling Pathway of the Downstream Product: Salbutamol

While the direct biological activity of this compound is not well-documented, its end-product, Salbutamol, exerts its therapeutic effect through the β2-adrenergic signaling pathway .[1][8]

Activation of the β2-adrenergic receptor, a G-protein coupled receptor, by Salbutamol initiates a signaling cascade.[8] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA).[8] PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase.[8] This results in the relaxation of the airway smooth muscle, causing bronchodilation.[8]

Diagram 3: β2-Adrenergic Signaling Pathway

G Salbutamol Salbutamol Receptor β2-Adrenergic Receptor Salbutamol->Receptor binds & activates G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active inhibits MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation leads to

Caption: Salbutamol's mechanism of action.

Safety and Handling

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

Conclusion

This compound is a valuable chemical intermediate with a primary role in the synthesis of the important pharmaceutical, Salbutamol. Its synthesis via the Blanc chloromethylation reaction is a well-established industrial process. While information on its direct biological activity is limited, understanding its properties and its role as a precursor is crucial for researchers in organic synthesis and medicinal chemistry. Further research into the potential biological effects of this and related compounds could open new avenues for drug discovery.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, also known as 3-Chloromethyl-4-hydroxyacetophenone, is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Its molecular structure, featuring a reactive chloromethyl group ortho to a phenolic hydroxyl group, and a para-acetyl group, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] The most notable application of this compound is in the synthesis of Salbutamol (Albuterol), a widely used β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and its subsequent conversion to Salbutamol.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 24085-05-0
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [2]
Appearance Light red to pink solid[1]
Melting Point 155-164 °C (decomposes)[3]
Boiling Point (Predicted) 363.6 °C at 760 mmHg[3]
Density (Predicted) 1.255 g/cm³[3]
Flash Point (Predicted) 173.7 °C[3]

Safety Information:

According to the Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, refer to the complete SDS for CAS number 24085-05-0.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chloromethylation of 4-hydroxyacetophenone. This reaction introduces a chloromethyl group onto the aromatic ring.

Synthesis Pathway

The synthesis pathway involves the reaction of 4-hydroxyacetophenone with formaldehyde in the presence of hydrochloric acid. This electrophilic aromatic substitution is a type of Blanc chloromethylation.

Synthesis_Pathway 4-Hydroxyacetophenone 4-Hydroxyacetophenone Product This compound 4-Hydroxyacetophenone->Product Chloromethylation Formaldehyde_HCl Formaldehyde (CH2O) Hydrochloric Acid (HCl) Formaldehyde_HCl->Product

Caption: Synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols for the chloromethylation of 4-hydroxyacetophenone are provided below.

Protocol 1: General Chloromethylation

This protocol provides a general procedure for the synthesis.

  • Reagents and Materials:

    • 4-hydroxyacetophenone

    • 37% Formaldehyde solution

    • Concentrated Hydrochloric Acid

    • Reaction vessel with stirring and temperature control

    • Filtration apparatus

    • Deionized water

  • Procedure:

    • In a suitable reaction vessel, prepare a mixture of 260 cc of 37% formaldehyde and 1800 cc of concentrated hydrochloric acid.

    • With stirring, add 400 g of 4-hydroxyacetophenone to the mixture at a temperature of approximately 45°C.

    • Maintain the reaction mixture at 50°C for two hours.

    • After the reaction is complete, cool the mixture and filter the solid product.

    • Wash the filtered product thoroughly with water to remove any unreacted reagents and acids.

    • Dry the product under vacuum. The resulting product is 3-chloromethyl-4-hydroxyacetophenone with a melting point of 154°C (with decomposition).

Protocol 2: Catalytic Chloromethylation (Blanc Reaction)

This protocol utilizes a catalyst and has a reported high yield.

  • Reagents and Materials:

    • 4-hydroxyacetophenone

    • Formaldehyde

    • Hydrochloric Acid

    • Zinc Chloride (ZnCl₂)

    • Appropriate solvent (e.g., an inert solvent)

    • Reaction vessel with stirring and temperature control

    • Filtration and purification apparatus

  • Procedure:

    • Charge a reaction vessel with 4-hydroxyacetophenone and a suitable solvent.

    • Add formaldehyde and a catalytic amount of zinc chloride.

    • Slowly add concentrated hydrochloric acid to the mixture while maintaining the temperature.

    • Stir the reaction mixture at a controlled temperature for a specified time until the reaction is complete (monitoring by TLC is recommended).

    • Upon completion, quench the reaction by adding cold water or ice.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound. A yield of 92% has been reported for this method.[4]

Quantitative Data Summary

Table 2: Summary of Reaction Conditions and Yield

ParameterProtocol 1Protocol 2 (Blanc Reaction)
Starting Material 4-hydroxyacetophenone4-hydroxyacetophenone
Reagents Formaldehyde, HClFormaldehyde, HCl, ZnCl₂
Temperature 45-50°CVaries (controlled)
Reaction Time 2 hoursVaries (monitored)
Yield Not explicitly stated92%[4]

Characterization Data

Accurate characterization of the synthesized compound is crucial for its use in further research and development.

Table 3: Predicted ¹³C and ¹H NMR Data for this compound

¹³C NMR (Predicted) ¹H NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
202.1 (C=O)7.9 (d, 1H)
160.9 (C-OH)7.8 (s, 1H)
132.8 (CH)7.0 (d, 1H)
131.0 (CH)4.7 (s, 2H)
129.1 (C)2.5 (s, 3H)
121.2 (C)
116.2 (CH)
41.3 (CH₂)
26.4 (CH₃)

(Prediction source: Guidechem)[3]

Mass Spectrometry (MS):

The mass spectrum for the isomer, Ethanone, 1-(3-chloro-4-methoxyphenyl)- (C₉H₉ClO₂), shows a molecular ion peak (M+) at m/z 184, consistent with its molecular weight. The fragmentation pattern would be different from the target compound due to the different substituent positions.

Application in the Synthesis of Salbutamol

This compound is a pivotal intermediate in the multi-step synthesis of the bronchodilator, Salbutamol.

Synthetic Workflow

The following diagram illustrates the key transformations from the chloromethyl intermediate to Salbutamol.

Salbutamol_Synthesis cluster_0 Synthesis of Salbutamol Start This compound Step1 Protection of Phenolic -OH (e.g., Benzylation) Start->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Amination with N-Benzyl-tert-butylamine Intermediate1->Step2 Intermediate2 Amino Ketone Intermediate Step2->Intermediate2 Step3 Reduction of Ketone (e.g., NaBH4) Intermediate2->Step3 Intermediate3 Protected Salbutamol Step3->Intermediate3 Step4 Deprotection (e.g., Hydrogenolysis) Intermediate3->Step4 End Salbutamol Step4->End

References

An In-depth Technical Guide to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, also known by its synonym 3'-chloromethyl-4'-hydroxyacetophenone, is an aromatic organic compound with significant applications in the pharmaceutical and chemical industries.[1][2] Its chemical structure, featuring a reactive chloromethyl group, a phenolic hydroxyl group, and a ketone, makes it a versatile intermediate for the synthesis of more complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a red or light red to pink substance.[1][2] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties
PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 3'-Chloromethyl-4'-hydroxyacetophenone, Ethanone, 1-[3-(chloromethyl)-4-hydroxyphenyl]-[1][2]
CAS Number 24085-05-0[1][2]
Molecular Formula C₉H₉ClO₂[1][3]
Molecular Weight 184.62 g/mol [1][3]
Appearance Red solid / Light red to pink solid[1][2]
Table 2: Physicochemical Data
PropertyValueSource(s)
Melting Point 160 °C (decomposition)[1]
Boiling Point 363.6 °C at 760 mmHg[2]
Density 1.255 g/cm³[2]
Flash Point 173.7 °C[2]

Synthesis

The primary method for the synthesis of this compound is the chloromethylation of 4'-hydroxyacetophenone.[1][4] This reaction introduces the chloromethyl group onto the aromatic ring.

Experimental Protocol: Synthesis of this compound

A widely cited experimental procedure for the synthesis is as follows:

Materials:

  • 4'-Hydroxyacetophenone

  • Formaldehyde (37% solution)

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (optional, as a catalyst)[4]

Procedure:

  • A mixture of formaldehyde and concentrated hydrochloric acid is prepared.

  • 4'-Hydroxyacetophenone is added to this mixture.

  • The reaction mixture is heated and maintained at a specific temperature for a set duration.

  • Upon completion, the product is isolated by filtration and washed.

Workflow Diagram:

G Synthesis Workflow start Start reactants Mix 4'-Hydroxyacetophenone, Formaldehyde, and HCl start->reactants reaction Heat and Stir reactants->reaction filtration Filter the Reaction Mixture reaction->filtration washing Wash the Solid Product filtration->washing product 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone washing->product

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of the bronchodilator drug, Salbutamol (also known as Albuterol).[1] Salbutamol is a widely used medication for the treatment of asthma and other respiratory conditions. The chemical structure of this compound provides the necessary backbone for the construction of the final Salbutamol molecule.

Beyond its role in Salbutamol synthesis, this compound is a valuable building block in organic synthesis for creating a variety of other molecules for potential use in the pharmaceutical and agrochemical industries.[2]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the engagement in any signaling pathways of this compound itself. While studies have been conducted on other hydroxyacetophenone derivatives, this particular compound has not been the subject of extensive biological investigation. Therefore, no signaling pathway diagrams can be provided at this time.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and is an irritant to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its well-defined synthesis and chemical properties make it a valuable precursor for drug manufacturing. However, a significant gap exists in the understanding of its biological effects and potential toxicological profile beyond basic hazard classifications. Further research into the bioactivity and mechanism of action of this compound could reveal new applications or provide a more comprehensive understanding of its safety.

References

An In-depth Technical Guide to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a pivotal chemical intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and validated methodologies.

Introduction and Chemical Identity

This compound, also known by synonyms such as 3'-chloromethyl-4'-hydroxyacetophenone, is a substituted aromatic ketone.[1][2] Its unique structure, featuring a phenyl ring with hydroxyl, chloromethyl, and acetyl functional groups, makes it a versatile building block in synthetic chemistry.[1] The compound is uniquely identified by its CAS (Chemical Abstracts Service) number: 24085-05-0.[1] This specific arrangement of functional groups is crucial to its reactivity and widespread use in the synthesis of more complex molecules.[1][2]

Physicochemical Properties

The molecular formula of this compound is C₉H₉ClO₂, corresponding to a molecular weight of approximately 184.62 g/mol .[1][2][3][4] Understanding its physical and chemical properties is fundamental for its effective application and safe handling in a laboratory setting.

Table 1: Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂[1][2][3][4]
Molecular Weight 184.62 g/mol [1][2][3]
Appearance Light red to pink solid[1][2]
Melting Point 160 °C (with decomposition)[1][2]
Boiling Point (Predicted) 363.6 °C at 760 mmHg[1][2]
Density (Predicted) 1.255 g/cm³[2][5]
Flash Point 173.7 °C[1][2]
Solubility Sparingly soluble in DMSO and Methanol; Slightly soluble in Acetonitrile[2]

Note: Some physical properties, such as boiling point and density, are predicted values based on computational models.

The compound's solid state at room temperature and its decomposition at the melting point are critical considerations for storage and reaction conditions.[1][2]

Synthesis and Mechanism

The primary route for synthesizing this compound is through the chloromethylation of 4-hydroxyacetophenone.[2][6][7] This electrophilic aromatic substitution reaction, a variation of the Blanc reaction, introduces the chloromethyl group onto the aromatic ring.[2][6]

Reaction Causality:

The hydroxyl group (-OH) on the 4-hydroxyacetophenone is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the acetyl group, the chloromethyl group is directed to the ortho position (position 3). The reaction is typically carried out using formaldehyde and hydrochloric acid.

Diagram 1: Synthesis Workflow via Chloromethylation

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Hydroxyacetophenone P1 Mix Reactants at ~45°C R1->P1 R2 Formaldehyde (37%) R2->P1 R3 Conc. Hydrochloric Acid R3->P1 P2 Maintain at 50°C for 2 hours P1->P2 P3 Filter the Mixture P2->P3 P4 Wash with Water P3->P4 Prod This compound P4->Prod G A 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone B Multi-step Synthesis A->B Key Intermediate C Salbutamol (Albuterol) B->C D Other APIs & Agrochemicals B->D

References

An In-depth Technical Guide to the Blanc (Chloromethylation) Reaction of 4-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Blanc (Chloromethylation) reaction is a versatile and widely utilized method in organic synthesis for the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring. This functional group serves as a valuable synthon, readily convertible to a variety of other functionalities, thereby providing a gateway to a diverse range of more complex molecules. This guide provides a detailed examination of the mechanism, regioselectivity, and experimental protocols for the Blanc reaction specifically applied to 4-hydroxyacetophenone, a common building block in the pharmaceutical and fine chemical industries.

The Core Mechanism of the Blanc Reaction

The Blanc reaction is a classic example of an electrophilic aromatic substitution. The reaction typically employs formaldehyde (or a polymer thereof, such as paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[1][2]

The overall transformation for 4-hydroxyacetophenone can be represented as follows:

Reaction Scheme:

The mechanism proceeds through several key steps:

  • Formation of the Electrophile: In the acidic medium, formaldehyde is protonated by hydrogen chloride. The presence of the Lewis acid, zinc chloride, coordinates to the oxygen atom of the protonated formaldehyde, further increasing the electrophilicity of the carbon atom. This results in the formation of a highly reactive electrophilic species, which can be represented as a resonance-stabilized carbocation, [CH₂OH]⁺ or its complex with zinc chloride.[1][2]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-hydroxyacetophenone acts as a nucleophile and attacks the electrophilic carbon of the activated formaldehyde species. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

  • Rearomatization: A base (such as the chloride ion or water) abstracts a proton from the carbon atom of the sigma complex that is bonded to the newly introduced hydroxymethyl group. This step restores the aromaticity of the ring, yielding a hydroxymethylated intermediate (3-hydroxymethyl-4-hydroxyacetophenone).

  • Conversion to the Chloromethyl Group: The benzylic alcohol intermediate is then readily converted to the final chloromethyl product under the acidic reaction conditions. The hydroxyl group is protonated, forming a good leaving group (water), which is subsequently displaced by a chloride ion via an Sₙ1 or Sₙ2 type mechanism.

Regioselectivity in the Chloromethylation of 4-Hydroxyacetophenone

The position of the incoming chloromethyl group on the 4-hydroxyacetophenone ring is dictated by the directing effects of the existing substituents: the hydroxyl (-OH) group and the acetyl (-COCH₃) group.

  • Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the ortho and para positions.

  • Acetyl Group (-COCH₃): The acetyl group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophilic attack and directing incoming electrophiles to the meta position.

In 4-hydroxyacetophenone, the hydroxyl group is at position 4 and the acetyl group is at position 1. The positions ortho to the strongly activating hydroxyl group are positions 3 and 5. The positions meta to the deactivating acetyl group are also positions 3 and 5. Therefore, the directing effects of both groups reinforce each other, leading to the regioselective substitution at the 3-position . The other ortho position (position 5) is sterically hindered by the adjacent acetyl group, making substitution at the 3-position the major outcome.

Quantitative Data

The yield of the chloromethylation of 4-hydroxyacetophenone can be influenced by various factors including reaction time, temperature, and the ratio of reactants. Below is a summary of data from cited experimental procedures.

SubstrateReagents & ConditionsYield (%)Reference
4-HydroxyacetophenoneFormaldehyde (40% aq.), conc. HCl, gaseous HCl, 20°C, 20 hours~82%U.S. Patent 3,452,093
4-HydroxyacetophenoneFormaldehyde (40% aq.), conc. HCl, 45-50°C, 2 hours~88%U.S. Patent 3,452,093
2-HydroxyacetophenoneFormaldehyde (37% aq.), conc. HCl, 30-35°C, 2-5 hours>80%CN102093188A

Detailed Experimental Protocols

The following protocols are adapted from literature procedures and are intended for use by trained chemists in a properly equipped laboratory.

Protocol 1: Chloromethylation of 4-Hydroxyacetophenone with Gaseous Hydrogen Chloride
  • Materials:

    • 4-Hydroxyacetophenone (500 g)

    • Formaldehyde solution (40% w/v, 1 L)

    • Concentrated Hydrochloric Acid (2 L)

    • Hydrogen Chloride gas (320 g)

    • Distilled water

    • Benzene (for washing)

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer and a gas inlet tube, suspend 500 g of 4-hydroxyacetophenone in 1 L of 40% formaldehyde solution and 2 L of concentrated hydrochloric acid.

    • Cool the stirred mixture to 20°C.

    • Pass 320 g of hydrogen chloride gas into the suspension while maintaining the temperature at 20°C.

    • After the gas addition is complete, continue stirring the mixture for an additional 2 hours.

    • Allow the mixture to stand for 18 hours.

    • Add 5 liters of distilled water to the reaction mixture.

    • Collect the solid product by filtration.

    • Wash the solid with hot water and then with hot benzene.

    • Dry the product to obtain 3-chloromethyl-4-hydroxyacetophenone.

Protocol 2: Chloromethylation of 4-Hydroxyacetophenone without Gaseous Hydrogen Chloride
  • Materials:

    • 4-Hydroxyacetophenone (10 kg)

    • Formaldehyde solution (40% w/v, 6.6 L)

    • Concentrated Hydrochloric Acid (35-38% w/v, 45 L)

    • Water

  • Procedure:

    • In a large reaction vessel, prepare a solution of 6.6 L of 40% formaldehyde solution and 45 L of concentrated hydrochloric acid.

    • Heat the solution to 45-50°C with stirring.

    • Add 10 kg of 4-hydroxyacetophenone to the heated solution.

    • Maintain the reaction temperature at 50°C for two hours.

    • After the reaction period, add 45 liters of water to the mixture.

    • The product will precipitate as a red solid.

    • Wash the solid with 20 liters of hot water.

    • Dry the product at 60°C in a circulating air oven to yield 3-chloromethyl-4-hydroxyacetophenone.

Potential Side Reactions and By-products

While the chloromethylation of 4-hydroxyacetophenone is generally regioselective, several side reactions can occur, potentially reducing the yield of the desired product.

  • Polychloromethylation: Although the acetyl group is deactivating, the strong activating effect of the hydroxyl group can sometimes lead to the introduction of a second chloromethyl group on the aromatic ring.

  • Formation of Diaryl- and Triarylmethanes: The chloromethylated product is a reactive benzylic halide. Under the acidic conditions of the reaction, it can act as an electrophile and react with another molecule of 4-hydroxyacetophenone in a Friedel-Crafts alkylation type reaction. This leads to the formation of diarylmethane and, subsequently, triarylmethane by-products. Higher temperatures and prolonged reaction times can favor the formation of these polymeric materials.[2]

  • Formation of Bis(chloromethyl) Ether: A significant safety concern with the Blanc reaction is the potential formation of the highly carcinogenic by-product, bis(chloromethyl) ether (BCME), from the reaction of formaldehyde and hydrogen chloride. It is imperative to handle the reaction mixture with appropriate safety precautions in a well-ventilated fume hood.

Visualizations

Reaction Mechanism

Blanc_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 4-HAP 4-Hydroxyacetophenone Sigma_Complex Sigma Complex (Wheland Intermediate) 4-HAP->Sigma_Complex + Electrophile Formaldehyde Formaldehyde (CH₂O) Electrophile Activated Electrophile [CH₂OH]⁺ / [CH₂Cl]⁺ Formaldehyde->Electrophile + HCl, ZnCl₂ HCl HCl ZnCl2 ZnCl₂ (Catalyst) Hydroxymethyl_Intermediate 3-Hydroxymethyl- 4-hydroxyacetophenone Sigma_Complex->Hydroxymethyl_Intermediate - H⁺ (Rearomatization) Product 3-Chloromethyl- 4-hydroxyacetophenone Hydroxymethyl_Intermediate->Product + HCl, -H₂O

Caption: Mechanism of the Blanc (Chloromethylation) reaction for 4-hydroxyacetophenone.

Experimental Workflow

Experimental_Workflow Start Start Mixing Mix 4-Hydroxyacetophenone, Formaldehyde, and HCl Start->Mixing Cooling Cool to Reaction Temperature Mixing->Cooling Reaction React for Specified Time Cooling->Reaction Quenching Quench with Water Reaction->Quenching Filtration Filter the Precipitate Quenching->Filtration Washing Wash the Solid Product Filtration->Washing Drying Dry the Product Washing->Drying Product Obtain Pure 3-Chloromethyl-4-hydroxyacetophenone Drying->Product

Caption: General experimental workflow for the chloromethylation of 4-hydroxyacetophenone.

References

An In-depth Technical Guide to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in the production of widely used therapeutic agents.

Chemical Identity and Synonyms

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] It is systematically named 1-[3-(chloromethyl)-4-hydroxyphenyl]ethan-1-one.[2] The compound is registered under the CAS Number 24085-05-0.[1][2]

A variety of synonyms and alternate names are used in literature and commercial listings for this compound. These are summarized in the table below for clarity and cross-referencing.

Synonym/Alternate NameSource
3'-Chloromethyl-4'-hydroxyacetophenone[1]
1-[3-(chloromethyl)-4-hydroxyphenyl]ethan-1-one[2]
Ethanone, 1-[3-(chloromethyl)-4-hydroxyphenyl]-[1]
3-(Chloromethyl)-4-hydroxyacetophenone[3]
4-Hydroxy-3-(chloromethyl)acetophenone[3]
1-(3-CLOROMETIL-4-HIDROXI-FENIL)-ETANONA[3]
1-(3-CHLOROMÉTHYL-4-HYDROXY-PHÉNYL)-ÉTHANONE[3]

Physicochemical and Spectral Data

This compound is typically a light red to pink solid at room temperature.[1] A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Melting Point 155-164 °C[3]
Boiling Point 363.6 °C at 760 mmHg[3]
Density 1.255 g/cm³[3]
Flash Point 173.7 °C[3]
Vapor Pressure 8.52E-06 mmHg at 25°C[3]
Refractive Index 1.565[3]
Solubility Sparingly soluble in DMSO and slightly soluble in acetonitrile and methanol.
Spectral Data
Spectral Data (Predicted)
¹H NMR Predicted
¹³C NMR Predicted
IR Spectrum Predicted
Mass Spectrum Predicted

Disclaimer: The spectral data provided above is based on computational predictions and should be used for reference purposes only. Experimental verification is recommended for definitive structural elucidation.

Experimental Protocols

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals, most notably the bronchodilator Salbutamol (Albuterol).[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the Blanc chloromethylation of 4-hydroxyacetophenone.[4]

Reaction:

G 4-Hydroxyacetophenone 4-Hydroxyacetophenone This compound This compound 4-Hydroxyacetophenone->this compound HCHO, HCl, ZnCl₂ HCHO, HCl, ZnCl₂ HCHO, HCl, ZnCl₂

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol:

  • To a suitable reaction vessel, add 4-hydroxyacetophenone.

  • Slowly add a mixture of formaldehyde (37% solution in water) and concentrated hydrochloric acid.

  • Introduce a catalytic amount of zinc chloride.

  • Heat the reaction mixture to approximately 50°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter the solid product.

  • Wash the crude product with water to remove residual acids and salts.

  • The product can be further purified by recrystallization from a suitable solvent system.

Role in Salbutamol Synthesis

This compound is a crucial intermediate in one of the common synthetic routes to Salbutamol. The chloromethyl group is typically hydrolyzed to a hydroxymethyl group, which is a key step in building the final Salbutamol molecule.

Workflow for Salbutamol Synthesis Intermediate:

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Hydrolysis 4-Hydroxyacetophenone 4-Hydroxyacetophenone Chloromethylation Chloromethylation 4-Hydroxyacetophenone->Chloromethylation HCHO, HCl, ZnCl₂ This compound This compound Chloromethylation->this compound Hydrolysis Hydrolysis This compound->Hydrolysis Weak Base (e.g., NaHCO₃) 1-(4-Hydroxy-3-hydroxymethylphenyl)ethanone 1-(4-Hydroxy-3-hydroxymethylphenyl)ethanone Hydrolysis->1-(4-Hydroxy-3-hydroxymethylphenyl)ethanone

Figure 2: Key steps in the synthesis of a Salbutamol precursor.

Experimental Protocol for Hydrolysis:

  • Dissolve this compound in a suitable solvent mixture, such as tetrahydrofuran and water.

  • Add a weak base, for example, sodium bicarbonate or calcium carbonate.

  • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to yield 1-(4-hydroxy-3-hydroxymethylphenyl)ethanone, which can then be carried forward in the Salbutamol synthesis.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its role as a key intermediate. Understanding its properties and synthetic methodologies is crucial for researchers and professionals involved in drug development and organic synthesis. This guide provides a foundational understanding of this important chemical entity.

References

In-Depth Technical Guide to 3-Chloromethyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethyl-4-hydroxyacetophenone is an aromatic ketone that holds significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloromethyl group and a phenolic hydroxyl group, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known physical properties of 3-Chloromethyl-4-hydroxyacetophenone, detailed experimental protocols for their determination, and an exploration of its potential, yet currently uncharacterized, biological significance.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability. The available data for 3-Chloromethyl-4-hydroxyacetophenone is summarized below.

PropertyValueSource
CAS Number 24085-05-0[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Melting Point 160 °C (with decomposition)N/A
Boiling Point (Predicted) 363.6 °C at 760 mmHgN/A
Flash Point (Predicted) 173.7 °CN/A
Solubility Slightly soluble in acetonitrile and methanol; Sparingly soluble in DMSO.N/A

Experimental Protocols

Accurate determination of physical properties is crucial for the validation and application of chemical compounds. The following sections detail standardized experimental methodologies for key physical and spectroscopic analyses.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of finely powdered 3-Chloromethyl-4-hydroxyacetophenone is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample to a height of 2-3 mm at the sealed end.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute for precise measurement).

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination (for liquids or low-melting solids)

While 3-Chloromethyl-4-hydroxyacetophenone is a solid at room temperature, a general protocol for determining the boiling point of a liquid is provided for context and for potential derivatives.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)

  • Clamps and stand

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in the test tube. The capillary tube is inverted (open end down) and placed inside the test tube.

  • Assembly: The test tube is attached to a thermometer, and the assembly is suspended in a heating bath.

  • Heating: The bath is heated gently. As the liquid's vapor pressure increases, a stream of bubbles will emerge from the capillary tube.

  • Observation: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

Understanding a compound's solubility is essential for designing reaction conditions and formulations.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Solvent Screening: A small, accurately weighed amount of 3-Chloromethyl-4-hydroxyacetophenone (e.g., 1-5 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each tube.

  • Mixing: The tubes are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: The samples are visually inspected for dissolution. Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the saturated solution can be analyzed by techniques such as UV-Vis spectroscopy or HPLC after filtration.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: A small amount of 3-Chloromethyl-4-hydroxyacetophenone (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid 3-Chloromethyl-4-hydroxyacetophenone is placed directly onto the ATR crystal.

  • Data Acquisition: The ATR accessory is placed in the FTIR spectrometer, and a background spectrum is collected. The sample is then scanned to obtain the infrared spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Protocol (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively attributed to 3-Chloromethyl-4-hydroxyacetophenone in the available literature, the activities of structurally related compounds provide a basis for potential areas of investigation.

Derivatives of hydroxyacetophenone have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. For instance, p-hydroxyacetophenone has been shown to ameliorate alcohol-induced steatosis and oxidative stress, potentially through the modulation of the NF-κB signaling pathway.[2] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Given the structural similarities, it is plausible that 3-Chloromethyl-4-hydroxyacetophenone could also interact with inflammatory pathways. The presence of the electrophilic chloromethyl group could potentially allow for covalent modification of target proteins, a mechanism of action for some therapeutic agents.

To explore the biological activity of 3-Chloromethyl-4-hydroxyacetophenone, a logical first step would be to screen it in a panel of in vitro assays.

biological_screening_workflow compound 3-Chloromethyl-4-hydroxyacetophenone antimicrobial Antimicrobial Assays (e.g., MIC, MBC) compound->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB reporter assay, cytokine release) compound->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity hit_identification Hit Identification antimicrobial->hit_identification anti_inflammatory->hit_identification cytotoxicity->hit_identification mechanism_of_action Mechanism of Action Studies hit_identification->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization

Caption: A potential workflow for the biological evaluation of 3-Chloromethyl-4-hydroxyacetophenone.

Conclusion

3-Chloromethyl-4-hydroxyacetophenone is a chemical compound with established basic physical properties and significant potential as a synthetic intermediate. While its biological activity remains to be fully elucidated, the known pharmacology of related compounds suggests that it may possess interesting anti-inflammatory or other therapeutic properties. The experimental protocols detailed in this guide provide a framework for the rigorous characterization of this and similar molecules. Further research, particularly in the areas of spectroscopic analysis and biological screening, is warranted to fully understand the potential of 3-Chloromethyl-4-hydroxyacetophenone in drug discovery and development.

References

Technical Guide: Solubility Profile of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (CAS No. 24085-05-0), a key intermediate in the synthesis of various organic compounds, including the bronchodilator salbutamol. Due to the limited availability of quantitative solubility data in public literature, this document focuses on presenting the known qualitative solubility profile. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound is provided, alongside a visual workflow to guide laboratory execution. A diagram illustrating the synthetic pathway of salbutamol from 4-hydroxyacetophenone, highlighting the role of this compound, is also included to provide context for its application in pharmaceutical development.

Introduction

This compound, also known as 3-Chloromethyl-4-hydroxyacetophenone, is an aromatic ketone with the molecular formula C₉H₉ClO₂.[1] Its structure, featuring a reactive chloromethyl group and a phenolic hydroxyl group, makes it a versatile building block in organic synthesis.[2] A notable application is its use as a precursor in the pharmaceutical industry for the synthesis of salbutamol.[3] Understanding the solubility of this intermediate is crucial for optimizing reaction conditions, purification processes, and overall yield in synthetic workflows.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, qualitative descriptions of its solubility in common organic solvents have been reported. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
AcetonitrileSlightly Soluble[2]
MethanolSlightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[1][2]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] The following is a detailed methodology that can be adapted for this compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved microparticles. Alternatively, the sample can be centrifuged at high speed, and the supernatant can be carefully collected.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another suitable analytical technique.

    • Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown sample.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Preparation of Saturated Solution (Excess solid in solvent) B Equilibration (Shaking at constant temperature) A->B C Phase Separation (Filtration or Centrifugation) B->C D Sample Dilution C->D E Quantitative Analysis (e.g., HPLC) D->E F Data Calculation (Solubility Determination) E->F

Caption: Workflow for solubility determination.

Synthetic Pathway to Salbutamol

This diagram shows a common synthetic route to salbutamol starting from 4-hydroxyacetophenone, where this compound is a key intermediate.

G A 4-Hydroxyacetophenone B 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone A->B Chloromethylation C Intermediate Processing (e.g., Acetylation, Bromination) B->C D Condensation with N-Benzyl-tert-butylamine C->D E Reduction and Deprotection D->E F Salbutamol E->F

Caption: Synthesis of Salbutamol intermediate.

Conclusion

References

Technical Guide: Melting Point Determination of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties and a detailed experimental protocol for the melting point determination of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (CAS No. 24085-05-0). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 3'-Chloromethyl-4'-hydroxyacetophenone, is an aromatic ketone with the molecular formula C₉H₉ClO₂.[1][2] It serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients such as the β2-adrenergic receptor agonist, salbutamol (albuterol).[2] The compound's structure features a phenyl ring substituted with an acetyl group, a hydroxyl group, and a chloromethyl group, which contribute to its reactivity.[2]

The melting point is a critical physical property used to identify a compound and assess its purity.[3] For this compound, the determination is particularly important as the compound is reported to decompose at its melting point.[1][2][4] This guide outlines the necessary data and procedures for an accurate and safe determination.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and safety data sheets.

PropertyValueSource(s)
Melting Point 160 °C (with decomposition)[1][2][4]
155-164 °C[5][6]
Boiling Point 363.6 °C at 760 mmHg (Predicted/Calculated)[1][4][5]
Appearance Red to light red/pink solid[1][2]
Molecular Formula C₉H₉ClO₂[1][2][6]
Molecular Weight 184.62 g/mol [1][2]
Density 1.255 g/cm³ (Predicted)[1][5]
Flash Point 173.7 °C[1][5][6]
Solubility Slightly soluble in Acetonitrile and Methanol; Sparingly soluble in DMSO.[1]
CAS Number 24085-05-0[1][2][4][6]

Experimental Protocol: Capillary Melting Point Determination

This section details the standard procedure for determining the melting point of this compound using a modern digital melting point apparatus.

3.1. Apparatus and Materials

  • Digital melting point apparatus (e.g., DigiMelt or similar)

  • Melting point capillary tubes (sealed at one end)

  • Sample of this compound (ensure dry)

  • Mortar and pestle

  • Spatula

  • Watch glass

3.2. Sample Preparation

  • Place a small amount of the this compound sample on a clean, dry watch glass.

  • If the crystals are not a fine powder, gently grind them using a clean mortar and pestle. This ensures uniform heat transfer within the sample.

  • Invert a capillary tube and press the open end into the powdered sample on the watch glass, forcing a small amount of the solid into the tube.[7]

  • Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom.[7]

  • The required sample height in the capillary tube should be approximately 2-3 mm.

3.3. Determination Procedure

  • Preliminary (Fast) Run: To determine an approximate melting range, insert the prepared capillary tube into the heating block of the melting point apparatus. Set a rapid heating ramp rate (e.g., 10-20 °C per minute).[3] Record the approximate temperature at which the sample melts. This provides a rough estimate and saves time during the accurate measurement.

  • Accurate (Slow) Run:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the fast run.[3]

    • Insert a new, properly prepared capillary tube with the sample.

    • Set the starting temperature to about 15-20 °C below the expected melting point (approx. 140 °C).

    • Set the heating ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[3]

  • Observation and Recording:

    • Carefully observe the sample through the magnifying lens.

    • Record the initial temperature (T₁) at which the first drop of liquid becomes visible.[7]

    • Record the final temperature (T₂) at which the last solid particle melts, resulting in a completely clear liquid.[7]

    • The melting point is reported as the range from T₁ to T₂.

    • Note on Decomposition: Since the compound decomposes at its melting point, observe for any changes in appearance such as darkening, charring, or gas evolution.[1][2] Record the temperature at which these phenomena begin.

3.4. Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Allow the melting point apparatus to cool completely before storing.

  • Dispose of used capillary tubes and chemical waste in accordance with institutional and local regulations.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.

MeltingPointWorkflow start Start prep_sample 1. Prepare Sample (Dry and Grind) start->prep_sample load_tube 2. Load Capillary Tube (2-3 mm height) prep_sample->load_tube fast_run 3. Perform Fast Ramp (10-20°C/min) load_tube->fast_run get_approx_mp Determine Approximate Melting Point fast_run->get_approx_mp cool_down 4. Cool Apparatus (20°C below approx. MP) get_approx_mp->cool_down New Sample slow_run 5. Perform Slow Ramp (1-2°C/min) cool_down->slow_run record_range 6. Observe and Record Initial (T1) and Final (T2) Melting Temperatures slow_run->record_range observe_decomp Note any Decomposition (e.g., Darkening) record_range->observe_decomp end_point End: Report Melting Range and Observations record_range->end_point

Caption: Workflow for Melting Point Determination.

References

Technical Guide: Physicochemical Properties of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (CAS No. 24085-05-0). This compound, also known as 3'-Chloromethyl-4'-hydroxyacetophenone, is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueNotes
Molecular Formula C₉H₉ClO₂-
Molecular Weight 184.62 g/mol [1][3]
Boiling Point 363.6 °C at 760 mmHgPredicted value.[3][4]
Melting Point 160 °C (decomposes)[3][4]
Flash Point 173.7 °C[3]
Density 1.255 g/cm³[3]
Appearance Red to light red/pink solid[1][3]
Solubility Slightly soluble in Acetonitrile and Methanol; Sparingly soluble in DMSO.[3]
Vapor Pressure 8.52E-06 mmHg at 25°C[3]
Refractive Index 1.565[3]
pKa 7.58 ± 0.48Predicted value.[3]

Synthesis Pathway

This compound is typically synthesized via the chloromethylation of 4-hydroxyacetophenone.[1][2] This reaction, a variant of the Blanc reaction, introduces a chloromethyl group onto the aromatic ring.

G Synthesis of this compound 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction Chloromethylation 4-Hydroxyacetophenone->Reaction Formaldehyde_HCl Formaldehyde (HCHO) Hydrochloric Acid (HCl) Formaldehyde_HCl->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocol: Boiling Point Determination

The following is a generalized protocol for the determination of the boiling point of a solid organic compound such as this compound using the capillary method.

Materials:

  • This compound sample

  • Melting point apparatus with boiling point determination capability (e.g., Thiele tube with heating oil or an automated apparatus)

  • Capillary tubes (sealed at one end)

  • Small diameter glass tube (e.g., a shortened NMR tube), sealed at one end

  • Thermometer

  • Heating mantle or oil bath

  • Stirring mechanism

Procedure:

  • Sample Preparation: Introduce a small amount of the solid this compound into the small diameter glass tube.

  • Capillary Insertion: Place a capillary tube, open end down, into the glass tube containing the sample.

  • Apparatus Setup: Attach the glass tube assembly to a thermometer. Immerse the setup in a heating bath (e.g., silicone oil in a Thiele tube). The sample should be level with the thermometer bulb.

  • Heating: Begin heating the bath at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected boiling point. Ensure the bath is stirred continuously to maintain a uniform temperature.

  • Observation: As the sample melts and the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Boiling Point Identification: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube.

  • Recording: Record the temperature at which this occurs. For accuracy, repeat the measurement two to three times and calculate the average.

G Boiling Point Determination Workflow A Sample Preparation B Apparatus Assembly A->B C Controlled Heating B->C D Observe Bubble Stream C->D E Record Temperature at Bubble Cessation D->E F Repeat for Accuracy E->F

Caption: Workflow for boiling point determination.

References

The Chloromethyl Group in Substituted Acetophenones: An In-depth Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the chloromethyl group in substituted acetophenones is a cornerstone of synthetic organic chemistry, offering a versatile handle for the introduction of diverse functionalities. This technical guide provides a comprehensive analysis of the factors governing this reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows. Understanding the nuances of how aromatic substituents influence the electrophilicity of the benzylic carbon is paramount for designing efficient synthetic routes in medicinal chemistry and materials science.

The Influence of Aromatic Substituents on Reactivity

The chloromethyl group of an acetophenone is rendered significantly more reactive towards nucleophilic substitution than a simple alkyl chloride due to the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This effect is further modulated by substituents on the aromatic ring, which can either augment or diminish this reactivity through inductive and resonance effects.

Electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (-NO₂) or cyano (-CN), further increase the electrophilicity of the α-carbon. This leads to an accelerated rate of nucleophilic substitution. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), decrease the electrophilicity of the α-carbon, thereby slowing down the reaction rate.

This relationship can be quantified using the Hammett equation, which relates the reaction rate constant (k) of a substituted reactant to that of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic substitution at the chloromethyl group of substituted acetophenones.

Quantitative Analysis of Reactivity

The following tables summarize the second-order rate constants for the nucleophilic substitution of various para-substituted 2-chloroacetophenones with different nucleophiles. This data provides a clear quantitative measure of the electronic effects of the substituents on the reaction rate.

Table 1: Second-Order Rate Constants for the Reaction of para-Substituted 2-Chloroacetophenones with Aniline in Methanol at 35°C [1]

Substituent (p-X)Second-Order Rate Constant (k) x 10⁴ (L mol⁻¹ s⁻¹)
OCH₃0.85
CH₃1.20
H2.15
Cl3.80
NO₂25.6

Table 2: Second-Order Rate Constants for the Reaction of para-Substituted Phenacyl Bromides with Benzoate Ion in 90% Acetone-10% Water (v/v) at 35°C [2]

Substituent (p-X)Second-Order Rate Constant (k) x 10³ (L mol⁻¹ s⁻¹)
OCH₃1.52
CH₃2.38
H4.25
Cl8.12
NO₂55.3

Table 3: Second-Order Rate Constants for the Reaction of para-Substituted Phenacyl Bromides with trans-Cinnamate Ion in 90% Acetone-10% Water (v/v) at 35°C [2]

Substituent (p-X)Second-Order Rate Constant (k) x 10³ (L mol⁻¹ s⁻¹)
OCH₃1.35
CH₃2.10
H3.75
Cl7.20
NO₂48.9

Experimental Protocols

Synthesis of Substituted 2-Chloroacetophenones

General Procedure for the Chlorination of Substituted Acetophenones:

This procedure describes a general method for the synthesis of α-chloroacetophenones from the corresponding acetophenones.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted acetophenone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride dropwise to the stirred solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-chloroacetophenone.

  • Purify the product by recrystallization or column chromatography.

Kinetic Analysis of Nucleophilic Substitution Reactions

Protocol for UV-Vis Spectrophotometry:

This method is suitable for reactions where either a reactant is consumed or a product is formed that has a distinct UV-Vis absorbance.

Materials:

  • Substituted 2-chloroacetophenone

  • Nucleophile (e.g., aniline, sodium thiophenoxide)

  • Spectrophotometric grade solvent (e.g., methanol, acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare a stock solution of the substituted 2-chloroacetophenone and the nucleophile in the chosen solvent at known concentrations.

  • Determine the wavelength of maximum absorbance (λmax) for the product of the reaction.

  • Equilibrate the stock solutions and the quartz cuvette to the desired reaction temperature in the thermostatted cell holder of the spectrophotometer.

  • To initiate the reaction, pipette a known volume of the nucleophile solution into the cuvette, followed by the rapid addition of the 2-chloroacetophenone solution.

  • Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).

  • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the reactant in excess.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the reactivity of the chloromethyl group in substituted acetophenones.

SN2_Mechanism Reactants Substituted Acetophenone + Nucleophile (Nu⁻) TS Transition State [Nu---CH₂(R)---Cl]⁻ Reactants->TS Attack Products Substituted Product + Chloride (Cl⁻) TS->Products Leaving Group Departure caption Figure 1: Generalized SN2 mechanism for the reaction of a substituted 2-chloroacetophenone.

Figure 1: Generalized SN2 mechanism for the reaction of a substituted 2-chloroacetophenone.

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG EWG on Phenyl Ring Increased_Electrophilicity Increased Electrophilicity of α-Carbon EWG->Increased_Electrophilicity Faster_Rate Faster SN2 Reaction Rate Increased_Electrophilicity->Faster_Rate EDG EDG on Phenyl Ring Decreased_Electrophilicity Decreased Electrophilicity of α-Carbon EDG->Decreased_Electrophilicity Slower_Rate Slower SN2 Reaction Rate Decreased_Electrophilicity->Slower_Rate caption Figure 2: Influence of substituents on the SN2 reaction rate.

Figure 2: Influence of substituents on the SN2 reaction rate.

Experimental_Workflow Start Substituted Acetophenone Chlorination Chlorination (e.g., with SO₂Cl₂) Start->Chlorination Chloroacetophenone Substituted 2-Chloroacetophenone Chlorination->Chloroacetophenone Reaction Nucleophilic Substitution with Nu⁻ Chloroacetophenone->Reaction Product Desired Product Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End caption Figure 3: A typical experimental workflow for the synthesis and reaction of a substituted 2-chloroacetophenone.

Figure 3: A typical experimental workflow for the synthesis and reaction of a substituted 2-chloroacetophenone.

Conclusion

The chloromethyl group in substituted acetophenones is a highly valuable functional group in organic synthesis, primarily due to its susceptibility to nucleophilic substitution reactions. The reactivity of this group is finely tunable through the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the reaction rate, while electron-donating groups retard it. This predictable behavior, quantifiable through kinetic studies and the Hammett relationship, allows for the rational design of synthetic strategies. The experimental protocols and visualizations provided in this guide offer a practical framework for researchers and drug development professionals to effectively utilize the rich chemistry of substituted acetophenones in their synthetic endeavors.

References

The Role of Zinc Chloride in the Chloromethylation of Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethylation is a pivotal reaction in organic synthesis, enabling the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring. This functional group serves as a versatile handle for further chemical transformations, making it a cornerstone in the synthesis of pharmaceuticals, polymers, and other fine chemicals. For activated aromatic systems such as phenols, this reaction, often referred to as the Blanc-Quelet reaction, is typically facilitated by formaldehyde, hydrogen chloride, and a Lewis acid catalyst. Zinc chloride (ZnCl₂) is the most commonly employed catalyst for this purpose. This technical guide provides an in-depth analysis of the critical role of zinc chloride in the chloromethylation of phenols, detailing the reaction mechanism, comprehensive experimental protocols, and quantitative data on the reaction's scope and limitations.

Introduction to Chloromethylation

The introduction of a chloromethyl group onto a phenol ring is a form of electrophilic aromatic substitution. The resulting chloromethylated phenols are highly valuable intermediates. The benzylic chloride moiety is readily converted into other functional groups, including hydroxymethyl (-CH₂OH), formyl (-CHO), cyanomethyl (-CH₂CN), and methyl (-CH₃) groups, providing a gateway to a diverse array of complex molecules.

The classical method involves the treatment of the aromatic substrate with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. While the reaction can sometimes proceed without a catalyst for highly activated rings, the addition of a Lewis acid like zinc chloride is crucial for achieving practical reaction rates and yields, especially for less reactive or deactivated substrates.[1][2]

The Core Function of Zinc Chloride: A Lewis Acid Catalyst

Zinc chloride's primary role in the chloromethylation reaction is to function as a Lewis acid catalyst.[1] Its effectiveness stems from its ability to accept an electron pair, thereby activating the electrophile. The reaction mechanism proceeds through several key steps where ZnCl₂ is integral:

  • Activation of Formaldehyde: Formaldehyde's carbonyl oxygen possesses lone pairs of electrons, which coordinate with the electron-deficient zinc chloride. This coordination polarizes the carbon-oxygen double bond, significantly increasing the electrophilicity of the carbonyl carbon.[1]

  • Generation of the Electrophile: The activated formaldehyde-ZnCl₂ complex reacts with hydrogen chloride. This leads to the formation of a highly reactive electrophilic species. While the exact structure of the attacking electrophile has been a subject of discussion, it is often represented as a hydroxymethyl cation ([CH₂OH]⁺) stabilized by the [ZnCl₂OH]⁻ counter-ion, or potentially a chlorocarbenium cation ([CH₂Cl]⁺).[3]

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the highly electrophilic carbon of the generated species. This attack preferentially occurs at the ortho and para positions, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: The sigma complex loses a proton (H⁺) to restore the aromaticity of the ring, yielding a hydroxymethylphenol intermediate.

  • Conversion to Chloromethyl Group: The benzylic alcohol intermediate is subsequently converted to the final chloromethyl product under the acidic reaction conditions, a process also facilitated by zinc chloride, which promotes the substitution of the hydroxyl group with a chloride ion from HCl.

It is critical to note that for highly activated substrates like phenols and their ethers, the reaction can be vigorous. The use of zinc chloride and higher temperatures can promote side reactions, including the formation of diarylmethane byproducts (where the chloromethylated product alkylates a second phenol molecule) and dichloromethylation.[3] Therefore, for many phenols, the reaction can be successfully conducted at lower temperatures without any catalyst.[3] Zinc chloride becomes particularly essential when dealing with phenols that are deactivated by electron-withdrawing groups.[2]

Reaction_Mechanism cluster_electrophile_generation Step 1: Electrophile Generation cluster_substitution Step 2: Electrophilic Substitution & Conversion CH2O Formaldehyde (CH₂O) Complex Activated Complex [H₂C=O--ZnCl₂] CH2O->Complex + ZnCl₂ ZnCl2 Zinc Chloride (ZnCl₂) HCl Hydrogen Chloride (HCl) Electrophile Electrophile [HO-CH₂]⁺[ZnCl₂(OH)]⁻ Complex->Electrophile + HCl Phenol Phenol Ring (Ar-H) SigmaComplex Sigma Complex (Arenium Ion) Phenol->SigmaComplex + Electrophile Hydroxymethyl Hydroxymethyl Intermediate (Ar-CH₂OH) SigmaComplex->Hydroxymethyl - H⁺ Product Chloromethylated Phenol (Ar-CH₂Cl) Hydroxymethyl->Product + HCl, ZnCl₂ - H₂O

Caption: Generalized mechanism of ZnCl₂-catalyzed chloromethylation of phenols.

Quantitative Data: Reaction Conditions and Yields

The outcome of the chloromethylation of phenols is highly dependent on the substrate's reactivity, temperature, and the presence or absence of zinc chloride. The following table summarizes data from literature, primarily from the comprehensive review by Fuson and McKeever, for various phenolic substrates.[3]

SubstrateReagentsCatalyst (mol. equiv.)Temp. (°C)Time (h)Product(s)Yield (%)
Phenol40% Formalin, HClZnCl₂ (not specified)75-8034-Hydroxybenzyl chloride50
PhenolParaformaldehyde, HClZnCl₂ (not specified)60-6544-Hydroxybenzyl chloride80-85
o-Cresol35% Formalin, HClNone10-15-4-Hydroxy-3-methylbenzyl chlorideGood
m-Cresol35% Formalin, HClNone10-15-4-Hydroxy-2-methylbenzyl chlorideGood
p-CresolParaformaldehyde, HClNone4062,6-Bis(chloromethyl)-4-methylphenol76[2]
Anisole35% Formalin, HClNone0-5-4-Methoxybenzyl chloride90
p-NitrophenolParaformaldehyde, HClNone-32-Hydroxy-5-nitrobenzyl chloride69
Guaiacol40% Formalin, HClNone10244-Hydroxy-3-methoxybenzyl chloride (Vanillyl chloride)85

Note: "Good" yield indicates the source described the yield as such without providing a specific percentage.

The data clearly illustrates that for activated phenols like cresols and anisole, the reaction proceeds efficiently at low temperatures without zinc chloride. The addition of ZnCl₂ is often reserved for less reactive substrates or when higher reaction rates are desired, with the trade-off of potentially lower selectivity and increased byproduct formation.[3] For phenols with deactivating groups, like p-nitrophenol, the reaction requires forcing conditions, but a catalyst is not always necessary due to the inherent reactivity of the phenol ring.

Experimental Protocols

Below are representative experimental protocols for the chloromethylation of a phenol, illustrating procedures with and without a zinc chloride catalyst.

Protocol 4.1: Chloromethylation of Benzene with ZnCl₂ (Reference Method)

This classic procedure for a less activated aromatic ring highlights the fundamental workflow.[3]

  • Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser.

  • Reagent Charging: To the flask, add benzene (600 g, 7.7 mol), paraformaldehyde (60 g, 2 mol), and pulverized anhydrous zinc chloride (60 g).

  • Reaction Execution: Heat the mixture to 60°C with stirring. Maintain this temperature while passing a rapid stream of dry hydrogen chloride gas into the mixture until saturation (i.e., no more gas is absorbed), which typically takes about 20-30 minutes.

  • Work-up: After cooling, the reaction mixture will separate into two layers. Separate the upper organic layer.

  • Purification: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally again with water. Dry the organic layer over anhydrous calcium chloride. The product, benzyl chloride, is purified by fractional distillation after removing the excess benzene.

Protocol 4.2: Chloromethylation of p-Nitrophenol (Without Catalyst)

This procedure is suitable for an activated phenol ring bearing a deactivating group.[3]

  • Apparatus Setup: A flask equipped with a mechanical stirrer and reflux condenser.

  • Reagent Charging: Combine p-nitrophenol (50 g), concentrated hydrochloric acid (150 cc), and paraformaldehyde (25 g).

  • Reaction Execution: Stir the mixture vigorously. The reaction is typically initiated by gentle warming and may proceed exothermically. The product, 2-hydroxy-5-nitrobenzyl chloride, begins to separate as a solid after about one hour. The reaction is allowed to proceed for a total of 3 hours.

  • Work-up and Purification: After the reaction period, chill the mixture in an ice bath to complete the precipitation of the product. Collect the solid product by filtration. Wash the crude product with cold water and dry. The yield is approximately 46 g (69%). Recrystallization from a suitable solvent like petroleum ether can be performed for further purification.

Experimental_Workflow start Start setup 1. Assemble Apparatus (Flask, Stirrer, Condenser, Gas Inlet) start->setup charge 2. Charge Reagents (Phenol, Paraformaldehyde, Solvent, ZnCl₂ if needed) setup->charge react 3. Execute Reaction (Heat to specified Temp, Pass HCl gas) charge->react workup 4. Quench & Work-up (Cool, Separate Layers, Wash with H₂O & NaHCO₃) react->workup purify 5. Purify Product (Dry over CaCl₂, Distill or Recrystallize) workup->purify end End purify->end

Caption: General experimental workflow for the chloromethylation of phenols.

Safety and Handling

The chloromethylation reaction requires strict safety protocols.

  • Hydrogen Chloride: HCl is a corrosive gas. The reaction must be performed in a well-ventilated fume hood.

  • Formaldehyde: Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and an irritant. Handle with appropriate personal protective equipment (PPE).

  • Bis(chloromethyl) ether (BCME): A significant hazard of this reaction is the potential formation of small quantities of bis(chloromethyl) ether as a byproduct. BCME is a potent human carcinogen and should be handled with extreme caution.

Conclusion

Zinc chloride plays a dual and nuanced role in the chloromethylation of phenols. As a potent Lewis acid, it is highly effective at activating formaldehyde, thereby accelerating the rate of electrophilic substitution. This catalytic activity is indispensable for less reactive phenolic substrates. However, for highly activated phenols such as cresols and guaiacol, the reaction is often facile enough to proceed without a catalyst. In these cases, the addition of zinc chloride can be detrimental to selectivity, promoting the formation of undesired diarylmethane and dichloromethylated byproducts. Therefore, the decision to use zinc chloride as a catalyst must be made on a case-by-case basis, carefully considering the reactivity of the specific phenolic substrate and the desired product profile. A thorough understanding of this balance is key to leveraging the chloromethylation reaction effectively in synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols: 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, also known as 3-Chloromethyl-4-hydroxyacetophenone, is a versatile bifunctional aromatic compound with the chemical formula C₉H₉ClO₂.[1] Its structure, featuring a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, makes it a valuable intermediate in the synthesis of a wide range of organic molecules. This compound serves as a crucial building block in the pharmaceutical, agrochemical, and dye industries.[2] Notably, it is a key precursor in the industrial synthesis of the widely-used bronchodilator, Salbutamol (Albuterol).[1]

This document provides detailed application notes and experimental protocols for the use of this compound in various organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 24085-05-0
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance Light red to pink solid[1]
Melting Point 154-160 °C (with decomposition)[1]
Boiling Point 363.6 ± 32.0 °C (Predicted)
Density 1.255 g/cm³ (Predicted)

Synthesis of this compound

The most common method for the preparation of the title compound is the Blanc (Chloromethylation) reaction of 4'-hydroxyacetophenone.

Experimental Protocol: Chloromethylation of 4'-Hydroxyacetophenone

Reaction:

Procedure: [1]

  • In a suitable reaction vessel, prepare a mixture of 260 mL of 37% formaldehyde and 1800 mL of concentrated hydrochloric acid.

  • To this mixture, add 400 g of 4'-hydroxyacetophenone at a temperature of approximately 45 °C.

  • Maintain the reaction mixture at 50 °C for two hours with stirring.

  • After the reaction is complete, filter the mixture.

  • Wash the collected solid with water.

  • Dry the product to obtain 3-chloromethyl-4-hydroxyacetophenone.

Expected Yield: 92%[3]

Applications in Organic Synthesis

The presence of both a reactive chloromethyl group and a phenolic hydroxyl group allows for a variety of synthetic transformations. The primary applications involve nucleophilic substitution at the benzylic carbon and reactions at the phenolic hydroxyl group.

Synthesis of Salbutamol and Related Phenylethanolamines

This compound is a pivotal intermediate in the synthesis of Salbutamol, a selective β₂-adrenergic receptor agonist used in the treatment of asthma. The synthesis involves the conversion of the chloromethyl group to a hydroxymethyl group, followed by further functionalization.

Salbutamol_Synthesis A 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone B 1-(4-Hydroxy-3-(hydroxymethyl) -phenyl)ethanone A->B Hydrolysis (e.g., CaCO3, THF/H2O) C 1-(4-(Benzyloxy)-3-(bromomethyl) -phenyl)ethanone B->C Protection & Bromination 1. Benzyl bromide 2. Appel Reaction D 1-(4-(Benzyloxy)-3-((benzyl(tert-butyl) -amino)methyl)phenyl)ethanone C->D Amination (N-benzyl-tert-butylamine) E 2-(Benzyl(tert-butyl)amino)-1- (4-(benzyloxy)-3-(hydroxymethyl) -phenyl)ethanol D->E Reduction (e.g., NaBH4) F Salbutamol E->F Debenzylation (e.g., H2, Pd/C)

Caption: Synthetic workflow for Salbutamol from this compound.

This step involves the hydrolysis of the chloromethyl group.

Procedure: [4]

  • To a solution of this compound in a mixture of tetrahydrofuran (THF) and water, add calcium carbonate (CaCO₃).

  • Heat the mixture to facilitate the hydrolysis of the chloromethyl group to a hydroxymethyl group.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the residue if necessary.

Reported Yield: 75%[4]

Nucleophilic Substitution Reactions at the Chloromethyl Group

The benzylic chloride is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and alkoxides.

Reactions Start 1-(3-Chloromethyl-4-hydroxy -phenyl)-ethanone Amine Reaction with Secondary Amines Start->Amine Thiol Reaction with Thiols Start->Thiol Azide Reaction with Sodium Azide Start->Azide ProductAmine Mannich-type Bases (e.g., 1-(4-Hydroxy-3-(morpholinomethyl) -phenyl)ethanone) Amine->ProductAmine ProductThiol Thioethers Thiol->ProductThiol ProductAzide Azide Derivatives Azide->ProductAzide

Caption: Overview of key nucleophilic substitution reactions.

This reaction allows for the introduction of an aminomethyl group onto the aromatic ring.

General Procedure:

  • Dissolve this compound in a suitable solvent such as 1,4-dioxane.

  • Add 1.5 to 2.0 equivalents of the desired secondary amine (e.g., morpholine, piperidine, diethylamine).

  • The reaction can be performed under conventional heating or microwave irradiation. For microwave synthesis, heat the mixture in a sealed vessel at 120 °C for 15-30 minutes.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash the solid. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Mannich-type Reactions:

Secondary AmineProductYield (%)
Morpholine1-(4-Hydroxy-3-(morpholinomethyl)phenyl)ethanone80% (monosubstituted)
Pyrrolidine1-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethanoneQuantitative (disubstituted with 2 eq. of amine)[5]
Piperidine1-(4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl)ethanoneNot specified
Diethylamine1-(4-Hydroxy-3-((diethylamino)methyl)phenyl)ethanoneNot specified

The introduction of an azide group provides a versatile handle for further transformations, such as click chemistry or reduction to an amine.

General Procedure:

  • Dissolve this compound in a polar aprotic solvent like acetone or DMF.

  • Add 1.1 to 1.5 equivalents of sodium azide (NaN₃).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude azide derivative, which can be purified by chromatography if necessary.

Williamson Ether Synthesis at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be alkylated under basic conditions in a Williamson ether synthesis. This requires the use of a suitable alkylating agent.

Reaction:

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.

  • Add the alkylating agent (e.g., benzyl bromide, ethyl iodide) to the reaction mixture.

  • Stir the reaction at room temperature or with heating, depending on the reactivity of the alkylating agent.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for Ether and Thioether Synthesis:

ReagentProduct TypeReaction ConditionsYield (%)
Benzyl Bromide / K₂CO₃O-Benzylated EtherDMF, 60 °C, 4hHigh (Specific yield not reported)
Ethyl Iodide / K₂CO₃O-Ethyl EtherAcetonitrile, reflux, 2hModerate to High (Specific yield not reported)
Sodium ThiophenolateS-Phenyl ThioetherDMF, room temp, 3hGood (Specific yield not reported)

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity allows for the selective functionalization at either the chloromethyl or the hydroxyl group, providing access to a wide array of complex molecules. The protocols outlined in this document demonstrate its utility in the synthesis of key pharmaceutical ingredients like Salbutamol and other valuable organic compounds. Researchers and drug development professionals can leverage the reactivity of this compound to design and synthesize novel molecules with potential biological activity.

References

Application Notes and Protocols for 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the pharmaceutical intermediate 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (CAS No. 24085-05-0). It is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the β2-adrenergic receptor agonist Salbutamol (Albuterol)[1]. These notes cover the synthesis of the intermediate, its subsequent use in drug synthesis, and the mechanism of action of the resulting API. All quantitative data is summarized in tables, and key processes are visualized using workflow and pathway diagrams.

Physicochemical Properties

This compound is an aromatic ketone whose structure is foundational to its reactivity in pharmaceutical synthesis[1]. Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 24085-05-0[1][2][3]
Molecular Formula C₉H₉ClO₂[1][2][]
Molecular Weight 184.62 g/mol [1][2][]
Appearance Light red to pink solid[1][5]
Melting Point 154-160 °C (with decomposition)[1][6]
Boiling Point 363.6 ± 32.0 °C (Predicted)[1][6]
Density 1.255 g/cm³[][7]
Flash Point 173.7 °C[1][7]
Purity (Commercial) 98% - 99%[1][8]
Synonyms 3'-Chloromethyl-4'-hydroxyacetophenone, 1-[3-(chloromethyl)-4-hydroxyphenyl]ethan-1-one[1]

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of bronchodilators used to treat asthma and COPD[1]. The presence of the reactive chloromethyl group, a hydroxyl group, and a ketone makes it a versatile starting material for constructing more complex molecules[5].

  • Synthesis of Salbutamol (Albuterol): This is the most significant application. The intermediate provides the core phenyl structure, and the chloromethyl group serves as an electrophilic site for introducing the tert-butylaminoethanol side chain.

  • Synthesis of Salmeterol: While many modern syntheses of Salmeterol utilize a brominated intermediate, the underlying molecular scaffold is similar, and pathways involving this chloromethyl intermediate are conceptually related[9].

  • Other Industrial Uses: It also serves as an intermediate in the agrochemical industry for pesticides and herbicides and in the synthesis of dyes and pigments[5].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 4-Hydroxyacetophenone via a Blanc chloromethylation reaction[1][5][8].

Workflow for Synthesis of the Intermediate

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up A 4-Hydroxyacetophenone C Combine reactants at ~45°C A->C B Formaldehyde (37%) + Concentrated HCl B->C D Maintain at 50°C for 2 hours C->D E Filter the reaction mixture D->E F Wash with water E->F G Product: this compound F->G

Caption: Workflow for the Blanc chloromethylation of 4-Hydroxyacetophenone.

Methodology:

  • Prepare a mixture of 260 mL of 37% formaldehyde and 1800 mL of concentrated hydrochloric acid in a suitable reaction vessel[1][10].

  • To this mixture, add 400 g of 4-hydroxyacetophenone. The addition should be controlled to maintain a temperature of approximately 45°C[1][10].

  • Once the addition is complete, maintain the reaction mixture's temperature at 50°C for two hours with adequate stirring[1][10].

  • After the reaction period, cool the mixture and filter the resulting solid precipitate[1][10].

  • Wash the collected solid thoroughly with water to remove residual acid and unreacted formaldehyde[1][10].

  • Dry the product, 3-chloromethyl-4-hydroxyacetophenone, which has a reported melting point of 154°C with decomposition[1].

Quantitative Data for Protocol 1

Reactant/ParameterValue/ConditionPurposeReported Yield
4-Hydroxyacetophenone400 gStarting Material\multirow{4}{*}{92%[1][5][8]}
Formaldehyde (37%)260 mLChloromethylating Agent
Concentrated HCl1800 mLChloromethylating Agent & Solvent
Temperature50°CReaction Condition
Reaction Time2 hoursReaction Condition
Protocol 2: Synthesis of Salbutamol (Representative Pathway)

This protocol outlines a representative synthetic route to Salbutamol starting from this compound. The key steps involve amination of the chloromethyl group followed by reduction of the ketone[11].

Workflow for Salbutamol Synthesis

G A This compound C Step 1: Amination (Nucleophilic Substitution) A->C B N-Benzyl-tert-butylamine B->C D Intermediate Amino Ketone C->D F Step 2: Reduction (Ketone to Alcohol) D->F E Sodium Borohydride (NaBH4) E->F G N-Benzyl Salbutamol F->G I Step 3: Deprotection (Hydrogenolysis) G->I H H2, Pd/C H->I J Final Product: Salbutamol I->J

Caption: Representative synthetic pathway from the intermediate to Salbutamol.

Methodology: Note: This is a generalized protocol based on established chemical transformations. Specific conditions may vary.

  • Amination: React this compound with a protected amine, such as N-benzyl-tert-butylamine. This nucleophilic substitution reaction replaces the chlorine atom with the amino group to form an amino ketone intermediate[11].

  • Reduction: Reduce the ketone group of the amino ketone intermediate to a secondary alcohol. This is commonly achieved using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as ethanol or methanol[11][12]. The reaction is typically performed at a controlled temperature, for instance, between 5-20°C[11][12].

  • Deprotection (if necessary): If a protecting group like a benzyl group was used on the amine, it must be removed. This is typically accomplished via catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium on carbon catalyst) to yield the final Salbutamol API[13].

Quantitative Data for Salbutamol Synthesis Steps

StepKey ReagentsPurposeReported Yield
AminationN-benzyl-tert-butylamineIntroduces the side chainVaries
Reduction of CarbonylSodium Borohydride (NaBH₄)Converts ketone to alcohol90.3% - 92.9%[12]
DeprotectionH₂, Pd/CRemoves benzyl protecting groupHigh
Overall Molar Yield --Up to 45% [11]

Mechanism of Action of Final Product (Salbutamol)

Salbutamol functions as a selective β2-adrenergic receptor agonist[1]. Its therapeutic effect in treating asthma is achieved by stimulating these receptors on the smooth muscle cells of the airways.

β2-Adrenergic Signaling Pathway

cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Drug Salbutamol (Agonist) Drug->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Smooth Muscle Relaxation PKA->Effect Phosphorylates targets leading to Result Bronchodilation Effect->Result Results in

Caption: Simplified signaling cascade initiated by Salbutamol binding.

The binding of Salbutamol to the β2-adrenergic receptor activates a Gs protein, which in turn stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular levels of cAMP activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.

Safety and Handling

This compound is classified as a dangerous good for transport[2]. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Precautions: Avoid contact with skin, eyes, and inhalation of dust. Use only for research or industrial purposes[2][3].

Disclaimer: The protocols provided are for informational and research purposes only. All laboratory work should be conducted by trained professionals in accordance with all applicable safety guidelines and regulations.

References

Application of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, also known as 3-chloromethyl-4-hydroxyacetophenone, is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals.[1] Its reactive chloromethyl and ketone functional groups, combined with the phenolic hydroxyl group, allow for a range of chemical modifications, making it a valuable building block for the creation of novel pesticides, herbicides, and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of several classes of agrochemicals derived from this starting material.

Key Properties of this compound

Before its application in synthesis, it is essential to understand the key properties of the starting material.

PropertyValue
CAS Number 24085-05-0
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [2][3]
Appearance Light red to pink solid[2]
Melting Point 160 °C (with decomposition)[2][4]
Boiling Point 363.6±32.0 °C (Predicted)[4]
Density 1.0 ± 0.06 g/cm³ (Predicted)[2]

Synthesis of this compound

The starting material itself can be synthesized via the Blanc chloromethylation of 4-hydroxyacetophenone.[5][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-hydroxyacetophenone

  • Formaldehyde (37% solution)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Prepare a mixture of 260 mL of 37% formaldehyde and 1800 mL of concentrated hydrochloric acid.

  • Add 400 g of 4-hydroxyacetophenone to the mixture at approximately 45 °C.

  • Maintain the reaction mixture at 50 °C for two hours.

  • Filter the resulting mixture and wash the solid product with water.

  • The obtained product is 3-chloromethyl-4-hydroxyacetophenone.

Yield: Approximately 92%.[5][6]

Applications in Agrochemical Synthesis

This compound serves as a precursor for the synthesis of several classes of biologically active compounds, including chalcones, oxime ethers, and thiazoles.

Synthesis of Antifungal Chalcones

Chalcones, characterized by an α,β-unsaturated ketone core, are known for their broad spectrum of biological activities, including antifungal properties.[7][8][9] The synthesis involves a Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.

General Reaction Scheme:

G A This compound C Chalcone Derivative A->C + B Substituted Benzaldehyde B->C Base (e.g., KOH) Ethanol

Caption: General synthesis of chalcones.

Experimental Protocol: Synthesis of a Chalcone Derivative

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (dilute)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1 equivalent) to the solution.

  • Slowly add an aqueous solution of potassium hydroxide (a catalytic amount) to the mixture while stirring.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Quantitative Data for Representative Antifungal Chalcones:

Compound ClassTarget PathogenEC₅₀ (µg/mL)Reference
Chalcone DerivativesPhomopsis sp.14.4[10]
Chalcone DerivativesRhizoctonia solani- (74.4% protection at 200 µg/mL)[10]
2'-hydroxy-4'-methoxychalconeCandida albicans (fluconazole-resistant)- (FICI = 0.007 with fluconazole)[9]
Synthesis of Herbicidal Oxime Ethers

Oxime ethers are a class of compounds known to exhibit herbicidal and insecticidal activities. The synthesis typically involves the oximation of the ketone followed by etherification.

Experimental Workflow:

G A 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone C Oxime Intermediate A->C + B Hydroxylamine Hydrochloride B->C Base (e.g., K2CO3) Methanol E Oxime Ether Derivative C->E + D Alkyl Halide (R-X) D->E Base (e.g., NaH) Solvent (e.g., DMF)

Caption: Synthesis of oxime ether derivatives.

Experimental Protocol: Synthesis of an Oxime Ether Derivative

Step 1: Oximation

  • Dissolve this compound (1 equivalent) in methanol.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents).[11]

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude oxime.

Step 2: Etherification

  • Dissolve the crude oxime (1 equivalent) in a suitable solvent such as DMF.

  • Add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add the desired alkyl halide (1.1 equivalents).

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Quench the reaction with cold water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the oxime ether.

Synthesis of Fungicidal Thiazole Derivatives

Thiazole-containing compounds are known to possess a wide range of biological activities, including fungicidal properties. A common route to synthesize 2-aminothiazoles is the Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide. In this case, the chloromethyl group on the starting material can be utilized.

Logical Relationship for Synthesis:

G A 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone C 2-Amino-4-(3-acetyl-4-hydroxyphenyl)methylthiazole A->C Reacts with B Thiourea B->C Reacts with

Caption: Hantzsch-type synthesis of a thiazole derivative.

Experimental Protocol: Synthesis of a Thiazole Derivative

Materials:

  • This compound

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1 equivalent) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization.

  • Recrystallize the crude product from a suitable solvent to obtain the pure thiazole derivative.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a range of agrochemically important compounds. The protocols provided herein offer a foundation for the development of novel chalcones, oxime ethers, and thiazoles with potential antifungal and herbicidal activities. Further optimization of reaction conditions and exploration of a wider range of derivatives are encouraged to identify compounds with enhanced efficacy and desirable environmental profiles.

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors from 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is a versatile trifunctional chemical intermediate with significant potential in the synthesis of a variety of bioactive molecules, including enzyme inhibitors. Its structure, featuring a reactive chloromethyl group, a phenolic hydroxyl group, and a keto group, allows for diverse chemical modifications to generate compounds with specific biological activities. This document provides detailed application notes and protocols for the synthesis of potential enzyme inhibitors, primarily focusing on the generation of chalcone and Mannich base derivatives, which have shown promise as inhibitors of various enzymes.

The chloromethyl group serves as a key functional handle for introducing various substituents, including amines to form Mannich bases, or for further chemical transformations. The acetophenone moiety is a common precursor for the synthesis of chalcones through Claisen-Schmidt condensation. Chalcones and their derivatives are known to exhibit a wide range of pharmacological activities, including the inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrases, and various proteases.[1][2] Mannich bases derived from phenolic acetophenones have also demonstrated significant biological activities, including potential as acetylcholinesterase inhibitors.[3]

Key Synthetic Strategies and Applications

The primary strategies for synthesizing enzyme inhibitors from this compound involve two main pathways:

  • Synthesis of Chalcone Derivatives: The acetophenone moiety can undergo a Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes to yield chalcones. The resulting chalcone scaffold can then be further modified, particularly at the chloromethyl and hydroxyl positions, to enhance enzyme inhibitory activity and selectivity.

  • Synthesis of Mannich Base Derivatives: The reactive chloromethyl group can be readily converted to an aminomethyl group through reaction with various primary or secondary amines. These Mannich bases themselves can be evaluated as enzyme inhibitors or used as intermediates for further derivatization.

These synthetic approaches offer a pathway to a diverse library of compounds for screening against various enzymatic targets.

Data Presentation: Inhibitory Activities of Related Compounds

While specific enzyme inhibition data for derivatives of this compound are not extensively reported, the following table summarizes the inhibitory activities of structurally related chalcones and Mannich bases against relevant enzyme targets to provide a rationale for the synthetic strategies outlined.

Compound ClassDerivative TypeTarget EnzymeIC50/Ki ValueReference
Chalcones Halogenated chalconesAcetylcholinesterase (AChE)Ki: 1.83 ± 0.21 - 11.19 nM[2]
Halogenated chalconesButyrylcholinesterase (BChE)Ki: 3.35 ± 0.91 - 26.70 nM[2]
Halogenated chalconesCarbonic Anhydrase I (hCA I)Ki: 29.41 ± 3.14 - 57.63 nM[2]
Halogenated chalconesCarbonic Anhydrase II (hCA II)Ki: 24.00 ± 5.39 - 54.74 nM[2]
Sulfonamide chalconesβ-Secretase (BACE1)IC50: 0.21 µM[4]
4'-AminochalconesMyeloperoxidase (MPO)IC50: 0.250 - 0.265 µmol L-1[5]
Mannich Bases 3-(aminomethyl)-benzoxazolonesAcetylcholinesterase (AChE)Ki: 35.2 ± 2.0 nM[3]
3-(aminomethyl)-benzoxazolonesCarbonic Anhydrase I (hCA I)Ki: 12.3 ± 1.2 - 154.0 ± 9.3 nM[3]
3-(aminomethyl)-benzoxazolonesCarbonic Anhydrase II (hCA II)Ki: 8.6 ± 1.9 - 41.0 ± 5.5 nM[3]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of potential enzyme inhibitors starting from this compound. These are based on established chemical transformations of related molecules.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-pyridinecarboxaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Mortar and pestle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Iodine chamber for TLC visualization

Procedure:

  • Reaction Setup: In a clean mortar, take an equimolar mixture of this compound (1 mmol) and the desired substituted aromatic aldehyde (1 mmol).[6]

  • Base Addition: Add a small pellet of sodium hydroxide to the mixture.[6]

  • Grinding: Grind the reaction mixture mechanically at room temperature using a pestle for approximately 30 minutes.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Overnight Reaction: Cover the mortar with filter paper and leave the reaction mixture to stand overnight at room temperature.[6]

  • Work-up: After the reaction is complete, add crushed ice to the reaction mixture and acidify with concentrated HCl.

  • Precipitation and Filtration: The solid product will precipitate out. Filter the precipitate, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Characterize the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Mannich Base Derivatives

This protocol details the synthesis of Mannich base derivatives by reacting this compound with a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine, N-methylpiperazine)

  • Ethanol or Benzene

  • Aqueous formaldehyde solution (37%)

  • Reflux apparatus

Procedure:

  • Reaction Mixture Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (3 mmol) in a suitable solvent such as ethanol (10 mL) or benzene (10 mL).[7]

  • Addition of Reagents: Add the secondary amine (4 mmol) and aqueous formaldehyde solution (6 mmol) to the flask.[7]

  • Reaction Conditions: Heat the reaction mixture at reflux for 2-3 hours.[7]

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Work-up: If benzene is used as the solvent, remove the remaining water by pipetting it out.

  • Purification: Recrystallize the residue from 96% ethanol to yield the pure Mannich base derivative as a crystalline solid.[7]

  • Characterization: Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualizations

Diagram 1: General Synthetic Pathway to Chalcone-based Enzyme Inhibitors

Synthetic_Pathway_Chalcones A 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone C Claisen-Schmidt Condensation (Base catalyst) A->C B Substituted Aromatic Aldehyde B->C D Chalcone Derivative C->D E Enzyme Inhibition D->E

Caption: Synthetic route to chalcone derivatives for enzyme inhibition.

Diagram 2: Synthesis of Mannich Base Derivatives

Synthetic_Pathway_Mannich_Bases A 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone D Mannich Reaction A->D B Secondary Amine (e.g., Morpholine) B->D C Formaldehyde C->D E Mannich Base Derivative D->E F Enzyme Inhibition (e.g., AChE) E->F AChE_Inhibition_Pathway ACh Acetylcholine (ACh) Breakdown ACh Breakdown (Choline + Acetate) ACh->Breakdown Hydrolysis Synapse Increased ACh in Synaptic Cleft ACh->Synapse AChE Acetylcholinesterase (AChE) AChE->Breakdown Inhibitor Synthesized Inhibitor (Chalcone or Mannich Base) Inhibitor->AChE Inhibition Receptor Cholinergic Receptor Activation Synapse->Receptor Effect Enhanced Cholinergic Neurotransmission Receptor->Effect

References

Application Notes and Protocols: Chloromethylation of 4-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chloromethylation of 4-hydroxyacetophenone is a key organic synthesis reaction used to introduce a chloromethyl (-CH₂Cl) group onto the aromatic ring. This functionalization is a vital step in the synthesis of various pharmaceutical intermediates and fine chemicals. The reaction typically proceeds via an electrophilic aromatic substitution known as the Blanc chloromethylation.[1][2] In this process, 4-hydroxyacetophenone is treated with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride, to yield primarily 3-chloromethyl-4-hydroxyacetophenone.[3][4] The hydroxyl (-OH) and acetyl (-COCH₃) groups on the benzene ring direct the substitution to the ortho position relative to the hydroxyl group.

This document provides a detailed laboratory protocol for this reaction, compiled from established methods. It includes information on reagents, reaction conditions, work-up procedures, and safety precautions.

Experimental Protocol

This protocol is based on a method adapted from literature for the synthesis of 3-chloromethyl-4-hydroxyacetophenone.[3]

Materials and Reagents:

  • 4-Hydroxyacetophenone

  • Formaldehyde solution (37% in H₂O)

  • Concentrated Hydrochloric Acid (36-38%)

  • Water (distilled or deionized)

  • Methanol (for recrystallization, optional)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 70 mL of 37% formaldehyde solution and 130 mL of concentrated hydrochloric acid.

  • Cooling: Place the flask in an ice bath and stir the mixture until the temperature is reduced to below 10°C.

  • Substrate Addition: Slowly add 27.2 g of 4-hydroxyacetophenone to the stirred solution in small portions. The addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, maintain the reaction temperature at 35 ± 2°C with continuous stirring for 3 hours.[3] The reaction is exothermic, and an ice bath may be required intermittently to control the temperature.

  • Product Isolation: After the reaction period, allow the mixture to stand at room temperature. The product will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove unreacted acids and formaldehyde.[3]

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. The product is obtained as a reddish powder.[3]

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as methanol.

Data Presentation

The following table summarizes the quantitative data from a representative experimental procedure.[3]

ParameterValue
Reactants
4-Hydroxyacetophenone27.2 g
Formaldehyde (37% solution)70 mL
Hydrochloric Acid (conc.)130 mL
Reaction Conditions
Temperature35 ± 2°C
Reaction Time3 hours
Product
Compound3-Chloromethyl-4-hydroxyacetophenone
AppearanceRed powder
Melting Point155-157°C
Yield91.4%

Safety Precautions

  • Fume Hood: This reaction must be performed in a well-ventilated chemical fume hood due to the use of volatile and hazardous reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Formaldehyde: Is a known irritant and suspected carcinogen. Avoid inhalation of vapors and contact with skin.

    • Concentrated Hydrochloric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care.

    • Chloromethylated Product: Chloromethyl arenes are often lachrymators and should be handled with caution.

Visualizations

Experimental Workflow Diagram

Chloromethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Formaldehyde and HCl B Cool Mixture in Ice Bath A->B C Add 4-Hydroxyacetophenone B->C D Stir at 35°C for 3 hours C->D E Allow to Stand and Precipitate D->E F Filter Solid Product E->F G Wash with Water F->G H Dry Product in Oven G->H I Recrystallize (Optional) H->I

Caption: Workflow for the chloromethylation of 4-hydroxyacetophenone.

Reaction Signaling Pathway

Reaction_Mechanism formaldehyde Formaldehyde (CH₂O) electrophile Electrophile [CH₂OH]⁺ / [CH₂Cl]⁺ formaldehyde->electrophile hcl HCl hcl->electrophile Protonation intermediate Hydroxymethyl Intermediate electrophile->intermediate substrate 4-Hydroxyacetophenone substrate->intermediate Electrophilic Attack product 3-Chloromethyl-4- hydroxyacetophenone intermediate->product Conversion to Chloride (with HCl)

Caption: Simplified mechanism of Blanc chloromethylation on 4-hydroxyacetophenone.

References

Application Notes and Protocols for the Derivatization of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a versatile starting material for the synthesis of novel compounds for biological screening. This document outlines detailed protocols for the synthesis of chalcones, ethers, and amino derivatives, along with methods for their biological evaluation, particularly focusing on anticancer and antimicrobial activities.

Introduction

This compound is a substituted aromatic ketone with the molecular formula C₉H₉ClO₂.[1] Its structure, featuring a reactive chloromethyl group, a phenolic hydroxyl group, and a ketone, makes it an attractive scaffold for chemical modification to generate diverse libraries of compounds for biological screening.[1][2] The derivatization of this molecule can lead to the discovery of new therapeutic agents with potential applications in various disease areas, including oncology and infectious diseases.

Derivatization Strategies

The key functional groups of this compound offer several avenues for derivatization:

  • Claisen-Schmidt Condensation: The acetyl group can readily participate in base-catalyzed condensation reactions with various aromatic aldehydes to form chalcones, a class of compounds known for their wide range of biological activities.[3][4]

  • Williamson Ether Synthesis: The phenolic hydroxyl group can be alkylated to form a diverse range of ether derivatives. This reaction typically involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic substitution with an alkyl halide.[5][6][7][8]

  • Nucleophilic Substitution of the Chloromethyl Group: The reactive chloromethyl group is susceptible to nucleophilic attack by a variety of nucleophiles, such as amines, azides, and thiols, allowing for the introduction of a wide array of functional groups.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid (chalcone) is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol outlines a general method for the synthesis of ether derivatives from this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate (2-3 equivalents) or sodium hydride (1.1 equivalents, handle with care under an inert atmosphere).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified ether derivative by analytical techniques.

Protocol 3: Synthesis of Amino Derivatives via Nucleophilic Substitution

This protocol provides a general procedure for the synthesis of amino derivatives by reacting the chloromethyl group with an amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like acetonitrile or ethanol.

  • Add the amine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents) or triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

  • Characterize the final product using appropriate analytical methods.

Data Presentation

Table 1: Cytotoxic Activity of Chalcone Derivatives against Various Cancer Cell Lines

Compound IDAcetophenone PrecursorAldehyde PrecursorCancer Cell LineIC₅₀ (µM)Reference
C1 2-Hydroxyacetophenone2,5-DimethoxybenzaldehydeHeLa< 10[4]
C2 2-Hydroxyacetophenone4-ChlorobenzaldehydeHeLa< 10[4]
C3 4'-HydroxyacetophenoneBenzaldehydeMCF-74.19 ± 1.04[9]
C4 4'-HydroxyacetophenoneAnisaldehydeMCF-73.30 ± 0.92[9]
C5 4'-HydroxyacetophenoneBenzaldehydeMDA-MB-2316.12 ± 0.84[9]
C6 4'-HydroxyacetophenoneAnisaldehydeMDA-MB-23118.10 ± 1.65[9]
C7 7-Hydroxychroman-4-one3-Bromo-4-hydroxy-5-methoxybenzaldehydeK562≤ 3.86 µg/ml[10]
C8 7-Hydroxychroman-4-one3-Bromo-4-hydroxy-5-methoxybenzaldehydeMDA-MB-231≤ 3.86 µg/ml[10]

Visualization of Workflow and Signaling Pathways

Experimental Workflow

The general workflow for the synthesis and biological screening of derivatives of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone reaction Derivatization Reactions (Claisen-Schmidt, Williamson Ether, Nucleophilic Substitution) start->reaction reagents Reactants (Aldehydes, Alkyl Halides, Amines) reagents->reaction derivatives Library of Derivatives (Chalcones, Ethers, Amines) reaction->derivatives purification Purification (Recrystallization, Chromatography) derivatives->purification cell_lines Cancer Cell Lines / Microbial Strains derivatives->cell_lines characterization Characterization (NMR, MS, IR) purification->characterization cytotoxicity_assay Cytotoxicity / Antimicrobial Assays (MTT, MIC) cell_lines->cytotoxicity_assay data_analysis Data Analysis (IC50 / MIC Determination) cytotoxicity_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General workflow for derivatization and biological screening.

Proposed Signaling Pathway for Chalcone-Induced Apoptosis

Chalcones have been reported to induce apoptosis in cancer cells through various signaling pathways. A generalized pathway is illustrated below.

signaling_pathway cluster_pathways Intracellular Signaling Cascades cluster_apoptosis Apoptosis Induction chalcone Chalcone Derivative pi3k_akt PI3K/Akt Pathway (Inhibition) chalcone->pi3k_akt nf_kb NF-κB Pathway (Inhibition) chalcone->nf_kb mapk MAPK Pathway (Modulation) chalcone->mapk wnt Wnt/β-catenin Pathway (Inhibition) chalcone->wnt ros ↑ Reactive Oxygen Species (ROS) chalcone->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 nf_kb->bcl2 bax ↑ Bax (Pro-apoptotic) mapk->bax wnt->bax ros->bax caspases Caspase Activation (Caspase-3, -9) bcl2->caspases Inhibits bax->caspases Activates apoptosis Apoptosis caspases->apoptosis

Caption: Generalized chalcone-induced apoptosis signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse chemical libraries for biological screening. The protocols provided herein for the synthesis of chalcones, ethers, and amino derivatives offer a solid foundation for the generation of novel compounds. While specific biological data for derivatives of this particular starting material is limited in the current literature, the data from analogous compounds suggest that these derivatives, particularly chalcones, hold significant promise as potential anticancer and antimicrobial agents. Further research, including the synthesis and comprehensive biological evaluation of a wider range of derivatives, is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols: 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone in Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is a substituted aromatic ketone with a reactive chloromethyl group and a phenolic hydroxyl group. While its primary documented use is as an intermediate in pharmaceutical synthesis, its chemical structure presents significant potential for application in the dye and pigment industry. The presence of a phenolic ring makes it a suitable coupling component for the synthesis of azo dyes, and the reactive chloromethyl group offers a site for further chemical modification, such as attachment to polymers or other chromophores.

These notes provide a comprehensive overview of the potential applications of this compound as a precursor in the synthesis of novel dyes. The protocols outlined below are based on established chemical principles for dye synthesis and are intended to serve as a foundational guide for research and development.

2. Potential Applications in Dye Synthesis

The unique combination of functional groups in this compound allows for its use in various dye synthesis pathways:

  • Azo Dyes: The phenolic hydroxyl group activates the aromatic ring for electrophilic substitution, making it an excellent coupling component for reactions with diazonium salts to form vibrant azo dyes. The color of the resulting dye can be tuned by the choice of the diazonium salt.

  • Reactive Dyes: The chloromethyl group provides a reactive handle that can form covalent bonds with fibers containing nucleophilic groups, such as the hydroxyl groups in cellulose (cotton) or the amino groups in proteins (wool, silk). This leads to dyes with high wash fastness.

  • Functional Dyes: The chloromethyl group can also be used to introduce other functional moieties to the dye structure, enabling the development of dyes with specific properties, such as fluorescence, pH sensitivity, or metal-chelating abilities.

3. Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a potential azo dye synthesized from this compound and a simple diazonium salt (e.g., from aniline). These values are illustrative and would need to be confirmed experimentally.

ParameterValue
Reactants
This compound1.0 equivalent
Aniline (for diazonium salt)1.0 equivalent
Sodium Nitrite1.1 equivalents
Hydrochloric Acid3.0 equivalents
Sodium HydroxideAs required for pH adjustment
Reaction Conditions
Diazotization Temperature0-5 °C
Coupling Temperature0-5 °C
Reaction Time2-4 hours
Product Characteristics (Hypothetical)
Product Name4-Hydroxy-3-((E)-(4-hydroxyphenyl)diazenyl)-5-(chloromethyl)acetophenone
Yield85-95%
ColorYellow-Orange
Melting Point180-185 °C
λmax (in Ethanol)420 nm
Molar Extinction Coefficient (ε)25,000 L mol⁻¹ cm⁻¹

4. Experimental Protocols

4.1. Synthesis of a Novel Azo Dye

This protocol describes a general procedure for the synthesis of an azo dye using this compound as the coupling component.

4.1.1. Materials

  • This compound

  • Aniline (or other aromatic amine)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice

4.1.2. Equipment

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Standard laboratory glassware

4.1.3. Procedure

Part A: Diazotization of Aniline

  • In a 250 mL beaker, dissolve aniline (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.

  • Cool the beaker in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Coupling Reaction

  • In a separate 500 mL beaker, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Adjust the pH of the solution to slightly acidic (pH 5-6) with dilute HCl to complete the precipitation of the dye.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with cold water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.

  • Dry the purified dye in a vacuum oven at a low temperature.

4.2. Characterization of the Synthesized Dye

  • Melting Point: Determine the melting point of the purified dye.

  • UV-Visible Spectroscopy: Record the UV-Vis spectrum of the dye in a suitable solvent (e.g., ethanol) to determine its maximum absorbance wavelength (λmax).

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify the characteristic functional groups in the dye molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the synthesized dye.

  • Mass Spectrometry: Determine the molecular weight of the dye.

5. Diagrams

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_isolation Part C: Isolation & Purification A1 Dissolve Aniline in HCl A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ Solution A2->A3 A4 Stir for 30 min A3->A4 B3 Add Diazonium Salt A4->B3 Freshly Prepared Diazonium Salt B1 Dissolve Coupling Component (this compound) in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 1-2 hours B3->B4 C1 Vacuum Filtration B4->C1 Crude Dye Precipitate C2 Wash with Cold Water C1->C2 C3 Recrystallization C2->C3 C4 Dry the Product C3->C4 end Characterization C4->end Pure Azo Dye signaling_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product aniline Aniline diazonium Benzenediazonium Chloride aniline->diazonium Diazotization (NaNO₂, HCl, 0-5°C) coupler This compound azo_dye Azo Dye coupler->azo_dye diazonium->azo_dye Azo Coupling (NaOH, 0-5°C)

Synthetic Pathways Utilizing 3-Chloromethyl-4-hydroxyacetophenone: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Chloromethyl-4-hydroxyacetophenone is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents. Its reactive chloromethyl and phenolic hydroxyl groups, combined with the ketone functionality, offer multiple avenues for structural modification. This document provides detailed application notes and experimental protocols for key synthetic transformations involving 3-Chloromethyl-4-hydroxyacetophenone, including its preparation and subsequent use in Williamson ether synthesis, Mannich reactions, and as a precursor in the synthesis of β2-adrenergic agonists like Salbutamol.

Introduction

3-Chloromethyl-4-hydroxyacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of three distinct functional groups—a phenolic hydroxyl, a reactive benzylic chloride, and a ketone—makes it a versatile starting material for generating a diverse library of molecules. The hydroxyl group can be readily alkylated or acylated, the chloromethyl group is susceptible to nucleophilic substitution, and the ketone can be modified through various carbonyl chemistries. This unique combination of reactive sites allows for the systematic construction of complex molecular architectures, making it a valuable tool in drug discovery and development.

Synthetic Applications

Synthesis of β2-Adrenergic Agonists (Salbutamol Synthesis)

One of the most prominent applications of 3-Chloromethyl-4-hydroxyacetophenone is as a precursor in the synthesis of the widely used bronchodilator, Salbutamol. The synthetic strategy involves the initial formation of a hydroxymethyl or protected hydroxymethyl group at the 3-position, followed by transformations of the acetyl group to introduce the desired amino alcohol side chain.

A common route begins with the chloromethylation of 4-hydroxyacetophenone.[1] The resulting 3-chloromethyl-4-hydroxyacetophenone can then be converted to the corresponding hydroxymethyl intermediate, which is a key precursor for Salbutamol.[2]

Salbutamol_Synthesis 4-Hydroxyacetophenone 4-Hydroxyacetophenone 3-Chloromethyl-4-hydroxyacetophenone 3-Chloromethyl-4-hydroxyacetophenone 4-Hydroxyacetophenone->3-Chloromethyl-4-hydroxyacetophenone HCHO, HCl Intermediate_A 4-Hydroxy-3-hydroxymethyl- acetophenone 3-Chloromethyl-4-hydroxyacetophenone->Intermediate_A Hydrolysis Intermediate_B α-(N-Benzyl-N-tert-butylamino)- 4-hydroxy-3-hydroxymethylacetophenone Intermediate_A->Intermediate_B 1. Bromination 2. N-Benzyl-tert-butylamine Salbutamol Salbutamol Intermediate_B->Salbutamol Reduction (e.g., NaBH4) & Debenzylation

Figure 1: Synthetic pathway to Salbutamol from 4-Hydroxyacetophenone.

Williamson Ether Synthesis

The phenolic hydroxyl group of 3-Chloromethyl-4-hydroxyacetophenone can be readily alkylated via the Williamson ether synthesis. This reaction allows for the introduction of a wide variety of substituents at the 4-position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The reaction proceeds via an SN2 mechanism, where an alkoxide generated from the phenol displaces a halide from an alkyl halide.[3]

Williamson_Ether_Synthesis 3-Chloromethyl-4-hydroxyacetophenone 3-Chloromethyl-4-hydroxyacetophenone Alkoxide_Intermediate Phenoxide Intermediate 3-Chloromethyl-4-hydroxyacetophenone->Alkoxide_Intermediate Base (e.g., K2CO3) Ether_Product 4-Alkoxy-3-chloromethyl- acetophenone Alkoxide_Intermediate->Ether_Product Alkyl_Halide R-X Alkyl_Halide->Ether_Product SN2 Reaction

Figure 2: General workflow for Williamson ether synthesis.

Mannich Reaction

The aromatic ring of 4-hydroxyacetophenone is activated towards electrophilic substitution, making it a suitable substrate for the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (the phenol), formaldehyde, and a secondary amine to yield a β-amino-carbonyl compound, also known as a Mannich base.[4] Microwave-assisted procedures have been shown to provide quantitative yields in a short reaction time.[5][6]

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Process 4-HAP 4-Hydroxyacetophenone Mixing Mix reactants in solvent (e.g., 1,4-dioxane) 4-HAP->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Secondary_Amine Secondary Amine (R2NH) Secondary_Amine->Mixing MW_Irradiation Microwave Irradiation (e.g., 120 °C, 15-30 min) Mixing->MW_Irradiation Workup Cooling & Work-up MW_Irradiation->Workup Product Mannich Base Workup->Product

Figure 3: Experimental workflow for the Mannich reaction.

Quantitative Data

The following tables summarize quantitative data for the synthesis of Salbutamol intermediates and derivatives of 4-hydroxyacetophenone.

Table 1: Synthesis of Salbutamol Intermediates

Starting MaterialReaction StepReagentsProductYield (%)Purity (%)Reference
4-HydroxyacetophenoneChloromethylationHCHO, HCl3-Chloromethyl-4-hydroxyacetophenone--[1]
3-Chloromethyl-4-hydroxyacetophenoneAcetylation & BrominationAc₂O, NaOAc, Br₂3-Acetoxymethyl-4-acetoxy-α-bromoacetophenone--[1]
4-Hydroxy-3-hydroxymethylacetophenoneReductionNaBH₄, EthanolSalbutamol92.999.1[7]
p-HydroxybenzaldehydeChloromethylationParaformaldehyde, HCl3-Chloromethyl-4-hydroxybenzaldehyde>90-[2]
3-Chloromethyl-4-hydroxybenzaldehydeHydrolysisNaHCO₃, H₂O/THF3-Hydroxymethyl-4-hydroxybenzaldehyde>85-[2]

Table 2: Representative Yields for Mannich Bases of 4-Hydroxyacetophenone

Secondary AmineReaction Time (min)ProductYield (%)Reference
Morpholine151-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethanoneQuantitative[5][6]
Pyrrolidine201-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethanoneQuantitative[5][6]
Piperidine251-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethanoneQuantitative[5][6]
Diethylamine301-{[3-(Diethylamino)methyl]-4-hydroxyphenyl}ethanoneQuantitative[5][6]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloromethyl-4-hydroxyacetophenone

This protocol is adapted from the general procedure for chloromethylation of hydroxyacetophenones.[1]

Materials:

  • 4-Hydroxyacetophenone

  • Concentrated Hydrochloric Acid

  • Formalin (37% aqueous formaldehyde solution)

  • Water

  • Ice bath

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and placed in an ice bath, add 4-hydroxyacetophenone.

  • Slowly add concentrated hydrochloric acid followed by the dropwise addition of formalin solution while maintaining the temperature at 50°C.

  • Stir the reaction mixture vigorously at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • The precipitated product is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum.

Protocol 2: General Procedure for Williamson Ether Synthesis

This is a general protocol that can be adapted for the O-alkylation of 3-Chloromethyl-4-hydroxyacetophenone.[8]

Materials:

  • 3-Chloromethyl-4-hydroxyacetophenone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Butanone (or other suitable aprotic solvent)

  • Water

  • tert-Butyl methyl ether (TBME)

Procedure:

  • In a dry round-bottom flask, combine 3-Chloromethyl-4-hydroxyacetophenone, finely pulverized anhydrous potassium carbonate, and butanone.

  • Add the alkyl halide to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 1-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, add water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract with TBME.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Microwave-Assisted Mannich Reaction

This protocol is based on the efficient synthesis of Mannich bases from 4-hydroxyacetophenone.[5][6]

Materials:

  • 4-Hydroxyacetophenone

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., morpholine, pyrrolidine)

  • 1,4-Dioxane

  • Microwave reactor

Procedure:

  • In a microwave-safe sealed vessel, dissolve 4-hydroxyacetophenone in 1,4-dioxane.

  • Add formaldehyde solution and the desired secondary amine to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purified by appropriate methods if necessary.

Conclusion

3-Chloromethyl-4-hydroxyacetophenone is a highly versatile and valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The protocols and data presented here demonstrate its utility in key synthetic transformations, including the construction of complex molecules like Salbutamol and the generation of diverse chemical libraries through Williamson ether synthesis and Mannich reactions. The provided methodologies offer a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (CAS 24085-05-0).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via Blanc chloromethylation?

A1: Common impurities include unreacted starting material (4-hydroxyacetophenone), diarylmethane byproducts formed from further reaction of the product, and potentially the highly carcinogenic bis(chloromethyl) ether.[1] The product may also appear as a light red to pink solid, indicating the presence of colored impurities.[2]

Q2: What are the recommended purification techniques for this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) can also be used for achieving very high purity, particularly at an analytical or semi-preparative scale.

Q3: What are the key physical properties to consider during purification?

A3: Key properties include its solid state at room temperature, a melting point of approximately 154-164 °C with decomposition, and its limited solubility in many common organic solvents.[2] It is slightly soluble in acetonitrile and methanol, and sparingly soluble in DMSO.[2] Its thermal instability at the melting point is a critical consideration for any purification step involving heat.[2]

Q4: Are there any major safety concerns when handling the crude product?

A4: Yes, the Blanc chloromethylation reaction is known to produce small amounts of the highly carcinogenic byproduct, bis(chloromethyl) ether.[3] Therefore, it is crucial to handle the crude product with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Troubleshooting Guide: Recrystallization

Q5: My compound is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute separates as a liquid above its melting point or due to high supersaturation.[4]

  • Solution 1: Increase Solvent Volume. Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize.[4]

  • Solution 2: Slow Down Cooling. Rapid cooling can prevent proper crystal lattice formation. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[5] Insulating the flask can help.

  • Solution 3: Change Solvent System. The current solvent may not be ideal. A mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (e.g., methanol) and add a "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid, then clarify with a few drops of the good solvent before cooling.[4]

Q6: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A6: This is likely due to a supersaturated solution that lacks a nucleation site.[5]

  • Solution 1: Scratch the Flask. Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.[5]

  • Solution 2: Seeding. If available, add a single, small crystal of the pure compound ("seed crystal") to the solution to initiate crystallization.[4]

  • Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]

Q7: The final product is still colored (pink/red). How can I remove colored impurities?

A7: Colored impurities can often be removed with activated charcoal.

  • Solution: Charcoal Treatment. After dissolving the crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (1-2% of the solute weight) to the solution. Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[4]

Q8: The recovery yield after recrystallization is very low. What went wrong?

A8: Low yield is a common issue in recrystallization.

  • Possible Cause 1: Too much solvent was used. This keeps a significant amount of the product dissolved in the mother liquor even after cooling.[6] Before discarding the filtrate, you can try to concentrate it by evaporation and cool it again to recover a second crop of crystals.

  • Possible Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, some product might have crystallized on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper, and keep the solution near its boiling point.[7]

  • Possible Cause 3: Washing with warm solvent. Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of your product.[4]

Troubleshooting Guide: Column Chromatography

Q9: I am not sure which solvent system (mobile phase) to use for column chromatography. How do I choose one?

A9: The ideal solvent system should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[8] Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 on a silica gel TLC plate.

Q10: My compound is not eluting from the column.

A10: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase (silica gel).

  • Solution: Increase Solvent Polarity. Gradually increase the proportion of the more polar solvent in your mobile phase.[9] For example, if you are using 20% ethyl acetate in hexanes, try switching to 30% or 40% ethyl acetate.

Q11: All my compounds are eluting together at the solvent front.

A11: This happens when the mobile phase is too polar, and none of the components have significant interaction with the stationary phase.

  • Solution: Decrease Solvent Polarity. Decrease the proportion of the polar solvent in your mobile phase.[9] For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 20% or 30%.

Q12: The separation is poor, and the fractions are all mixed.

A12: This can be due to several factors.

  • Possible Cause 1: Column Overloading. You may have loaded too much crude material onto the column. A general rule of thumb is to use a weight of silica gel that is 30-100 times the weight of your crude sample.

  • Possible Cause 2: Poor Column Packing. Cracks or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly without any air bubbles.[5]

  • Possible Cause 3: Inappropriate Sample Loading. The initial band of the sample should be as narrow as possible. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[10] If the compound has poor solubility, consider "dry loading" where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[10]

Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of this compound. Note that specific values can vary based on the scale of the reaction and the initial purity of the crude product.

Purification TechniqueTypical ParametersExpected PurityExpected YieldKey Considerations
Recrystallization Solvent: Toluene, or a mixed solvent system like Methanol/Water or Acetonitrile/Water.>98%60-85%Risk of "oiling out"; slow cooling is crucial for high purity.[4][5]
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient elution, e.g., starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 40-50%.>99%70-90%Good for removing closely related impurities; requires solvent optimization via TLC.[8]
HPLC (Preparative) Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with a possible acid modifier (e.g., formic or phosphoric acid).[11]>99.5%50-80%High purity but typically for smaller scales; requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot methanol required to just dissolve the solid. Keep the solution on a hot plate to maintain the temperature.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities into a clean, pre-warmed Erlenmeyer flask.

  • Heat the clear filtrate to boiling. Add hot water dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Allow the crystals to dry completely in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel using a slurry of the initial mobile phase (e.g., 10% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry loading by dissolving the crude product in a volatile solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder.

  • Load the Sample: Carefully add the prepared sample to the top of the silica gel bed. If using the dry loading method, carefully add the silica-adsorbed sample to the column. Add a thin layer of sand on top to protect the surface.

  • Elute the Column: Begin eluting the column with the initial, less polar mobile phase. Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Monitor the Separation: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the solvent system used for elution. Visualize the spots under a UV lamp.

  • Increase Solvent Polarity: As the elution progresses, gradually increase the polarity of the mobile phase (e.g., to 20% ethyl acetate, then 30%, etc.) to elute the more polar compounds, including your product.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Workflow

G crude Crude Product (from synthesis) recrystallization Recrystallization (e.g., Toluene or MeOH/Water) crude->recrystallization Initial Purification column Column Chromatography (Silica Gel, Hexanes/EtOAc) crude->column Alternative/Further Purification analysis Purity Analysis (TLC, MP, NMR) recrystallization->analysis column->analysis pure_product Pure Product (>98-99%) analysis->pure_product If pure

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Recrystallization

G start Recrystallization Issue? oiling_out Compound 'Oiling Out'? start->oiling_out Yes no_crystals No Crystals Forming? start->no_crystals No sol1 Add more hot solvent OR Cool solution more slowly oiling_out->sol1 Yes low_yield Low Yield? no_crystals->low_yield No sol2 Scratch flask with glass rod OR Add a seed crystal no_crystals->sol2 Yes sol3 Concentrate mother liquor OR Check for premature crystallization low_yield->sol3 Yes

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

identifying side products in the chloromethylation of 4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloromethylation of 4-hydroxyacetophenone. Our aim is to help you identify and mitigate the formation of common side products, ensuring a higher yield and purity of your target molecule, 3-chloro-4-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected product of the chloromethylation of 4-hydroxyacetophenone?

The primary and desired product is 3-chloromethyl-4-hydroxyacetophenone. The hydroxyl and acetyl groups on the aromatic ring direct the electrophilic substitution to the ortho and para positions. Since the para position to the hydroxyl group is occupied by the acetyl group, the chloromethyl group is predominantly introduced at the ortho position.

Q2: What are the most common side products I should be aware of during the chloromethylation of 4-hydroxyacetophenone?

The most frequently encountered side products include:

  • Bis(4-acetyl-3-hydroxyphenyl)methane: Formed when the chloromethylated product reacts with another molecule of 4-hydroxyacetophenone.[1][2]

  • Polymeric/resinous materials: Resulting from uncontrolled, repeated alkylation of the phenol ring.[1][3]

  • Bis(chloromethyl) ether (BCME): A carcinogenic byproduct formed from the reaction of formaldehyde and hydrogen chloride.[1][4]

  • Dichloromethylated product: The introduction of a second chloromethyl group onto the aromatic ring.

Q3: Why am I observing a significant amount of polymeric material in my reaction?

The formation of polymers or resinous materials is a common issue when working with highly activated aromatic compounds like phenols.[1][3] This occurs due to repeated Friedel-Crafts alkylation reactions where the chloromethylated product continues to react with the starting material or other chloromethylated molecules. This is often exacerbated by prolonged reaction times, high temperatures, and a high concentration of the starting material.

Q4: I am concerned about the formation of bis(chloromethyl) ether (BCME). How can I minimize its formation?

Bis(chloromethyl) ether is a known carcinogen formed from formaldehyde and HCl, particularly under anhydrous conditions.[1][4] To minimize its formation, it is crucial to:

  • Avoid using a large excess of formaldehyde and HCl.

  • Maintain a well-ventilated workspace and use appropriate personal protective equipment (PPE).

  • Consider alternative chloromethylating agents if feasible, although this may alter the reaction outcome.

Troubleshooting Guide

This guide will help you troubleshoot common issues and identify potential side products in your chloromethylation reaction.

Issue 1: Low Yield of the Desired Product and a Complex Mixture of Products

If you are observing a low yield of 3-chloromethyl-4-hydroxyacetophenone and your analytical data (e.g., TLC, LC-MS, NMR) indicates a complex mixture, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Formation of Bis(4-acetyl-3-hydroxyphenyl)methane - Analysis: Look for a product with a mass corresponding to two units of 4-hydroxyacetophenone joined by a methylene bridge. In ¹H NMR, a characteristic singlet for the methylene bridge protons (Ar-CH₂-Ar) would be expected. - Solution: Use a molar excess of the chloromethylating agent relative to the 4-hydroxyacetophenone to favor the formation of the desired product over the diarylmethane. Lowering the reaction temperature and reaction time can also help.[5]
Polymerization - Analysis: The presence of an insoluble, sticky, or tar-like substance that is difficult to characterize is a strong indicator of polymer formation. - Solution: Reduce the reaction temperature and time. Using a more dilute solution of the reactants can also disfavor intermolecular reactions that lead to polymerization.
Over-chloromethylation (Dichloromethylation) - Analysis: Look for a product with a mass corresponding to the addition of two chloromethyl groups to the starting material. The ¹H and ¹³C NMR spectra would show signals corresponding to two -CH₂Cl groups. - Solution: Use a stoichiometric amount or a slight excess of the chloromethylating agent. Monitor the reaction closely and stop it once the desired product is predominantly formed.
Issue 2: Presence of an Unexpected and Potentially Hazardous Byproduct

If you suspect the presence of a hazardous byproduct, proceed with caution.

Potential Cause Troubleshooting Steps
Formation of Bis(chloromethyl) ether (BCME) - Analysis: BCME is a volatile and highly carcinogenic compound.[1][4] Its presence is difficult to confirm without specialized analytical techniques and should be handled with extreme care in a certified laboratory. Do not attempt to isolate or concentrate this byproduct. - Solution: The primary strategy is prevention. Use the minimum necessary amounts of formaldehyde and HCl. Ensure the reaction is performed in a properly functioning chemical fume hood.[1][4]

Experimental Protocol: Chloromethylation of 4-Hydroxyacetophenone

This protocol is a general guideline. Reaction conditions may need to be optimized for your specific laboratory setup and desired outcome.

Materials:

  • 4-hydroxyacetophenone

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂) (catalyst)

  • Dichloromethane (or another suitable solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber.

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyacetophenone in dichloromethane.

  • Add paraformaldehyde and a catalytic amount of zinc chloride to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise to the stirred mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing side products during the chloromethylation of 4-hydroxyacetophenone.

G cluster_troubleshooting Troubleshooting Side Products start Start: Chloromethylation of 4-Hydroxyacetophenone analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze check_yield Is Yield of Desired Product Acceptable? analyze->check_yield complex_mixture Complex Mixture Observed? check_yield->complex_mixture No end End: Purified Product check_yield->end Yes high_mw High MW Species (MS Data)? complex_mixture->high_mw Yes over_reaction Over-chloromethylation: - Reduce Chloromethylating  Agent Stoichiometry complex_mixture->over_reaction No insoluble Insoluble/Resinous Material? high_mw->insoluble Yes bis_product Potential Bis-adduct: - Lower Temp/Time - Adjust Stoichiometry high_mw->bis_product No polymer Polymer Formation: - Lower Temp/Time - Use Dilute Conditions insoluble->polymer optimize Optimize Reaction Conditions bis_product->optimize polymer->optimize over_reaction->optimize optimize->start

Caption: Troubleshooting workflow for identifying side products.

Summary of Potential Side Products

The following table summarizes the common side products, the conditions that favor their formation, and key analytical observations.

Side ProductFavored ByKey Analytical Observations
Bis(4-acetyl-3-hydroxyphenyl)methane High concentration of 4-hydroxyacetophenone, prolonged reaction time, high temperature.[5]Mass spec data corresponding to M+C₁₇H₁₆O₄. ¹H NMR signal for the Ar-CH₂-Ar bridge.
Polymeric/Resinous Material High temperature, prolonged reaction time, high reactant concentrations.[1][3]Insoluble, tar-like material. Broad, unresolved signals in NMR.
Bis(chloromethyl) ether (BCME) Anhydrous conditions, excess formaldehyde and HCl.[1][4]Highly carcinogenic and volatile. Not typically isolated. Requires specialized analytical methods for detection.
Dichloromethylated product Excess chloromethylating agent.Mass spec data corresponding to M+C₁₀H₁₀Cl₂O₂. Two -CH₂Cl signals in NMR.

References

Technical Support Center: Optimizing Reaction Conditions for Blanc (Chloromethylation)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Blanc (Chloromethylation) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your chloromethylation experiments in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in a Blanc reaction can stem from several factors. Here are the most common causes and their solutions:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., zinc chloride) is crucial for the reaction to proceed.[1][2][3][4] Ensure your catalyst is anhydrous and of high purity, as moisture can deactivate it.

  • Inappropriate Reaction Temperature: The reaction is typically conducted at elevated temperatures, often around 60°C.[3][5] However, higher temperatures can also promote side reactions.[6] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrate.

  • Poor Quality of Reagents: The purity of your aromatic substrate and formaldehyde source can significantly impact the yield. Use freshly distilled substrates and high-quality paraformaldehyde or formalin. When using paraformaldehyde, ensure it depolymerizes effectively under the reaction conditions.[7]

  • Substrate Deactivation: If your aromatic ring is substituted with electron-withdrawing groups (e.g., nitro, carboxyl), it will be less reactive towards electrophilic substitution, leading to lower yields.[1][8] For such substrates, consider using a more reactive chloromethylating agent like chloromethyl methyl ether (MOM-Cl) with a strong acid like 60% H₂SO₄.[1]

  • Premature Quenching or Work-up Issues: Ensure the reaction has gone to completion before quenching. Inadequate extraction of the product from the aqueous layer during work-up can also lead to apparent low yields.

Q2: I am observing a significant amount of diarylmethane byproduct. How can I minimize its formation?

A2: The formation of diarylmethane is a common side reaction, especially with electron-rich aromatic substrates.[1] This occurs when the initially formed chloromethylated product undergoes a Friedel-Crafts alkylation with another molecule of the starting arene. Here's how to suppress it:

  • Control Molar Ratios: Using an excess of the aromatic substrate can sometimes favor the formation of the diarylmethane product.[6] Conversely, carefully controlling the stoichiometry and avoiding a large excess of the arene can help.

  • Choice of Catalyst: The strength of the Lewis acid can influence the extent of diarylmethane formation. While strong Lewis acids like aluminum chloride can be very effective, they are also known to promote the formation of diarylmethane byproducts.[6] Using a milder catalyst or optimizing the catalyst loading can be beneficial. In some cases, using arsenius chloride has been shown to eliminate the formation of diarylmethane, leading to a 90% yield of the desired product.[5]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of the secondary alkylation reaction. Monitor your reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.

Q3: How can I prevent the formation of the highly carcinogenic bis(chloromethyl) ether (BCME)?

A3: The formation of even trace amounts of bis(chloromethyl) ether (BCME) is a major safety concern in the Blanc reaction.[1][2][9] It is formed from the reaction of formaldehyde and hydrogen chloride. While its complete elimination is challenging, its formation can be minimized:

  • Use Alternative Reagents: One of the most effective ways to avoid BCME is to use a chloromethylating agent that does not generate it in situ, such as chloromethyl methyl ether (MOM-Cl).[2][3]

  • Control Reaction Conditions: It is believed that anhydrous conditions can favor the formation of BCME. While the Blanc reaction is typically run under anhydrous conditions to maintain catalyst activity, careful control of the HCl gas introduction and temperature is crucial.

  • Proper Quenching and Work-up: Any unreacted formaldehyde and HCl should be neutralized during the work-up. Quenching the reaction mixture with a dilute aqueous ammonia solution can help destroy any formed BCME.[10] However, be aware that this may also hydrolyze your desired product.

Q4: My reaction is not working with a deactivated aromatic ring. What should I do?

A4: Aromatic compounds with electron-withdrawing groups are challenging substrates for the Blanc reaction due to their reduced nucleophilicity.[1][8] Standard conditions are often ineffective. Consider the following modifications:

  • Use a Stronger Chloromethylating Agent: As mentioned earlier, using chloromethyl methyl ether (MOM-Cl) in the presence of a strong acid like 60% H₂SO₄ can be effective for deactivated substrates.[1]

  • Employ a More Potent Catalytic System: While zinc chloride is common, other Lewis acids like aluminum chloride or stannic chloride might be more effective for less reactive substrates. However, be mindful that this may also increase side reactions.

  • Increase Reaction Temperature and Time: Carefully increasing the reaction temperature and extending the reaction time may be necessary, but this should be done with caution and close monitoring to avoid decomposition and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Blanc reaction?

A1: The Blanc reaction is an electrophilic aromatic substitution. The Lewis acid catalyst (e.g., ZnCl₂) activates formaldehyde, making its carbon atom more electrophilic. The aromatic ring then attacks this electrophile, leading to the formation of a hydroxymethyl intermediate, which is subsequently converted to the chloromethyl product in the presence of HCl.[3][11]

Q2: What are the typical reagents and catalysts used?

A2:

  • Aromatic Substrate: Benzene and its derivatives with electron-donating groups are ideal.[3]

  • Formaldehyde Source: Paraformaldehyde, formalin (an aqueous solution of formaldehyde), or trioxane are commonly used.[3][12]

  • Chloride Source: Anhydrous hydrogen chloride (gas) or concentrated hydrochloric acid.[3]

  • Catalyst: A Lewis acid, most commonly anhydrous zinc chloride (ZnCl₂).[1][2][3] Other Lewis acids like AlCl₃, SnCl₄, and FeCl₃ can also be used.[13]

Q3: What are the key safety precautions for this reaction?

A3: The primary hazard is the formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[10][14][15][16][17] Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[14][15][16] It is crucial to have a plan for quenching the reaction and handling the waste to neutralize any potential BCME.

Q4: Can I use an activated aromatic substrate like phenol or aniline?

A4: Highly activated substrates like phenols and anilines are generally not suitable for the Blanc reaction under standard conditions.[1] They are prone to undergo uncontrolled further electrophilic attack and polymerization due to their high reactivity.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in Chloromethylation

CatalystTypical SubstrateTypical Yield (%)Key Considerations
ZnCl₂ Benzene, Toluene70-80Most common, moderate activity.[5]
AlCl₃ Benzene, NaphthaleneCan be highVery active, may promote diarylmethane formation.[5][6]
SnCl₄ TolueneGoodEffective, but can be expensive.
FeCl₃ Deactivated ArenesModerateMilder than AlCl₃, can be used for sensitive substrates.
Arsenius Chloride Naphthalene90Reported to eliminate diarylmethane formation.[5]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Chloromethylation of an Aromatic Hydrocarbon (e.g., Toluene)

Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting with all necessary safety precautions in place.

Materials:

  • Aromatic hydrocarbon (e.g., Toluene)

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Anhydrous solvent (e.g., glacial acetic acid or an inert solvent like carbon tetrachloride)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube (if using HCl gas), and a reflux condenser.

  • In the flask, combine the aromatic hydrocarbon, paraformaldehyde, and anhydrous zinc chloride in the chosen solvent.

  • Begin stirring the mixture and start bubbling anhydrous HCl gas through the solution at a moderate rate, or add concentrated HCl dropwise.

  • Heat the reaction mixture to the optimal temperature (typically 50-70°C) and maintain it for several hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly over crushed ice.

  • Separate the organic layer. Wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Visualizations

Blanc_Reaction_Mechanism Formaldehyde Formaldehyde (HCHO) ActivatedComplex Activated Electrophile [H₂C=O···ZnCl₂] Formaldehyde->ActivatedComplex LewisAcid Lewis Acid (e.g., ZnCl₂) LewisAcid->ActivatedComplex Arene Aromatic Ring (Ar-H) SigmaComplex Sigma Complex Arene->SigmaComplex Electrophilic Attack HCl HCl Product Chloromethylated Arene (Ar-CH₂Cl) HCl->Product ActivatedComplex->SigmaComplex Hydroxymethyl Hydroxymethyl Intermediate (Ar-CH₂OH) SigmaComplex->Hydroxymethyl Deprotonation Hydroxymethyl->Product Substitution H2O H₂O Product->H2O Catalyst_Regen ZnCl₂ (regenerated) Product->Catalyst_Regen

Caption: Mechanism of the Blanc (Chloromethylation) Reaction.

Troubleshooting_Workflow Start Start: Blanc Reaction CheckYield Low Yield? Start->CheckYield LowYieldCauses Potential Causes: - Inactive Catalyst - Wrong Temperature - Impure Reagents - Deactivated Substrate CheckYield->LowYieldCauses Yes CheckSideProducts Side Products? CheckYield->CheckSideProducts No LowYieldSolutions Solutions: - Use anhydrous catalyst - Optimize temperature - Purify reagents - Use stronger conditions LowYieldCauses->LowYieldSolutions LowYieldSolutions->CheckSideProducts Diarylmethane Diarylmethane Formation CheckSideProducts->Diarylmethane Yes (Diarylmethane) BCME BCME Formation CheckSideProducts->BCME Yes (BCME) Success Successful Reaction CheckSideProducts->Success No DiarylmethaneSolutions Solutions: - Adjust molar ratios - Use milder catalyst - Optimize time/temp Diarylmethane->DiarylmethaneSolutions DiarylmethaneSolutions->Success BCMESolutions Solutions: - Use MOM-Cl - Careful HCl addition - Proper quenching BCME->BCMESolutions BCMESolutions->Success

Caption: Troubleshooting workflow for the Blanc reaction.

Influencing_Factors BlancReaction Blanc Reaction Outcome Substrate Substrate (Activated vs. Deactivated) Substrate->BlancReaction Catalyst Catalyst (Type and Loading) Catalyst->BlancReaction Reagents Reagents (Formaldehyde Source, Purity) Reagents->BlancReaction Temperature Temperature Temperature->BlancReaction Time Reaction Time Time->BlancReaction Solvent Solvent Solvent->BlancReaction

Caption: Key factors influencing the Blanc reaction outcome.

References

Technical Support Center: Stability Assessment of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (CAS 24085-05-0). This document is designed for researchers, scientists, and drug development professionals who are handling, storing, or formulating this critical pharmaceutical intermediate. As a key building block in the synthesis of active pharmaceutical ingredients (APIs) like Salbutamol, understanding its stability profile is paramount to ensuring the quality, safety, and efficacy of the final drug product.[1] This guide provides in-depth, experience-driven advice in a practical question-and-answer format, covering everything from fundamental stability concerns to troubleshooting unexpected experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary chemical features of this molecule that make it susceptible to degradation?

A: The stability of this compound is governed by three key functional groups on its aromatic ring:

  • Phenolic Hydroxyl (-OH) Group: Phenols are highly susceptible to oxidation.[2][3] The presence of oxygen, light, heat, or trace metal ions can initiate oxidation, often leading to the formation of colored quinone or polymeric byproducts. The hydroxyl group is also activating, making the aromatic ring more reactive.

  • Benzylic Chloromethyl (-CH₂Cl) Group: The chloromethyl group is a reactive electrophilic site. The carbon-chlorine bond is susceptible to nucleophilic attack, most commonly by water, leading to hydrolysis.[4] This reactivity is fundamental to its use in synthesis but also represents a primary degradation pathway during storage, especially in the presence of moisture.

  • Aromatic Ketone (Acetyl, -COCH₃) Group: Aromatic ketones are known to be photosensitive.[5] They can absorb UV light, leading to photochemical reactions such as photoreduction or acting as a photosensitizer that accelerates the degradation of other parts of the molecule.[5][6][7]

Q2: What are the most probable degradation pathways I should anticipate?

A: Based on the molecule's structure, you should primarily watch for three degradation pathways. Understanding these is the first step in designing a robust stability study.

  • Hydrolysis: The chloromethyl group can hydrolyze to form the corresponding alcohol, 1-(3-Hydroxymethyl-4-hydroxy-phenyl)-ethanone . This is a significant concern in aqueous solutions or if the solid material is exposed to humidity. The reaction rate is often pH-dependent.

  • Oxidation: The phenolic group is easily oxidized, especially under harsh conditions (heat, light, oxidizing agents).[2][3] This can lead to a complex mixture of degradation products, including colored quinones, which may be visually apparent as a color change in the material from its typical light red/pink to a darker brown.[1]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can trigger degradation.[8] This can involve the aromatic ketone or the phenol. A dark control is essential in any study to differentiate between light-induced degradation and thermal degradation.[8]

G cluster_main This compound cluster_pathways Potential Degradation Pathways cluster_products Primary Degradation Products A Parent Compound C₉H₉ClO₂ B Hydrolysis (+H₂O) A->B Moisture/pH C Oxidation (+[O]) A->C O₂/Heat/Light D Photodegradation (+hν) A->D UV/Vis Light E 1-(3-Hydroxymethyl-4-hydroxy-phenyl)-ethanone B->E F Quinone-type Structures & Polymeric Species C->F G Photoreduced Species & Other Photoproducts D->G

Caption: Potential degradation pathways for the target compound.

Q3: What are the ideal long-term storage conditions for this compound?

A: To minimize degradation and preserve the integrity of this compound, the following storage conditions are strongly recommended, based on principles for preserving phenolic compounds and preventing hydrolysis:

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated) Reduces the rate of all chemical degradation pathways, including hydrolysis and oxidation.[9][10]
Light Protect from Light (Amber Vial/Opaque Container) Prevents photodegradation initiated by the aromatic ketone and phenol moieties.[11][12]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Minimizes oxidative degradation of the sensitive phenol group.
Container Tightly Sealed Container Prevents exposure to atmospheric moisture, which can cause hydrolysis of the chloromethyl group.
Q4: How do I design a formal stability study that meets regulatory expectations?

A: A formal stability study should be designed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[13] This involves subjecting the compound to a variety of controlled environmental conditions over specified time periods.

Study TypeStorage ConditionPurposeMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RHTo establish the re-test period or shelf life under normal storage conditions.12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RHRequired if significant change occurs during accelerated testing. Designed to moderately increase the rate of degradation.[14]6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RHTo accelerate chemical degradation and physical changes to predict the long-term stability profile.[15]6 Months

Testing Frequency: For a 12-month study, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

Section 2: Experimental Guides & Protocols

This section provides actionable, step-by-step protocols for conducting a comprehensive stability assessment.

Protocol 2.1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify likely degradation products and establish that your analytical method is "stability-indicating."[16][17] The goal is to achieve 5-20% degradation of the active ingredient.

G cluster_stress Apply Stress Conditions (in parallel) cluster_analysis Analysis Workflow start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base ox Oxidation 3% H₂O₂, RT start->ox therm Thermal Solid, 80°C start->therm Solid Sample photo Photolytic ICH Q1B Light Exposure start->photo Solid Sample dark Dark Control (with Photolytic sample) start->dark Solid Sample quench Quench Reaction & Dilute to Target Conc. acid->quench base->quench ox->quench therm->quench photo->quench dark->quench hplc Analyze via Stability- Indicating HPLC-UV/PDA quench->hplc mass_spec Characterize Degradants (LC-MS, if needed) hplc->mass_spec Unknown Peaks > Threshold report Assess Mass Balance & Identify Pathways hplc->report mass_spec->report

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Forced Degradation Protocols:
  • General Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile). For each condition, use a predetermined volume of this stock.

  • 1. Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat in a water bath at 60°C.

    • Sample at time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize with an equivalent amount of 0.1 M NaOH and dilute with mobile phase.[18]

  • 2. Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature or gently heat to 60°C if no degradation is observed.

    • Sample at appropriate time points.

    • Neutralize with 0.1 M HCl before analysis.[18]

  • 3. Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light.

    • Sample at time points until target degradation is achieved.[19]

  • 4. Thermal Degradation (Thermolysis):

    • Place a thin layer of the solid compound in a vial.

    • Store in an oven at a temperature below the melting point (e.g., 80°C).[18]

    • Periodically remove samples, dissolve in a suitable solvent, and analyze.

  • 5. Photostability:

    • Expose a thin layer of the solid compound to a light source conforming to ICH Q1B (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[8]

    • Simultaneously, store an identical sample wrapped in aluminum foil (dark control) under the same temperature and humidity conditions.

    • Analyze both samples after exposure.

Protocol 2.2: Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from all potential degradation products, process impurities, and excipients.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm) is a good starting point.

  • Mobile Phase (Gradient Elution):

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure sharp peak shape for the phenol).

    • Solvent B: Acetonitrile or Methanol.

    • Example Gradient: Start with a low percentage of Solvent B (e.g., 10-20%), ramp up to a high percentage (e.g., 90%) to elute all components, then return to initial conditions to re-equilibrate. A typical run time might be 20-30 minutes.

  • Detection: UV detection at a wavelength where the parent and expected degradants absorb (e.g., 275-280 nm). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated for specificity by analyzing the forced degradation samples. The goal is to demonstrate baseline resolution between the parent peak and all degradant peaks.

Section 3: Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your stability assessment.

Q: My solid sample has turned from a pink solid to a dark brown, sticky material after storage at 40°C. What is the likely cause?

A: This is a classic sign of significant oxidative degradation of the phenolic hydroxyl group.[2][3] At elevated temperatures, oxidation reactions accelerate. The formation of quinone-type structures and subsequent polymerization often results in dark, discolored, and sometimes tarry or sticky materials.

Troubleshooting Steps:

  • Confirm Oxidation: Analyze the sample by HPLC. You will likely see a significant decrease in the parent peak area and the emergence of multiple, often broad, new peaks.

  • Review Storage Atmosphere: Was the sample stored under an inert atmosphere? If not, atmospheric oxygen was the likely culprit. Future storage should utilize nitrogen or argon backfilling.

  • Check for Contaminants: Trace metal contaminants can catalyze oxidation. Ensure high-purity solvents and clean glassware were used.

  • Action: This result confirms the compound's thermal and oxidative lability. It reinforces the need for refrigerated storage and protection from oxygen.

Q: I'm analyzing a sample stored in an aqueous buffer and see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What could it be?

A: An earlier-eluting peak in reverse-phase HPLC indicates a more polar compound. The most probable cause is the hydrolysis of the chloromethyl group (-CH₂Cl) to a hydroxymethyl group (-CH₂OH). The resulting alcohol, 1-(3-Hydroxymethyl-4-hydroxy-phenyl)-ethanone, is significantly more polar than the parent chlorinated compound and will therefore have a shorter retention time.

Troubleshooting Steps:

  • Hypothesize the Structure: The primary suspect is the hydrolysis product.

  • Confirm by Mass Spectrometry: The definitive way to identify the peak is with LC-MS. The hydrolysis product will have a molecular weight of 166.17 g/mol (C₉H₁₀O₃), corresponding to the replacement of Cl (35.45 u) with OH (17.01 u), a net loss of ~18.44 u from the parent mass.

  • Synthesize a Standard (Optional): If this degradant needs to be quantified, synthesizing a small amount of the hydroxymethyl analog to use as a reference standard is the best practice.

Q: My mass balance after a photostability study is only 85%. Where did the other 15% of my compound go?

A: A poor mass balance (the sum of the parent compound and all observed degradants not adding up to ~100%) suggests that some degradation products are not being detected by your analytical method.

Troubleshooting Steps:

  • Check for Insoluble Degradants: Did the sample fully dissolve after the study? Photodegradation can lead to cross-linking or polymerization, forming insoluble materials that are removed by filtration before injection. Visually inspect the sample vial.

  • Check for Volatile Degradants: While less common for this structure, it's possible for small fragments to be lost. This is generally difficult to test for without specialized techniques like GC-Headspace.

  • Adjust HPLC Method: Your degradants may be eluting at the solvent front (very polar) or be very strongly retained on the column (very non-polar). Extend your gradient to 100% organic solvent and hold for several minutes to ensure everything has eluted.

  • Change Detection Wavelength: Some degradants may not absorb at the wavelength you are monitoring. Review the PDA data to look for peaks that are present at other wavelengths.

Q: My forced degradation with 0.1 M NaOH showed immediate and complete loss of the parent compound. How can I study this pathway?

A: The benzylic chloride and phenolic proton are both highly reactive to strong bases. Immediate degradation suggests the conditions are too harsh to study the degradation kinetics or identify intermediate products.

Troubleshooting Steps:

  • Reduce Stressor Severity:

    • Lower Temperature: Conduct the study at 0-5°C instead of room temperature or 60°C.

    • Lower Base Concentration: Use 0.01 M or even 0.001 M NaOH.

    • Use a Weaker Base: Consider using a buffer at a lower pH, such as pH 10 or 12, instead of a strong base.

  • Use Shorter Time Points: If you must use 0.1 M NaOH, sample at very early time points (e.g., 1, 5, 15, and 30 minutes) to try and capture the degradation profile before it reaches completion. The goal is to find a condition that yields the target ~5-20% degradation in a reasonable timeframe, allowing for proper analysis.

References

troubleshooting low conversion in 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a key intermediate in pharmaceutical development.[1][2] The primary synthesis route is the Blanc chloromethylation of 4-hydroxyacetophenone.[1][2][3]

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution where 4-hydroxyacetophenone is reacted with formaldehyde and hydrochloric acid.[1] The hydroxyl group directs the substitution to the ortho position, as the para position is blocked by the acetyl group.[1]

Reaction_Pathway cluster_reactants Reactants Reactant1 4-Hydroxyacetophenone Product This compound Reactant1->Product Reactant2 Formaldehyde (CH₂O) Reactant2->Product Reactant3 Hydrochloric Acid (HCl) Reactant3->Product Catalyst Zinc Chloride (ZnCl₂) Catalyst->Product Catalyst Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Conversion or Impure Product check_temp Is Temperature 45-50°C? start->check_temp check_time Is Reaction Time ≥ 2 hours? check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_reagents Are Reagents High Quality? check_time->check_reagents Yes increase_time Increase Reaction Time check_time->increase_time No analyze_impurity Analyze By-products (TLC/GC/NMR) check_reagents->analyze_impurity Yes use_new_reagents Use Fresh Reagents check_reagents->use_new_reagents No optimize_conditions Optimize Conditions to Minimize Diarylmethane/Resin Formation analyze_impurity->optimize_conditions Logical_Relationships cluster_params Parameters cluster_outcomes Outcomes Temp Temperature Conversion Conversion Rate Temp->Conversion + SideProducts Side Products Temp->SideProducts + Time Reaction Time Time->Conversion + Time->SideProducts + Acid Acid Concentration Acid->Conversion + Purity Product Purity SideProducts->Purity -

References

methods for removing unreacted formaldehyde in chloromethylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the removal of unreacted formaldehyde in chloromethylation reactions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quenching unreacted formaldehyde in a chloromethylation reaction?

A1: Unreacted formaldehyde is typically quenched by reacting it with a nucleophilic agent that converts it into a more easily removable and less reactive species. Common quenching agents include:

  • Ammonia: Aqueous ammonia is effective at destroying both formaldehyde and the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[1] The reaction with ammonia forms hexamethylenetetramine.[1]

  • Methanol: In the presence of an acid catalyst, methanol reacts with formaldehyde to form dimethyl acetal, which can be more easily removed by distillation.

  • Amines: Other primary or secondary amines can also be used to react with formaldehyde.

  • Sodium Sulfite/Bisulfite: These reagents can also be used to form addition products with formaldehyde.

It is crucial to select a quenching method that is compatible with the desired product, as some quenching conditions (e.g., strong base) may cause hydrolysis of the chloromethylated product.[1]

Q2: How can I detect and quantify residual formaldehyde in my reaction mixture?

A2: Several analytical methods can be used to detect and quantify residual formaldehyde. Due to formaldehyde's volatility and weak chromophore, direct analysis is often difficult.[2] Therefore, derivatization is a common strategy.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used method where formaldehyde is derivatized to form a UV-active compound. Common derivatizing agents include 2,4-dinitrophenylhydrazine (DNPH)[2][3] and acetylacetone.[4]

  • Gas Chromatography (GC): GC can also be used for formaldehyde analysis, often coupled with a mass spectrometer (MS) for identification or a flame ionization detector (FID) with a methanizer for quantification.[5]

A summary of typical conditions for HPLC-based formaldehyde analysis is provided in the table below.

ParameterMethod 1: DNPH DerivatizationMethod 2: Acetylacetone Derivatization
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH)Acetylacetone
Column C8, 3-µm particle size (150 mm × 4.6 mm)[3]ODS Reversed-Phase (e.g., Shim-pack GIST C18-AQ)[4]
Mobile Phase Acetonitrile/Water (50:50, v/v)[3]Phosphoric acid solution (pH 2.1)[4]
Detection Wavelength 360 nm[3]414 nm[4]
Reaction Time 30 minutes for quantitative conversion to Schiff base[3]Online reaction at 90 °C[4]

Q3: What is bis(chloromethyl) ether (BCME) and why is it a concern in chloromethylation?

A3: Bis(chloromethyl) ether (BCME) is a highly carcinogenic byproduct that can form in small amounts during chloromethylation reactions.[1] It is a potent lung carcinogen and its presence, even in trace amounts, is a significant safety hazard. It is crucial to handle the reaction mixture with appropriate safety precautions and to have a strategy for its destruction during the workup.

Q4: How can I safely handle and dispose of formaldehyde and BCME-containing waste?

A4: Due to their toxicity and carcinogenicity, formaldehyde and BCME must be handled with extreme caution in a well-ventilated fume hood.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemically resistant gloves, a lab coat, and chemical splash goggles.[6][7] For concentrated solutions or when there is a risk of aerosol generation, a face shield and a respirator with a formaldehyde-specific cartridge may be necessary.[6]

  • Waste Disposal: Formaldehyde-containing waste should be collected in designated, sealed containers for hazardous waste disposal.[6][8] Do not dispose of formaldehyde down the drain unless it is a very dilute solution and local regulations permit it.[9] BCME must be decomposed before disposal. Quenching with aqueous ammonia is an effective method for destroying BCME.[1] All waste containing or suspected of containing BCME should be treated as highly hazardous.

Troubleshooting Guides

Problem 1: Incomplete reaction and significant residual formaldehyde.

Possible Cause Suggested Solution
Insufficient reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Catalyst deactivation. Ensure the catalyst (e.g., ZnCl₂) is anhydrous and of high quality.[10] In some cases, adding fresh catalyst may restart the reaction.
Poor mixing in a biphasic reaction. Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases.

Problem 2: Low yield of the desired chloromethylated product.

Possible Cause Suggested Solution
Product loss during workup. The chloromethylated product may be sensitive to the quenching or washing conditions. For example, basic conditions can hydrolyze the product to the corresponding alcohol.[1] Test the stability of your product to the workup conditions on a small scale before applying it to the entire batch. Ensure all glassware used for transfers is thoroughly rinsed to avoid mechanical losses.
Formation of side products. Diaryl- or poly(aryl)methane byproducts can form, especially with highly activated aromatic rings or at higher temperatures.[10] Consider lowering the reaction temperature or using a milder catalyst.
Volatility of the product. If the product is volatile, be cautious during solvent removal steps (e.g., rotary evaporation).

Problem 3: Presence of bis(chloromethyl) ether (BCME) in the product.

Possible Cause Suggested Solution
Inherent side reaction of chloromethylation. BCME formation is a known risk in chloromethylation.[1] It is crucial to have a plan for its removal and destruction.
Ineffective quenching of BCME. Ensure the quenching step is robust enough to destroy BCME. Quenching with 5% ammonia in a 50:50 water/alcohol mixture has been suggested to be effective.[11] Water alone may not be sufficient as BCME can reform from its hydrolysis products (formaldehyde and HCl) in the organic phase.[11]

Experimental Protocols

Protocol 1: General Procedure for Quenching and Workup to Remove Formaldehyde and BCME

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice bath.

  • Quenching: Slowly add a quenching solution with vigorous stirring. A recommended quenching solution is 5% aqueous ammonia. The amount of quenching solution should be sufficient to neutralize any remaining acid and react with excess formaldehyde and BCME.

  • Phase Separation: If the reaction is biphasic, separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to remove residual acid)

    • Brine (to aid in drying)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as distillation or chromatography.

Protocol 2: HPLC Analysis of Residual Formaldehyde (DNPH Derivatization Method)

This protocol is adapted from a validated method for determining formaldehyde in a drug substance.[3]

  • Standard Preparation:

    • Prepare a stock solution of formaldehyde of a known concentration (e.g., 1 mg/mL) in water.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1 to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture and dissolve it in a suitable solvent.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) and an acid catalyst (e.g., phosphoric acid).

    • Allow the reaction to proceed for at least 30 minutes to ensure complete derivatization.[3]

  • HPLC Analysis:

    • Analyze the derivatized standards and samples by HPLC using the conditions outlined in the table above.

    • Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative versus the formaldehyde concentration of the standards.

    • Determine the concentration of formaldehyde in the sample by interpolating its peak area on the calibration curve.

Visualizations

Formaldehyde_Removal_Workflow cluster_reaction Chloromethylation Reaction cluster_workup Workup Procedure cluster_analysis Analysis and Purification reaction Reaction Mixture (Product, Unreacted Formaldehyde, BCME) quench Quench with Aqueous Ammonia reaction->quench Cool separate Phase Separation quench->separate wash Wash with Water and Brine separate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate hplc HPLC Analysis for Residual Formaldehyde concentrate->hplc Check Purity purify Purification (Distillation/Chromatography) concentrate->purify final_product Pure Product purify->final_product Troubleshooting_Low_Yield start Low Product Yield check_workup Was the product lost during workup? start->check_workup check_side_reactions Are there significant side products? check_workup->check_side_reactions No solution_workup Optimize workup conditions: - Check pH stability - Minimize transfers check_workup->solution_workup Yes check_volatility Is the product volatile? check_side_reactions->check_volatility No solution_side_reactions Optimize reaction conditions: - Lower temperature - Change catalyst check_side_reactions->solution_side_reactions Yes solution_volatility Use careful solvent removal techniques check_volatility->solution_volatility Yes end Improved Yield check_volatility->end No solution_workup->end solution_side_reactions->end solution_volatility->end

References

Technical Support Center: Recrystallization of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the ideal solvent for the recrystallization of this compound?

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a light red to pink solid with a melting point of approximately 160°C (with decomposition), solubility data is crucial.[1][2]

Based on available information, the compound exhibits the following solubility characteristics:

  • Slightly soluble in: Methanol, Acetonitrile[1][2]

  • Sparingly soluble in: Dimethyl sulfoxide (DMSO)[1][2]

A systematic solvent screening is the most effective method to determine the optimal solvent or solvent system. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common for compounds with lower melting points or when the solution is too concentrated.[3]

Troubleshooting Steps:

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.

  • Lower the cooling rate: Rapid cooling can induce precipitation as an oil. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Use a different solvent system: Consider a solvent in which the compound is less soluble at high temperatures. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity before cooling.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

The absence of crystal formation is often due to either using too much solvent or the solution being supersaturated.[4]

Troubleshooting Steps:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[4]

  • Reduce solvent volume: If you have used too much solvent, a significant portion of your compound will remain dissolved. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[4]

  • Cool to a lower temperature: If room temperature cooling is unsuccessful, try cooling the flask in an ice-water bath.

Q4: The recrystallization yield is very low. How can I improve it?

A low yield can result from several factors during the purification process.[5]

Troubleshooting Steps:

  • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the compound. Using an excess will result in product loss in the mother liquor.[6]

  • Ensure complete precipitation: Allow sufficient time for crystallization to complete at a low temperature (e.g., in an ice bath).

  • Avoid premature filtration: Ensure the solution is thoroughly cooled before filtering the crystals.

  • Use ice-cold washing solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from redissolving.[6]

Q5: The final product is colored. How can I decolorize it?

If the product has a persistent color, it may be due to colored impurities.

Troubleshooting Steps:

  • Activated Charcoal: Activated charcoal can be used to adsorb colored impurities. However, it should be used with caution for phenolic compounds like this compound, as it may interact with the hydroxyl group. If used, add a very small amount to the hot solution before filtration. Be aware that excessive use can also lead to a loss of the desired product.

  • Repeat Recrystallization: A second recrystallization can often significantly improve the purity and color of the final product.

Data Presentation

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
MethanolSlightly SolubleLikely More SolublePotentially Suitable
AcetonitrileSlightly SolubleLikely More SolublePotentially Suitable
Dimethyl Sulfoxide (DMSO)Sparingly SolubleLikely More SolublePotentially Suitable, but high boiling point may be problematic for removal
WaterInsoluble (predicted)Likely Sparingly SolublePotentially suitable, especially in a mixed solvent system
TolueneInsoluble (predicted)Potentially SolublePotentially Suitable
EthanolLikely SolubleHighly SolubleMay be too soluble at room temperature
AcetoneLikely SolubleHighly SolubleMay be too soluble at room temperature

Experimental Protocols

Protocol for Selecting a Recrystallization Solvent
  • Initial Solvent Screening:

    • Place approximately 20-30 mg of the crude this compound into several small test tubes.

    • To each test tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, methanol, acetonitrile, toluene, ethyl acetate).

    • Agitate the test tubes at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.

    • Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the solvent dropwise until the solid just dissolves.

    • Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath.

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which forms well-defined crystals upon cooling.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling chip).

    • Gradually add more hot solvent until the compound just dissolves.

    • If the solution is colored, remove it from the heat and add a minimal amount of activated charcoal (if deemed necessary and with caution). Reheat the solution to boiling.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the clear filtrate to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven or air dry them.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Crude this compound solubility_test Perform solubility tests with various solvents (e.g., Water, Methanol, Acetonitrile, Toluene) start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold insoluble_hot Insoluble in hot solvent? dissolves_cold->insoluble_hot No unsuitable_solvent Unsuitable solvent dissolves_cold->unsuitable_solvent Yes suitable_solvent Suitable single solvent identified insoluble_hot->suitable_solvent No insoluble_hot->unsuitable_solvent Yes protocol Proceed with recrystallization protocol suitable_solvent->protocol mixed_solvent Consider mixed solvent system unsuitable_solvent->mixed_solvent mixed_solvent->solubility_test

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting_Recrystallization start Recrystallization Issue Encountered issue What is the issue? start->issue oiling_out Compound 'oils out' issue->oiling_out Oiling Out no_crystals No crystals form issue->no_crystals No Crystals low_yield Low yield issue->low_yield Low Yield colored_product Product is colored issue->colored_product Colored Product solution_oiling Add more hot solvent Slow down cooling rate Try a different solvent system oiling_out->solution_oiling solution_no_crystals Scratch inner surface of flask Add a seed crystal Reduce solvent volume no_crystals->solution_no_crystals solution_low_yield Use minimum hot solvent Ensure complete cooling Wash with ice-cold solvent low_yield->solution_low_yield solution_colored Use activated charcoal (with caution) Perform a second recrystallization colored_product->solution_colored end Problem Resolved solution_oiling->end solution_no_crystals->end solution_low_yield->end solution_colored->end

Caption: Decision tree for troubleshooting common recrystallization problems.

References

strategies to prevent polymerization during chloromethylation of phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloromethylation of phenols. The following information is designed to help diagnose and resolve common issues, particularly the prevention of undesired polymerization.

Frequently Asked Questions (FAQs)

Q1: My chloromethylation of phenol is resulting in a significant amount of insoluble polymer. What is the primary cause of this?

A1: Polymerization during the chloromethylation of phenols is a common issue arising from the high reactivity of the phenolic ring. Phenols are highly activated aromatic compounds, making them susceptible to repeated electrophilic substitution. The initially formed chloromethylated phenol is more reactive than the starting phenol, leading to subsequent reactions with other chloromethylated species or formaldehyde, resulting in the formation of diarylmethane and higher polymeric structures.[1]

Q2: How can I control the reaction to favor the desired mono-chloromethylated product?

A2: Controlling the reaction lies in moderating the reactivity of the system. Key strategies include:

  • Lowering the reaction temperature: This is one of the most effective ways to reduce the rate of side reactions, including polymerization.

  • Controlling the stoichiometry: Using a specific molar ratio of phenol to formaldehyde can limit the extent of polymerization.

  • Using a suitable solvent system: Solvents like acetic acid can help to control the reaction rate.

  • Employing a two-phase system with a phase transfer catalyst (PTC): This can enhance the selectivity for the desired product by controlling the concentration of reactive species in the organic phase.[2][3][4][5]

Q3: What is the role of the Lewis acid catalyst in polymerization, and how can I optimize its use?

A3: Lewis acids, such as zinc chloride (ZnCl₂), are used to activate formaldehyde for the electrophilic attack on the phenol ring. However, a high concentration or a very strong Lewis acid can excessively activate the system, promoting further alkylation and polymerization. It is crucial to use the Lewis acid in catalytic amounts and consider using milder Lewis acids to improve selectivity.

Q4: Are there alternative chloromethylating agents that are less prone to causing polymerization?

A4: Yes, while the classic Blanc chloromethylation uses formaldehyde and HCl, other reagents can be employed. For instance, the use of chloromethyl methyl ether (MOMCl) can sometimes offer better control, although it is a potent carcinogen and should be handled with extreme caution. The in-situ generation of the chloromethylating agent is a common industrial practice to enhance safety and control.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive Polymer Formation Reaction temperature is too high.Maintain a low reaction temperature, typically between 0°C and 10°C.
High concentration of sulfuric acid.If using sulfuric acid, maintain its concentration between 60-85% to minimize the formation of resinous by-products.[7]
Inappropriate molar ratio of reactants.Carefully control the molar ratio of phenol to formaldehyde. An excess of formaldehyde can lead to polysubstitution and polymerization.[8][9][10][11]
Low Yield of Desired Product Inefficient mixing in a two-phase system.Use vigorous stirring and a phase transfer catalyst (PTC) like a quaternary ammonium salt to improve the reaction rate and selectivity.[2][3][4][5]
Deactivation of the catalyst.Ensure the catalyst is of good quality and used in the appropriate amount.
Formation of Diaryl-methane Byproducts High reactivity of the chloromethylated product.Lower the reaction temperature and consider using a less reactive chloromethylating agent or a milder Lewis acid catalyst.
Prolonged reaction time.Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction once the desired product is formed.
Poor Selectivity (ortho- vs. para-) Steric and electronic effects of substituents on the phenol.The choice of catalyst and solvent can influence regioselectivity. For specific selectivity, catalyst screening may be necessary.[12][13][14][15]

Quantitative Data Summary

The following table summarizes key reaction parameters and their impact on the yield of the desired chloromethylated product and the formation of polymeric byproducts.

Parameter Condition Effect on Product Yield Effect on Polymerization Reference
Temperature Low (0-10°C)FavorableMinimized[16]
High (>50°C)DecreasedIncreased[6]
Sulfuric Acid Concentration 60-85%OptimalControlled[7]
>85%DecreasedIncreased[7]
Formaldehyde/Phenol Molar Ratio Low (e.g., 1:1)Higher selectivity for mono-substitutionReduced[8][9][10][11]
High (>1.5:1)Increased risk of polysubstitutionIncreased[8][9][10][11]
Catalyst System ZnCl₂/Acetic Acid/H₂SO₄/PEG-800High YieldControlled[3][17]
Phase Transfer Catalyst (PTC)ImprovedReduced[2][4][5]

Experimental Protocols

Protocol 1: Low-Temperature Chloromethylation of Phenol

This protocol aims to minimize polymerization by maintaining a low reaction temperature.

Materials:

  • Phenol

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve phenol (1 equivalent) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous ZnCl₂ (0.1 equivalents) to the solution and stir until it dissolves.

  • In a separate beaker, prepare a suspension of paraformaldehyde (1.1 equivalents) in concentrated HCl (2 equivalents).

  • Slowly add the paraformaldehyde/HCl suspension to the phenol solution via the dropping funnel, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by adding cold water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Protocol 2: Chloromethylation of Phenol using Phase Transfer Catalysis

This protocol utilizes a two-phase system with a phase transfer catalyst to enhance selectivity.

Materials:

  • Phenol

  • Paraformaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Chloride (NaCl)

  • Tetrabutylammonium Bromide (TBAB) or other suitable PTC

  • Toluene

Procedure:

  • Prepare an aqueous solution of concentrated H₂SO₄.

  • In a reaction vessel, add the alkylbenzene (e.g., toluene as solvent), phenol (1 equivalent), paraformaldehyde (1.5 equivalents), NaCl, and the phase transfer catalyst (e.g., TBAB, 0.05 equivalents).

  • Heat the mixture to the desired temperature (e.g., 50-60°C) with vigorous stirring.

  • Slowly add the sulfuric acid solution to the reaction mixture.

  • Maintain the reaction at the set temperature with vigorous stirring and monitor by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.

  • Separate the organic layer, wash with water and then with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Phenol in Solvent B Cool to 0-5°C A->B C Add Lewis Acid B->C D Slowly Add Chloromethylating Agent C->D E Monitor Progress (TLC/GC) D->E F Quench Reaction E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography or Distillation H->I

Caption: General experimental workflow for the chloromethylation of phenols.

logical_relationship cluster_parameters Controllable Parameters cluster_outcomes Desired Outcomes Temp Low Temperature Yield Increased Product Yield Temp->Yield Polymer Decreased Polymerization Temp->Polymer Ratio Low Formaldehyde/ Phenol Ratio Ratio->Yield Ratio->Polymer Acid Optimal Acid Concentration Acid->Yield Acid->Polymer Catalyst Mild Lewis Acid/ PTC Catalyst->Yield Byproducts Reduced Byproducts Catalyst->Byproducts

Caption: Relationship between reaction parameters and desired outcomes.

References

Technical Support Center: Production of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (CAS No. 24085-05-0). This key intermediate is crucial in the synthesis of various active pharmaceutical ingredients, most notably Salbutamol (Albuterol).[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up.

Synthesis

Question Potential Causes Recommended Solutions
Why is the reaction yield significantly lower than the expected >90%? Inadequate Temperature Control: The chloromethylation of 4-hydroxyacetophenone is exothermic. Poor heat dissipation at larger scales can lead to localized overheating, promoting side reactions and degradation of the product. Improper Reagent Stoichiometry: An incorrect ratio of formaldehyde, hydrochloric acid, and 4-hydroxyacetophenone can lead to incomplete conversion or the formation of byproducts. Insufficient Mixing: In larger reactors, inefficient mixing can result in localized concentration gradients, leading to non-uniform reaction conditions and reduced yields.Optimize Heat Management: Ensure the reactor has adequate cooling capacity. For larger batches, consider a jacketed reactor with controlled cooling and a calibrated temperature probe. A gradual addition of the limiting reagent can also help manage the exotherm. Verify Stoichiometry: Accurately measure all reagents. A typical molar ratio is 1 part 4-hydroxyacetophenone to 4-5 parts formaldehyde and 7-8 parts hydrochloric acid. Improve Agitation: Use an appropriately sized and shaped impeller to ensure thorough mixing throughout the reaction vessel. Baffles within the reactor can also improve mixing efficiency.
What is causing the formation of a significant amount of insoluble, tar-like material in the reaction mixture? Excessive Reaction Temperature: Temperatures above the recommended 50-60°C can lead to polymerization of formaldehyde and the starting material. Prolonged Reaction Time: Extending the reaction time beyond the optimal 2-5 hours can increase the formation of polymeric byproducts.Strict Temperature Control: Maintain the reaction temperature within the specified range using a reliable heating/cooling system. Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the desired conversion is achieved.
How can I minimize the formation of the di-chloromethylated byproduct? Excess Formaldehyde: A large excess of formaldehyde can lead to the introduction of a second chloromethyl group on the aromatic ring.Optimize Formaldehyde Ratio: While an excess of formaldehyde is necessary to drive the reaction, a very large excess should be avoided. Experiment with slightly reducing the amount of formaldehyde to find the optimal balance between conversion and byproduct formation.
What are the primary safety concerns during scale-up, and how can they be mitigated? Formation of Bis(chloromethyl) ether (BCME): This is a highly carcinogenic byproduct of the Blanc chloromethylation reaction. Handling of Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive.BCME Mitigation: The reaction should be conducted in a well-ventilated area or a closed system. Any off-gases can be passed through a scrubber containing a solution to neutralize BCME (e.g., aqueous ammonia). After the reaction, the mixture can be treated with a quenching agent like aqueous ammonia to destroy any residual BCME. Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

Purification

Question Potential Causes Recommended Solutions
Why is the isolated product discolored (pink to red)? Presence of Oxidized Impurities: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored byproducts. Residual Catalyst: Traces of the Lewis acid catalyst (e.g., zinc chloride) can sometimes contribute to discoloration.Use of Activated Carbon: During recrystallization, treatment with activated carbon can help remove colored impurities. Thorough Washing: Ensure the filtered product is washed thoroughly with water to remove any residual acid and catalyst.
How can I improve the purity of the final product and remove closely related impurities? Inefficient Crystallization: The chosen solvent system may not be optimal for selectively crystallizing the desired product away from its impurities.Optimize Recrystallization Solvent: While water is a common solvent for washing, recrystallization from a mixed solvent system (e.g., ethanol/water, dimethyl carbonate/cyclohexane) can provide better purification.[3] Experiment with different solvent ratios and cooling profiles to maximize purity.
The product is difficult to filter and handle due to a very fine particle size. How can this be improved? Rapid Crystallization: Crash cooling the crystallization mixture can lead to the formation of small, poorly formed crystals.Controlled Cooling: Employ a gradual cooling profile during crystallization to allow for the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially viable method is the chloromethylation of 4-hydroxyacetophenone.[1] This reaction, often referred to as a Blanc-Quelet reaction, uses formaldehyde and hydrochloric acid, typically in the presence of a Lewis acid catalyst like zinc chloride, to introduce a chloromethyl group onto the aromatic ring.[4]

Q2: What are the critical process parameters to monitor during the chloromethylation reaction?

A2: The most critical parameters are temperature, reaction time, and reagent stoichiometry. The reaction is exothermic, and maintaining a temperature of around 45-50°C is crucial to prevent the formation of byproducts and ensure a good yield.[1] The reaction time should be monitored to ensure complete conversion without excessive byproduct formation.

Q3: What are the typical impurities found in the crude product?

A3: Common impurities include unreacted 4-hydroxyacetophenone, di-chloromethylated byproducts, polymeric materials, and diarylmethane derivatives formed by the reaction of the product with the starting material. The highly carcinogenic bis(chloromethyl) ether (BCME) can also be present in trace amounts.

Q4: How can the formation of the carcinogenic byproduct bis(chloromethyl) ether (BCME) be managed?

A4: BCME formation is a known risk in chloromethylation reactions. To manage this, the reaction should be carried out in a well-ventilated fume hood or a closed reactor system. After the reaction is complete, quenching the reaction mixture with a nucleophilic reagent such as aqueous ammonia can help to destroy any residual BCME.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing final product purity?

A5: For in-process monitoring, Thin Layer Chromatography (TLC) can provide a quick assessment of the reaction's progress. For quantitative analysis of the final product's purity and to identify and quantify impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also valuable for structural confirmation and impurity identification.

Experimental Protocols

Synthesis of this compound

This protocol is based on a literature procedure with a reported yield of up to 92%.[1][4]

  • Reagent Preparation: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, prepare a mixture of 260 mL of 37% formaldehyde and 1800 mL of concentrated hydrochloric acid.

  • Reaction Initiation: Cool the mixture to approximately 45°C.

  • Substrate Addition: Slowly add 400 g of 4-hydroxyacetophenone to the stirred mixture, ensuring the temperature is maintained at or below 50°C.

  • Reaction: Maintain the reaction mixture at 50°C for 2 hours with continuous stirring.

  • Work-up: Cool the reaction mixture and filter the resulting precipitate.

  • Washing: Wash the filter cake thoroughly with water to remove excess acid and other water-soluble impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a light red to pink solid.[1]

Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a suitable solvent system (e.g., a mixture of ethanol and water) with heating. The optimal solvent ratio should be determined experimentally to ensure dissolution at elevated temperatures and precipitation upon cooling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for a short period.

  • Filtration (Optional): If activated carbon was used, filter the hot solution to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep Reagent Preparation (Formaldehyde, HCl) reaction_init Reaction Initiation (Cool to 45°C) reagent_prep->reaction_init substrate_add Substrate Addition (4-hydroxyacetophenone) reaction_init->substrate_add reaction Reaction (50°C, 2h) substrate_add->reaction filtration Filtration reaction->filtration washing Washing (with Water) filtration->washing drying Drying washing->drying crude_product Crude Product drying->crude_product dissolution Dissolution (e.g., EtOH/Water) crude_product->dissolution crystallization Crystallization (Controlled Cooling) dissolution->crystallization isolation Isolation (Filtration & Washing) crystallization->isolation final_product Pure Product isolation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway start Low Yield or High Impurity? temp Was Temperature Maintained at 45-50°C? start->temp Check mixing Was Mixing Adequate? temp->mixing Yes improve_cooling Improve Cooling Capacity & Heat Management temp->improve_cooling No stoichiometry Was Stoichiometry Correct? mixing->stoichiometry Yes optimize_agitation Optimize Agitator Speed & Design mixing->optimize_agitation No verify_reagents Verify Reagent Amounts & Purity stoichiometry->verify_reagents No proceed Proceed to Purification Optimization stoichiometry->proceed Yes

Caption: Troubleshooting decision tree for low yield or high impurity in the synthesis.

logical_relationship A 4-Hydroxyacetophenone C Desired Product This compound A->C Chloromethylation D Byproducts A->D Side Reactions B CH2O, HCl, ZnCl2 B->C B->D E Di-chloromethylated Product F Diarylmethane Derivative G Bis(chloromethyl) ether (BCME) H Polymeric Material

Caption: Relationship between reactants, desired product, and potential byproducts.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a substituted acetophenone, serves as a critical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its precise molecular structure is paramount to ensuring the desired outcome and purity of subsequent reactions. While multiple analytical techniques can provide structural information, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for the rapid and definitive elucidation of organic molecules in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will explore the theoretical basis for the expected spectrum, present a detailed experimental protocol, and compare the insights gained from ¹H NMR with those from complementary analytical methods. This document is intended for researchers and drug development professionals who rely on robust analytical data for decision-making in chemical synthesis and characterization.

Fundamentals of ¹H NMR for Substituted Phenols

¹H NMR spectroscopy provides unparalleled detail regarding the electronic environment of protons within a molecule. For a compound like this compound, several key structural features give rise to distinct and predictable signals:

  • Aromatic Protons (Ar-H): The chemical shifts of protons attached to the benzene ring are highly sensitive to the nature of the substituents. Electron-donating groups (like -OH) shield adjacent protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (like the acetyl group, -C(O)CH₃) deshield them, causing a downfield shift.

  • Phenolic Hydroxyl Proton (-OH): This proton is exchangeable and its signal can be broad. Its chemical shift is highly dependent on solvent, concentration, and temperature. In deuterated chloroform (CDCl₃), it may be difficult to observe, whereas in dimethyl sulfoxide (DMSO-d₆), it typically appears as a distinct, often broad, singlet at a higher chemical shift due to hydrogen bonding with the solvent.

  • Benzylic Protons (-CH₂Cl): The protons of the chloromethyl group are adjacent to both the aromatic ring and an electronegative chlorine atom, placing their signal in a characteristic downfield region.

  • Acetyl Methyl Protons (-C(O)CH₃): The three protons of the methyl group are deshielded by the adjacent carbonyl group, resulting in a singlet in a predictable chemical shift range.

  • Spin-Spin Coupling (J-coupling): Protons on adjacent carbons interact, causing their signals to split. The magnitude of this splitting, the coupling constant (J), provides information about the relative positions of protons on the aromatic ring.

Predicted ¹H NMR Spectrum and Rationale

Based on established principles of structure and chemical shift correlations, we can predict the ¹H NMR spectrum of the target molecule. The protons are labeled on the structure below for clarity.

Molecular structure of this compound with protons labeled A, B, C, D, and E.

Figure 1. Labeled structure of this compound.

The following table summarizes the anticipated signals when the spectrum is acquired in DMSO-d₆, a common solvent for polar phenolic compounds.

Proton Label Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
A -C(O)CH~2.5SingletN/A3H
B Ar-CH ₂Cl~4.7SingletN/A2H
C Ar-H (ortho to -OH)~7.0DoubletJ ≈ 8.51H
D Ar-H (ortho to -C(O)CH₃)~7.8Doublet of DoubletsJ ≈ 8.5, 2.21H
E Ar-H (ortho to -C(O)CH₃ & -CH₂Cl)~7.9DoubletJ ≈ 2.21H
N/A Ar-OH ~10.5Broad SingletN/A1H

Causality Behind Predictions:

  • Protons E & D are the most deshielded aromatic protons due to their position ortho and para to the strongly electron-withdrawing acetyl group.

  • Proton C is the most shielded aromatic proton as it is ortho to the electron-donating hydroxyl group.

  • The splitting pattern arises from coupling between adjacent aromatic protons. Proton D is split by both Proton C (ortho-coupling, J ≈ 8.5 Hz) and Proton E (meta-coupling, J ≈ 2.2 Hz), resulting in a doublet of doublets.

Experimental Workflow for ¹H NMR Analysis

A robust and reproducible workflow is essential for acquiring high-quality NMR data. The following protocol is a self-validating system for the analysis of this compound.

G Figure 2. ¹H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Interpretation prep1 1. Weigh ~5-10 mg of sample prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 3. Add internal standard (e.g., TMS, 0.03% v/v) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 1. Insert sample and lock on solvent signal prep4->acq1 acq2 2. Shim the magnetic field for homogeneity acq1->acq2 acq3 3. Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 proc1 1. Fourier Transform acq3->proc1 proc2 2. Phase Correction proc1->proc2 proc3 3. Baseline Correction proc2->proc3 proc4 4. Calibrate spectrum to TMS (0 ppm) proc3->proc4 proc5 5. Integrate signals proc4->proc5 proc6 6. Assign peaks to molecular structure proc5->proc6

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Trustworthiness through Protocol Design:

  • Solvent Choice: DMSO-d₆ is specified as it reliably allows for the observation of the phenolic -OH proton, which might be lost to exchange in CDCl₃.

  • Internal Standard: The use of Tetramethylsilane (TMS) provides a universal reference point (0 ppm), ensuring the accuracy and comparability of chemical shift data across different experiments and instruments.

  • Shimming: This step is crucial for achieving high resolution, which is necessary to resolve the fine splitting patterns (e.g., the doublet of doublets) in the aromatic region, confirming the substitution pattern.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is powerful, a multi-technique approach provides the most comprehensive structural confirmation. The choice of technique depends on the specific question being asked.

Caption: A decision-making framework for selecting the appropriate analytical method.

The following table objectively compares the performance of ¹H NMR with other common analytical techniques for the characterization of this compound.

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Precise proton environment, count (integration), and connectivity (J-coupling).Unambiguously determines the substitution pattern on the aromatic ring. Confirms the presence and ratio of all proton-containing groups.Does not directly observe quaternary carbons (e.g., C=O). Can be affected by sample purity.
¹³C NMR Number and electronic environment of unique carbon atoms.Complements ¹H NMR by showing all carbon signals, including the carbonyl and other quaternary carbons.Lower sensitivity and longer acquisition times compared to ¹H NMR. Does not provide connectivity information without advanced experiments (e.g., HMBC).
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides rapid confirmation of the molecular formula (via High-Resolution MS). Fragmentation can help confirm structural motifs like the loss of the acetyl or chloromethyl group.Does not distinguish between isomers. Provides limited information on the specific substitution pattern of the aromatic ring.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of key functional groups: a broad O-H stretch (~3300 cm⁻¹), a sharp C=O stretch (~1670 cm⁻¹), and a C-Cl stretch (~750 cm⁻¹).Provides very little information about the overall molecular skeleton or isomerism. The spectrum can be complex in the fingerprint region.

Conclusion

For the structural elucidation of this compound, ¹H NMR spectroscopy is the most informative single technique. It provides a detailed and definitive fingerprint of the molecule's proton framework, allowing for unambiguous confirmation of the isomeric structure, which is often a critical parameter in drug development and chemical synthesis. While techniques like Mass Spectrometry and IR Spectroscopy are invaluable for confirming molecular weight and the presence of functional groups, they lack the detailed connectivity information that ¹H NMR provides. For complete and authoritative characterization, a combined approach utilizing ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry is the industry gold standard.

Comparative Analysis of 13C NMR Data for 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted 13C NMR spectral data for 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone and its structural analogs. The data is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and characterization of similar compounds.

Data Presentation

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for its key structural analogs. Predictions are based on established increments and known substituent effects on aromatic systems.

Carbon AtomThis compound (Predicted δ, ppm)1-(4-Hydroxyphenyl)ethanone (Experimental δ, ppm)1-(3-Bromo-4-hydroxyphenyl)ethanone (Experimental δ, ppm)
C=O ~197197.1195.9
CH3 ~2625.826.2
C1 (C-COCH3) ~130130.8131.5
C2 ~131131.2 (ortho to COCH3)138.8
C3 (C-CH2Cl) ~129115.4 (meta to COCH3)111.3
C4 (C-OH) ~158161.4156.9
C5 ~116115.4 (meta to COCH3)115.1
C6 ~130131.2 (ortho to COCH3)131.8
CH2Cl ~45--

Experimental Protocols

The following is a generalized protocol for acquiring 13C NMR spectra for small organic molecules, applicable to the compounds discussed.[1][2]

1. Sample Preparation:

  • Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6).

  • The choice of solvent is critical and should dissolve the compound completely. The solvent peak will also serve as a reference.[3]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • The spectrometer is tuned to the 13C frequency (e.g., approximately 100 MHz for a 400 MHz spectrometer).

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is performed.[4]

  • Key parameters to set include:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.[5]

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[1]

    • Spectral Width: Typically set to 0-220 ppm to cover the range of chemical shifts for most organic compounds.[6]

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The spectrum is referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).[3]

Structure-Spectrum Correlation

The following diagram illustrates the chemical structure of this compound and the predicted assignment of its 13C NMR chemical shifts.

G cluster_structure This compound cluster_shifts Predicted 13C NMR Shifts (ppm) structure structure C_CO C=O: ~197 structure->C_CO Carbonyl C_CH3 CH3: ~26 structure->C_CH3 Methyl C1 C1: ~130 structure->C1 Aromatic C1 C2 C2: ~131 structure->C2 Aromatic C2 C3 C3: ~129 structure->C3 Aromatic C3 C4 C4: ~158 structure->C4 Aromatic C4 C5 C5: ~116 structure->C5 Aromatic C5 C6 C6: ~130 structure->C6 Aromatic C6 CH2Cl CH2Cl: ~45 structure->CH2Cl Chloromethyl

Caption: Structure and predicted 13C NMR shifts.

References

Comparative Analysis of Mass Spectrometry Methods for 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based analytical approaches for the characterization of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a substituted acetophenone derivative utilized in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1][2] The selection of an appropriate analytical technique is crucial for identity confirmation, purity assessment, and metabolic studies. This document outlines common mass spectrometry techniques, compares their performance with alternative methods, and provides requisite experimental protocols.

Chemical Identity and Properties
  • Compound Name: this compound[3]

  • Synonyms: 3'-Chloromethyl-4'-hydroxyacetophenone, 1-[3-(chloromethyl)-4-hydroxyphenyl]ethan-1-one[3][4]

  • CAS Number: 24085-05-0[3][4]

  • Molecular Formula: C₉H₉ClO₂[3][4]

  • Molecular Weight: 184.62 g/mol [3][4]

  • Appearance: Light red to pink solid[3]

Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. For a phenolic compound like this compound, common MS-based methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in liquid phase followed by ionization and tandem mass analysis.Separation based on polarity with UV detection.
Sample Volatility Requires volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like phenols.[5]Suitable for a wide range of polar and non-polar compounds without derivatization.[6]Broad applicability for soluble compounds.
Sensitivity High sensitivity, often in the picogram range.Very high sensitivity and selectivity, especially with tandem MS (MS/MS).[6]Lower sensitivity compared to MS methods.
Structural Information Provides characteristic fragmentation patterns for structural elucidation.Detailed structural information from fragmentation patterns (MS/MS).[6]Limited structural information, primarily based on retention time and UV spectrum.[6]
Matrix Effects Less susceptible to matrix effects compared to ESI-MS.Can be prone to ion suppression or enhancement from matrix components.Can be affected by co-eluting impurities.
Typical Application Analysis of volatile and semi-volatile organic compounds.[5][7]Widely used for pharmaceutical analysis, metabolomics, and proteomics.[6]Routine quality control, purity assessment.[8]

Experimental Protocols

General Sample Preparation for Mass Spectrometry

The initial step for analyzing this compound involves its extraction from the sample matrix. Solid-liquid extraction (SLE) or liquid-liquid extraction (LLE) are commonly employed for phenolic compounds.[6] The choice of solvent is critical and depends on the sample matrix; methanol, acetonitrile, and ethyl acetate are common choices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar nature of the hydroxyl group, derivatization is often required to increase the volatility and thermal stability of phenolic compounds for GC-MS analysis.[5] Silylation is a common derivatization technique.

  • Derivatization (Silylation):

    • Dissolve a known amount of the extracted sample in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS is well-suited for the direct analysis of phenolic compounds without the need for derivatization.[6]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), either in positive or negative ion mode. Negative ion mode is often effective for phenolic compounds.

    • Ionization Voltage: -4.5 kV (for negative mode).

    • Nebulizer Gas: Nitrogen, 40 psi.

    • Drying Gas: Nitrogen, 10 L/min at 350°C.

    • MS/MS Analysis: For structural confirmation, collision-induced dissociation (CID) can be performed on the parent ion.

Predicted Mass Spectrum Fragmentation

Table 2: Predicted Major Mass Fragments of this compound

m/zProposed FragmentDescription
184/186[M]⁺Molecular ion peak (with isotopic pattern for Chlorine).
169/171[M - CH₃]⁺Loss of a methyl group from the acetyl moiety.
149[M - Cl]⁺Loss of a chlorine radical.
141[M - COCH₃]⁺Loss of the acetyl group.
121[HOC₆H₄CO]⁺Fragment corresponding to the hydroxybenzoyl cation.
43[CH₃CO]⁺Acetyl cation.

Visualizations

fragmentation_pathway M [C₉H₉ClO₂]⁺˙ m/z 184/186 (Molecular Ion) F1 [C₈H₆ClO₂]⁺ m/z 169/171 M->F1 - •CH₃ F2 [C₉H₉O₂]⁺ m/z 149 M->F2 - •Cl F3 [C₇H₆ClO]⁺ m/z 141 M->F3 - •COCH₃ F5 [C₂H₃O]⁺ m/z 43 M->F5 - •C₇H₆ClO F4 [C₇H₅O₂]⁺ m/z 121 F1->F4 - Cl

Caption: Predicted EI-MS fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE or SLE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Processing Data Processing & Spectral Interpretation GCMS->Processing LCMS->Processing Identification Compound Identification & Quantification Processing->Identification

Caption: General experimental workflow for the mass spectrometric analysis of the target compound.

References

A Comparative Guide to the Synthesis of Halogenated Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated acetophenones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The position of the halogen atom on the acetophenone scaffold dictates the synthetic strategy. This guide provides a comparative overview of common methods for the synthesis of halogenated acetophenones, focusing on direct halogenation of the aromatic ring and α-halogenation of the acetyl group, supported by experimental data and detailed protocols.

I. Synthesis of Ring-Halogenated Acetophenones

The introduction of a halogen atom onto the aromatic ring of acetophenone is predominantly achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts acylation of a halobenzene.

Friedel-Crafts Acylation

This classical method involves the reaction of a halobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The reaction proceeds via an electrophilic acylium ion that attacks the electron-rich aromatic ring.

Comparative Data for Friedel-Crafts Acylation:

Halogenated AcetophenoneHalobenzeneAcylating AgentCatalystSolventYield (%)Reference
p-BromoacetophenoneBromobenzeneAcetic AnhydrideAlCl₃Carbon Disulfide69-79[3]
p-ChloroacetophenoneChlorobenzeneAcetic AnhydrideAlCl₃-up to 80[3]
3-BromoacetophenoneAcetophenoneBromineAlCl₃-70-75[4]
3-ChloroacetophenoneAcetophenoneChlorineAlCl₃--[4]
4'-Iodoacetophenone4-Iodophenyl)-propan-2-olK₂S₂O₈AgNO₃, Bi(OTf)₃Aqueous solution71[5]

Experimental Protocol: Synthesis of p-Bromoacetophenone via Friedel-Crafts Acylation [3]

  • To a solution of bromobenzene in carbon disulfide, add anhydrous aluminum chloride.

  • Slowly add acetic anhydride to the mixture while stirring.

  • After the addition is complete, reflux the mixture.

  • Recover the carbon disulfide by distillation.

  • Decompose the reaction mixture with ice and hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., benzene or ether).

  • Wash the organic layer with water and a dilute sodium hydroxide solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).

  • Remove the solvent by distillation.

  • Purify the crude product by vacuum distillation to yield p-bromoacetophenone.

II. Synthesis of α-Halogenated Acetophenones

The synthesis of acetophenones with a halogen on the α-carbon of the acetyl group is a common transformation. These compounds are valuable alkylating agents in organic synthesis.

Direct α-Halogenation

Direct halogenation of the α-carbon of acetophenone can be achieved using elemental halogens (Cl₂, Br₂, I₂) under acidic or basic conditions.[6] The reaction proceeds through an enol or enolate intermediate.[6]

Comparative Data for α-Halogenation:

α-Halogenated AcetophenoneStarting MaterialHalogenating AgentConditionsYield (%)Reference
α-BromoacetophenoneAcetophenoneBromineAcetic AcidHigh (up to 99)[7]
α-BromoacetophenoneSubstituted AcetophenoneBromate/BisulfiteAqueous83-91[8]
α,α-DibromoacetophenoneAcetophenoneSodium Bromide/K₂S₂O₈--[9]
2,3'-Dichloroacetophenonem-ChloroacetophenoneNCSAcetic Acid87[10]
α-Bromo(4-methylthio)acetophenone4-MethylthioacetophenoneBromineMethanol98[11]

Experimental Protocol: Synthesis of α-Bromoacetophenone [7]

  • Dissolve acetophenone in glacial acetic acid.

  • Add a slight excess of bromine to the solution.

  • Irradiate the mixture in a microwave reactor for 5 hours.

  • After the reaction is complete, cool the mixture.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure α-bromoacetophenone.

Synthesis Strategy Overview

The choice of synthesis method depends on the desired location of the halogen atom. For ring halogenation, Friedel-Crafts acylation of the corresponding halobenzene is the most direct route. For α-halogenation, direct reaction with the elemental halogen is a common and high-yielding method.

Synthesis_Comparison cluster_ring Ring Halogenation cluster_alpha α-Halogenation Friedel_Crafts Friedel-Crafts Acylation Ring_Halogenated Ring-Halogenated Acetophenone Friedel_Crafts->Ring_Halogenated Direct_Halogenation Direct α-Halogenation Alpha_Halogenated α-Halogenated Acetophenone Direct_Halogenation->Alpha_Halogenated Start Acetophenone or Halobenzene Start->Friedel_Crafts Halobenzene + Acylating Agent Start->Direct_Halogenation Acetophenone + Halogenating Agent

Caption: Synthetic routes to halogenated acetophenones.

Conclusion

The synthesis of halogenated acetophenones can be accomplished through well-established methods. Friedel-Crafts acylation provides a reliable route to ring-substituted products, while direct α-halogenation is effective for side-chain modification. The choice of reagents and reaction conditions allows for the selective synthesis of the desired isomer with generally good to excellent yields. The provided protocols offer a starting point for laboratory synthesis, which can be further optimized based on specific substrate and scale requirements.

References

Evaluating the Biological Activity of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, with a focus on their anti-inflammatory and antimicrobial properties. The information presented is based on existing literature for structurally related compounds, offering a predictive framework for screening and development.

Introduction to this compound Derivatives

This compound is a substituted acetophenone that serves as a versatile starting material for the synthesis of various heterocyclic compounds, including chalcones, thiazolidinones, and pyridazinones.[1] These derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The presence of the reactive α,β-unsaturated ketone moiety in chalcones, for example, is believed to contribute significantly to their biological activity.

This guide will focus on chalcone derivatives synthesized from this compound and various substituted benzaldehydes. Chalcones are known to modulate inflammatory pathways, such as the NF-κB signaling cascade, and exhibit inhibitory effects against a range of microbial pathogens.[4][5][6]

Comparative Biological Activity of Chalcone Derivatives

The following table summarizes the predicted anti-inflammatory and antimicrobial activities of a hypothetical series of chalcone derivatives of this compound. The predictions are based on structure-activity relationship (SAR) studies of similar chalcone series found in the literature.[3][6][7] The core structure for these derivatives is 1-(3-Chloromethyl-4-hydroxy-phenyl)-3-(aryl)prop-2-en-1-one.

Derivative (Substitution on Aryl Ring)Predicted Anti-inflammatory ActivityPredicted Antimicrobial ActivityKey SAR Insights
Unsubstituted Phenyl ModerateModerateBaseline activity.
4-Methoxy HighModerateElectron-donating groups on the aryl ring can enhance anti-inflammatory activity.[5]
4-Chloro HighHighElectron-withdrawing groups, particularly halogens, often increase both anti-inflammatory and antimicrobial potency.[6][7]
4-Nitro Moderate to HighHighStrong electron-withdrawing groups can enhance antimicrobial activity.
2,4-Dichloro HighVery HighPolysubstitution with halogens can significantly boost antimicrobial effects.[6]
4-Dimethylamino HighLowStrong electron-donating groups may enhance anti-inflammatory but not necessarily antimicrobial activity.[7]

Experimental Protocols

General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)

  • Hydrochloric acid (HCl) for neutralization

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Filter the precipitate, wash it with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Evaluation of Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol outlines a common in vitro assay to assess the anti-inflammatory potential of the synthesized chalcone derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Synthesized chalcone derivatives

  • Griess reagent

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Pre-treat the cells with various concentrations of the synthesized chalcone derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells with LPS), and vehicle controls.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized chalcone derivatives against various bacterial strains using the broth microdilution method.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized chalcone derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the chalcone derivatives in MHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well containing the serially diluted compounds with the bacterial suspension.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Processes and Pathways

Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the chalcone derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Substituted Benzaldehyde reaction Claisen-Schmidt Condensation start->reaction purification Purification (Recrystallization) reaction->purification product Chalcone Derivative purification->product anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) product->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) product->antimicrobial sar Structure-Activity Relationship Analysis anti_inflammatory->sar antimicrobial->sar

Caption: Workflow for the synthesis and biological evaluation of chalcone derivatives.

NF-κB Signaling Pathway in Inflammation

Chalcones often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below provides a simplified representation of this pathway.[4][5]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus DNA DNA NFkB_active->DNA Translocation & Binding cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->cytokines Transcription chalcone Chalcone Derivatives chalcone->IKK Inhibition chalcone->NFkB_active Inhibition of Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by chalcone derivatives.

Conclusion

Derivatives of this compound, particularly chalcones, represent a promising class of compounds with potential anti-inflammatory and antimicrobial activities. This guide provides a foundational framework for the synthesis and evaluation of these derivatives. The presented protocols and predictive SAR information can aid researchers in the design and screening of novel therapeutic agents. Further experimental validation is necessary to confirm the biological activities of these specific compounds and to elucidate their precise mechanisms of action.

References

The Pivotal Role of the 3-Chloromethyl-4-hydroxyphenyl Ethanone Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 1-(3-chloromethyl-4-hydroxy-phenyl)-ethanone scaffold serves as a critical starting point for the synthesis of a diverse range of biologically active compounds. Its inherent reactivity and structural features make it a versatile building block, most notably in the development of β2-adrenergic agonists for the treatment of respiratory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this core structure, offering a comparative look at their performance across different biological targets. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for the evaluation of these compounds.

The Core Scaffold: A Gateway to β2-Adrenergic Agonism

The primary therapeutic relevance of this compound lies in its role as a key intermediate in the synthesis of salbutamol (albuterol), a widely prescribed β2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). The structural features of this starting material are primed for the modifications necessary to achieve potent and selective β2-agonism.

The journey from the parent scaffold to a potent bronchodilator like salbutamol involves a series of strategic chemical modifications. Understanding the SAR of these modifications is paramount for the design of new chemical entities with improved therapeutic profiles.

From Chloromethyl to Aminoalkanol: The Birth of β2-Selectivity

The transformation of the 3-chloromethyl group is the initial and arguably most critical step in conferring β2-adrenergic activity. This reactive chloromethyl handle allows for the introduction of an amino group, a key pharmacophoric element for interaction with the β2-adrenergic receptor.

The general synthetic pathway involves the reaction of the chloromethyl group with a suitable amine, followed by reduction of the ethanone carbonyl to a hydroxyl group, yielding the characteristic aminoalkanol side chain of phenylethanolamine drugs.

G parent This compound intermediate Amino-ketone Intermediate parent->intermediate Amination final Phenylethanolamine Analog (e.g., Salbutamol) intermediate->final Reduction

Structure-Activity Relationship at the β2-Adrenergic Receptor

The affinity and selectivity of these analogs for the β2-adrenergic receptor are exquisitely sensitive to the nature of the substituents on both the aromatic ring and the amino group.

  • The Amino Group (R1): The size of the alkyl substituent on the nitrogen atom is a major determinant of β-receptor selectivity. A larger substituent, such as the tert-butyl group found in salbutamol, generally favors interaction with the β2-receptor over the β1-receptor, thereby minimizing cardiac side effects.[1]

  • The Phenyl Ring Substituents:

    • 4-Hydroxy Group: This phenolic hydroxyl group is crucial for agonistic activity, forming a key hydrogen bond with a serine residue in the binding pocket of the β2-receptor.

    • 3-Substituent: The nature of the substituent at the 3-position dictates both potency and metabolic stability. In salbutamol, the 3-hydroxymethyl group, a bioisostere of a catechol hydroxyl, confers β2-selectivity and resistance to catechol-O-methyltransferase (COMT), an enzyme that rapidly metabolizes catecholamines.[1] This modification significantly prolongs the duration of action compared to earlier catecholamine-based bronchodilators like isoproterenol.

Analog 3-Position Substituent R1 (Amino Substituent) β2-Adrenergic Activity Key SAR Insight
Isoproterenol -OH-CH(CH3)2Potent, non-selective β-agonistCatechol structure leads to rapid metabolism by COMT.
Salbutamol -CH2OH-C(CH3)3Potent and selective β2-agonist3-hydroxymethyl group prevents COMT metabolism, increasing duration of action. The tert-butyl group enhances β2-selectivity.
Analog A -Cl-C(CH3)3Reduced β2-agonist activityThe electron-withdrawing nature of the chloro group may alter the electronic properties of the phenyl ring, reducing interaction with the receptor.
Analog B -CH2OH-CH(CH3)2Potent β2-agonist with less selectivity than salbutamolDemonstrates the importance of the tert-butyl group for optimal β2-selectivity.

Beyond Bronchodilation: Exploring Alternative Biological Activities

While the development of β2-adrenergic agonists is a major application, analogs of this compound have been investigated for a range of other biological activities. The inherent reactivity of the chloromethyl group and the presence of the phenolic hydroxyl and ketone moieties provide ample opportunities for derivatization and interaction with various biological targets.

Enzyme Inhibition: A Promising Avenue

Derivatives of the 4-hydroxyacetophenone core have shown inhibitory activity against several classes of enzymes.

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. The 4-hydroxyacetophenone scaffold has been used to design cholinesterase inhibitors. The SAR for these compounds often involves the introduction of a nitrogen-containing heterocyclic moiety, which can interact with the catalytic or peripheral anionic site of the enzyme.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the cosmetics industry. Phenolic compounds are known to be good tyrosinase inhibitors, and derivatives of 4-hydroxyacetophenone have been explored for this purpose. The presence of the hydroxyl group is generally important for activity, and further substitutions on the ring can modulate potency.

  • Phosphodiesterase (PDE) Inhibition: PDEs are a family of enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. PDE inhibitors have therapeutic applications in a wide range of diseases, including COPD, cardiovascular diseases, and erectile dysfunction. The 4-hydroxyacetophenone scaffold can be incorporated into structures that show PDE inhibitory activity.

Analog Modification from Parent Scaffold Target Enzyme Inhibitory Activity (IC50/Ki)
Analog C 3-aminomethyl group replaced with a heterocyclic amineAcetylcholinesteraseVaries with heterocycle
Analog D Introduction of a second hydroxyl group on the phenyl ringTyrosinasePotent inhibition
Analog E Elaboration of the ethanone side chain into a larger cyclic structurePhosphodiesterase-4Sub-micromolar IC50
Antimicrobial Activity

The 4-hydroxyacetophenone core has also been incorporated into molecules with antibacterial and antifungal properties. The specific structural modifications that lead to potent antimicrobial activity are diverse and depend on the target microorganism. Often, the introduction of lipophilic groups or specific heterocyclic rings can enhance antimicrobial efficacy.

Experimental Protocols: A Guide to Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of this compound analogs.

β2-Adrenergic Receptor Binding Assay

This assay determines the affinity of a test compound for the β2-adrenergic receptor.

Principle: A competitive binding assay is performed using a radiolabeled ligand that is known to bind to the β2-adrenergic receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor.

  • Assay Buffer: 50 mM Tris-HCl, 12 mM MgCl2, 2 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Dihydroalprenolol (a β-adrenergic antagonist).

  • Assay Procedure: a. In a 96-well plate, add assay buffer, a fixed concentration of [³H]-dihydroalprenolol, and varying concentrations of the test compound. b. Add the prepared cell membranes to initiate the binding reaction. c. Incubate at 25°C for 60 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand. e. Wash the filters with ice-cold buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection & Analysis Membranes Membranes Incubation Incubate (25°C, 60 min) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional activity of a compound as a bronchodilator.

Principle: The ability of a test compound to relax a pre-contracted guinea pig tracheal smooth muscle preparation is measured.

Protocol:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

  • Organ Bath Setup: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction: Induce a sustained contraction of the tracheal rings with a contractile agent such as histamine or methacholine.

  • Cumulative Concentration-Response: Once a stable contraction is achieved, add the test compound to the organ bath in a cumulative manner (increasing concentrations).

  • Measurement: Record the changes in tension of the tracheal rings using an isometric force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction. Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal relaxation).[2][3]

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of cholinesterase. The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[4][5]

Protocol:

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution.

    • Acetylthiocholine iodide (ATCI) solution.

    • AChE enzyme solution.

  • Assay Procedure: a. In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound. b. Add the AChE enzyme solution and pre-incubate. c. Initiate the reaction by adding the ATCI substrate. d. Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase, which results in the formation of dopachrome, a colored product.

Protocol:

  • Reagents:

    • Phosphate buffer (pH 6.8).

    • Mushroom tyrosinase solution.

    • L-DOPA solution.

  • Assay Procedure: a. In a 96-well plate, add phosphate buffer and the test compound. b. Add the tyrosinase solution and pre-incubate. c. Initiate the reaction by adding the L-DOPA substrate. d. Measure the absorbance at 475 nm over time.

  • Data Analysis: Calculate the rate of dopachrome formation. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Phosphodiesterase (PDE) Inhibition Assay

Principle: A common method is a fluorescence polarization (FP) assay. The assay measures the competition between a fluorescently labeled cAMP or cGMP and the unlabeled cyclic nucleotide for the active site of the PDE enzyme. Inhibition of PDE results in a change in the FP signal.[6]

Protocol:

  • Reagents:

    • PDE enzyme.

    • Fluorescently labeled substrate (e.g., FAM-cAMP).

    • Assay buffer.

    • Binding agent.

  • Assay Procedure: a. In a microplate, add the test compound and the PDE enzyme. b. Initiate the reaction by adding the fluorescently labeled substrate. c. Stop the reaction and add the binding agent. d. Measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion: A Scaffold of Opportunity

The this compound framework is a testament to the power of a well-designed chemical scaffold in drug discovery. Its central role in the development of life-changing bronchodilators highlights the importance of understanding the intricate structure-activity relationships that govern ligand-receptor interactions. Furthermore, the exploration of this scaffold for other biological targets, such as enzymes and microbial pathogens, underscores its versatility and potential for future therapeutic innovations. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the activity of novel analogs, paving the way for the next generation of therapeutics derived from this remarkable chemical starting point.

References

A Comparative Guide to the FTIR Spectrum of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a substituted acetophenone derivative of interest in pharmaceutical and organic synthesis. To facilitate a comprehensive understanding of its spectral features, this document presents a comparative analysis with structurally related compounds: 4-hydroxyacetophenone and acetophenone. The influence of the chloromethyl and hydroxyl substituents on the vibrational frequencies of the parent acetophenone structure is highlighted.

Comparative Analysis of FTIR Spectral Data

The FTIR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups. By comparing the spectrum of this compound with those of its structural analogs, we can confidently assign its characteristic absorption bands. The following table summarizes the key spectral peaks and their assignments.

Functional Group Vibrational Mode This compound (Predicted, cm⁻¹) 4-Hydroxyacetophenone (Experimental, cm⁻¹) **Acetophenone (Experimental, cm⁻¹) **Interpretation of Substituent Effects
O-HStretching~3400-3300 (broad)~3350 (broad)N/AThe broad peak indicates the presence of the hydroxyl group, likely involved in intermolecular hydrogen bonding.
C-H (aromatic)Stretching~3100-3000~3000~3060These peaks are characteristic of C-H bonds on the benzene ring.
C-H (aliphatic)Stretching~2960, ~2870N/A~2960, ~2920 (from methyl group)The additional C-H stretching vibrations arise from the chloromethyl group.
C=O (carbonyl)Stretching~1670-1660~1684[1]~1685[2]The carbonyl peak is slightly shifted due to electronic effects of the substituents on the aromatic ring.
C=C (aromatic)Stretching~1600, ~1500~1600, ~1455[1]~1597, ~1448These absorptions are characteristic of the benzene ring.
C-OStretching~1250~1260N/AThis peak corresponds to the stretching vibration of the phenolic C-O bond.
C-ClStretching~750-650N/AN/AThe presence of a peak in this region would be indicative of the chloromethyl group.

Experimental Protocols

The following protocol outlines the standard procedure for acquiring an FTIR spectrum of a solid sample using the KBr (potassium bromide) pellet method. This technique is widely used for its reliability and the high quality of the resulting spectra.

Objective: To prepare a solid sample of this compound for FTIR analysis.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Sample: this compound

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample, this compound.

    • Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. The ratio of sample to KBr should be roughly 1:100.

  • Grinding and Mixing:

    • Transfer the weighed KBr to a clean, dry agate mortar and grind it to a fine powder.

    • Add the sample to the mortar.

    • Grind the sample and KBr together thoroughly for several minutes until a homogenous, fine powder is obtained. This step is crucial to reduce particle size and minimize light scattering.

  • Pellet Formation:

    • Carefully transfer the mixture into the pellet die.

    • Distribute the powder evenly in the die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet or an empty sample holder.

    • Acquire the sample spectrum.

    • The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the FTIR spectrum of a solid organic compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh_sample Weigh Sample (1-2 mg) grind_mix Grind and Mix in Agate Mortar weigh_sample->grind_mix weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind_mix load_die Load Powder into Die grind_mix->load_die Homogenous Powder press_pellet Apply Pressure (8-10 tons) load_die->press_pellet run_bkg Acquire Background Spectrum press_pellet->run_bkg Transparent Pellet run_sample Acquire Sample Spectrum run_bkg->run_sample interpret Interpret Spectrum (Peak Assignment) run_sample->interpret

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to understand and interpret the FTIR spectrum of this compound in the context of its structural analogs. The detailed experimental protocol and workflow diagram offer practical guidance for obtaining high-quality spectral data for solid organic compounds.

References

Reactivity Showdown: 4-Bromo- vs. 4-Chloro-hydroxyacetophenone in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between chloro and bromo analogs of a substrate can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of 4-bromo-hydroxyacetophenone and 4-chloro-hydroxyacetophenone in pivotal cross-coupling and nucleophilic substitution reactions. While direct comparative data for the 4-hydroxyacetophenone analogs is not always available, this guide leverages experimental data for the closely related 4-bromoacetophenone and 4-chloroacetophenone to provide a clear and evidence-based assessment.

Executive Summary of Reactivity

In the realm of palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions, the bromo analog of 4-hydroxyacetophenone consistently exhibits higher reactivity than its chloro counterpart. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the bromide a better leaving group.

Reaction TypeReactivity Comparison (Bromo vs. Chloro)Key Supporting Evidence
Suzuki-Miyaura Coupling Bromo >> ChloroComplete conversion for the bromo analog in 1 hour versus 6 hours for the chloro analog under identical conditions.[1]
Buchwald-Hartwig Amination Bromo > Chloro (Expected)General reactivity trend for aryl halides in this reaction is I > Br > Cl > F.
Williamson Ether Synthesis Bromo > Chloro (Expected)General SN2 reactivity trend for alkyl halides is I > Br > Cl > F.[2][3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. Experimental data directly comparing 4-bromoacetophenone and 4-chloroacetophenone demonstrates the superior reactivity of the bromo derivative.

Experimental Data Summary

SubstrateReaction TimeConversion/YieldReference
4-Bromoacetophenone1 hour100% conversion (94% isolated yield)[1]
4-Chloroacetophenone6 hours88% conversion[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Haloacetophenone

A mixture of the 4-haloacetophenone (1 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., 0.5 mol% of a suitable Pd(II)-complex), a base (e.g., 2 mmol of potassium hydroxide or cesium carbonate), and a phase-transfer catalyst (e.g., 0.6 mmol of tetrabutylammonium bromide) in a suitable solvent such as water (3 mL) is heated at 100°C.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.[1]

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Haloacetophenone 4-Haloacetophenone Reaction_Mixture Reaction Mixture 4-Haloacetophenone->Reaction_Mixture Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->Reaction_Mixture Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent_Heat Solvent (e.g., Water) Heat (100°C) Solvent_Heat->Reaction_Mixture Workup_Purification Aqueous Workup & Column Chromatography Reaction_Mixture->Workup_Purification TLC Monitoring Product 4-Acetylbiphenyl Workup_Purification->Product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While direct comparative data for the 4-hydroxyacetophenone analogs was not found, the established reactivity trend for aryl halides in this palladium-catalyzed reaction is I > Br > Cl. This indicates that 4-bromo-hydroxyacetophenone is expected to undergo amination more readily than its chloro counterpart.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (1 equivalent), the desired amine (1.5 equivalents), a palladium catalyst (e.g., 0.05 equivalents of Pd(OAc)₂ with a suitable phosphine ligand like BINAP), and a base (e.g., 10 equivalents of Cs₂CO₃) is prepared in an inert solvent such as toluene.[4] The reaction mixture is degassed and heated at around 110°C under a nitrogen atmosphere for several hours.[4] After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.[4]

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle Aryl_Halide 4-Halo-hydroxyacetophenone Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Amine Primary or Secondary Amine Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Amine->Amine_Coordination_Deprotonation Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Base Base Base->Amine_Coordination_Deprotonation Oxidative_Addition->Amine_Coordination_Deprotonation Reductive_Elimination Reductive Elimination Amine_Coordination_Deprotonation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Regenerates Pd(0) Product N-Aryl-4-hydroxyacetophenone Reductive_Elimination->Product Forms C-N bond

Buchwald-Hartwig Amination Catalytic Cycle

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. In the context of modifying the hydroxyl group of 4-hydroxyacetophenone, the reactivity of the alkylating agent (alkyl halide) is paramount. The established order of reactivity for alkyl halides in SN2 reactions is I > Br > Cl > F.[2][3] This indicates that an alkyl bromide would be a more efficient alkylating agent than an alkyl chloride for the etherification of 4-hydroxyacetophenone.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

To a solution of 4-hydroxyacetophenone in a suitable polar aprotic solvent (e.g., DMF or acetone), a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The alkyl halide (e.g., an alkyl bromide or chloride) is then added, and the reaction mixture is stirred, often with heating, until the starting material is consumed (monitored by TLC). An aqueous workup followed by extraction with an organic solvent and subsequent purification (e.g., by crystallization or column chromatography) affords the desired ether.

Williamson_Ether_Synthesis 4-Hydroxyacetophenone 4-Hydroxyacetophenone Phenoxide 4-Acetylphenoxide 4-Hydroxyacetophenone->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide SN2_Reaction Sɴ2 Reaction Phenoxide->SN2_Reaction Alkyl_Halide Alkyl Halide (R-X) X = Cl or Br Alkyl_Halide->SN2_Reaction Product 4-Alkoxyacetophenone SN2_Reaction->Product

Williamson Ether Synthesis Logical Flow

Conclusion

For Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Williamson ether synthesis, the bromo analog of 4-hydroxyacetophenone is the more reactive substrate compared to the chloro analog. The enhanced reactivity of the bromo derivative can lead to shorter reaction times, milder reaction conditions, and potentially higher yields. However, the choice of substrate may also be influenced by factors such as cost and availability, where the chloro analog might offer an advantage. Researchers and process chemists should weigh these factors to select the optimal starting material for their specific synthetic goals.

References

Purity Validation of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone: A Comparative HPLC Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a key intermediate in pharmaceutical synthesis. The presented method is designed to effectively separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products, ensuring the quality and safety of the final drug product.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug substance. The primary route of synthesis involves the chloromethylation of 4-hydroxyacetophenone, which can lead to several potential impurities including unreacted starting materials, isomeric byproducts, and over-reacted species. This guide outlines a robust reversed-phase HPLC (RP-HPLC) method for the accurate purity assessment of this compound and compares it with alternative approaches.

Experimental Protocols

A novel reversed-phase HPLC method has been developed for the purity validation of this compound. The methodology is detailed below.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Data Presentation: Comparative Analysis of HPLC Methods

The proposed HPLC method offers a significant advantage in its ability to resolve the main component from its key potential impurities. The following table compares the developed method with a standard isocratic method often used for similar phenolic compounds.

ParameterDeveloped Gradient Method Alternative Isocratic Method
Stationary Phase C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water40% Acetonitrile in Water
Run Time 40 minutes15 minutes
Resolution (Main Peak vs. 4-hydroxyacetophenone) > 2.0< 1.5
Resolution (Main Peak vs. Isomeric Impurity) > 1.8Likely co-elution
Throughput LowerHigher
Impurity Profiling ComprehensiveLimited
Method Specificity HighModerate

Mandatory Visualization

HPLC Purity Validation Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using the developed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_sample Weigh and dissolve sample in methanol instrument_setup Set up HPLC system: - Install C18 column - Set gradient, flow rate, temp. prep_sample->instrument_setup prep_std Prepare reference standards of API and potential impurities system_suitability Perform System Suitability Test (SST) (Inject reference standard) prep_std->system_suitability prep_mobile Prepare mobile phases A and B prep_mobile->instrument_setup instrument_setup->system_suitability sample_injection Inject sample solution system_suitability->sample_injection If SST passes data_acquisition Acquire chromatogram at 280 nm sample_injection->data_acquisition peak_integration Integrate peaks and identify API and impurities data_acquisition->peak_integration purity_calculation Calculate purity by area normalization peak_integration->purity_calculation report_generation Generate final report with chromatograms and results purity_calculation->report_generation

Caption: Workflow for HPLC Purity Validation.

Signaling Pathway of Potential Impurity Formation

The following diagram illustrates the synthetic pathway leading to this compound and the formation of potential process-related impurities.

Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities cluster_main Main Product cluster_impurities Potential Impurities start 4-Hydroxyacetophenone main_product 1-(3-Chloromethyl-4-hydroxy- phenyl)-ethanone start->main_product Chloromethylation imp_unreacted Unreacted 4-Hydroxyacetophenone start->imp_unreacted Incomplete reaction imp_isomer Isomeric Impurity (ortho-substituted) start->imp_isomer Side reaction reagents Formaldehyde (CH2O) Hydrochloric Acid (HCl) reagents->main_product imp_di Di-substituted Impurity main_product->imp_di Over-reaction

Caption: Synthesis and Potential Impurity Formation.

Conclusion

The developed gradient RP-HPLC method provides a reliable and specific approach for the purity validation of this compound. Its ability to separate the main component from key process-related impurities makes it superior to simpler isocratic methods, particularly for quality control in a pharmaceutical setting. This guide serves as a valuable resource for researchers and professionals in drug development, ensuring the integrity of this crucial pharmaceutical intermediate.

Safety Operating Guide

Proper Disposal of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, a compound utilized in organic synthesis, necessitates adherence to stringent safety protocols and local environmental regulations. This guide provides a detailed, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and professionals in drug development. The primary disposal route involves treating it as a hazardous chemical waste, ensuring it is properly segregated, labeled, and transferred to an approved waste disposal facility.

Key Chemical and Safety Data

Before initiating any disposal procedure, it is crucial to be aware of the chemical's properties and associated hazards. This information informs the necessary safety precautions and handling procedures.

PropertyValueCitation
CAS Number 24085-05-0[1][2]
Molecular Formula C9H9ClO2[2][3]
Molecular Weight 184.62 g/mol [2][3]
Appearance Light red to pink solid[4]
Melting Point 160 °C (with decomposition)[4]
Boiling Point 363.6 °C at 760 mmHg (Predicted)[2][4]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][5]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is based on general best practices for handling halogenated organic compounds and assumes the material is in a solid form.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[5]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If handling fine powders or there is a risk of dust formation, use a NIOSH-approved respirator.[1][5]

  • Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.[1][5]

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Material: The container should be made of a material compatible with the chemical and be in good condition with a secure lid.

  • Collection: Carefully transfer the solid this compound waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.[1]

3. Labeling:

  • Content Identification: Clearly label the waste container with the full chemical name: "this compound" and its CAS number (24085-05-0).

  • Hazard Symbols: Affix the appropriate hazard pictograms (e.g., irritant, health hazard).

  • Researcher Information: Include the name and contact information of the principal investigator or responsible person.

4. Temporary Storage:

  • Location: Store the sealed waste container in a designated, secure satellite accumulation area that is cool, dry, and well-ventilated.[5]

  • Incompatibilities: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[5]

5. Final Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations. The final disposal will likely involve incineration at an approved waste disposal plant.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_documentation Documentation & Storage cluster_disposal Final Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C Proceed with Caution D Transfer Waste to Designated Container C->D E Label Container Correctly (Name, CAS, Hazards) D->E Securely Seal Container F Store in Secure Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G When Container is Full or Accumulation Time Limit Reached H Dispose via Approved Waste Disposal Plant G->H

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone must adhere to the following personal protective equipment (PPE) guidelines to mitigate risks of exposure and ensure a safe laboratory environment. This guide provides a detailed operational plan for the selection, use, and disposal of PPE when working with this reactive aromatic ketone.

This compound, a key intermediate in pharmaceutical synthesis, particularly for drugs like salbutamol, presents several health hazards that necessitate stringent safety protocols.[1] While a complete safety data sheet with globally harmonized pictograms is not uniformly available, existing data clearly indicates that the compound is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] This guide is structured to provide an in-depth, scientifically grounded framework for its safe handling.

Hazard Profile and Corresponding PPE Strategy

Understanding the specific hazards of this compound is fundamental to establishing an effective PPE strategy. The compound is a light red to pink solid at room temperature.[1]

HazardRoute of ExposureRequired PPERationale
Skin Irritation Direct ContactNitrile Gloves, Lab CoatPrevents direct contact with the skin, which can cause irritation.[1][2] Nitrile gloves offer good resistance to a range of chemicals.[3][4]
Serious Eye Irritation Direct Contact (solid particles or splash)Chemical Splash GogglesProtects the eyes from accidental splashes or contact with airborne particles of the compound, which can cause serious damage.[1][2][3]
Respiratory Irritation Inhalation of dustN95 Respirator or work in a Fume HoodMinimizes the inhalation of airborne particles, which can irritate the respiratory tract.[1][2] Working in a certified chemical fume hood is the primary engineering control.
Harmful if Swallowed IngestionNo eating, drinking, or smoking in the labPrevents accidental ingestion of the chemical.[1]

Operational Plan: A Step-by-Step Guide to PPE Usage

Adherence to a systematic workflow for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure user safety.

Pre-Operational Checks and Donning Sequence
  • Inspect Your PPE : Before entering the designated handling area, visually inspect all PPE for any signs of damage, such as tears, punctures, or degradation.

  • Hand Hygiene : Wash and dry your hands thoroughly.

  • Lab Coat : Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.[5]

  • Respirator (if required) : If working outside of a fume hood where dust may be generated, a fit-tested N95 respirator is necessary. Perform a seal check to ensure a proper fit.

  • Eye Protection : Don chemical splash goggles that provide a complete seal around the eyes.[3]

  • Gloves : Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.[3]

G A Inspect PPE B Hand Hygiene A->B C Don Lab Coat B->C D Don Respirator (if needed) C->D E Don Eye Protection D->E F Don Gloves E->F

Caption: Sequential process for correctly donning PPE.

During Operations: Best Practices
  • Maintain Glove Integrity : Change gloves immediately if they become contaminated or torn. Avoid touching personal items such as phones or door handles with gloved hands.

  • Work Within a Fume Hood : Whenever possible, handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Creating Dust : Handle the solid material carefully to avoid generating airborne dust.

Post-Operational Doffing and Disposal

The doffing sequence is designed to prevent re-contamination of the user.

  • Gloves : Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Lab Coat : Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior. Place it in a designated laundry receptacle or disposal bag.

  • Eye Protection : Remove goggles by handling the strap, not the front.

  • Respirator : If a respirator was used, remove it without touching the front of the mask.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.

G A Remove Gloves B Dispose of Gloves in Hazardous Waste A->B C Remove Lab Coat A->C D Place Lab Coat for Decontamination/Disposal C->D E Remove Eye Protection C->E F Remove Respirator (if used) E->F G Thorough Hand Washing F->G

Caption: Step-by-step procedure for safe PPE removal and disposal.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal of Contaminated PPE

All disposable PPE, including gloves and any contaminated wipes, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Reusable items like lab coats should be professionally decontaminated before reuse.

By implementing these comprehensive PPE protocols, researchers and scientists can significantly minimize the risks associated with handling this compound, fostering a culture of safety and scientific integrity in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.